molecular formula C22H26F3N3O2S B030106 7-Hydroxyfluphenazine CAS No. 33098-48-5

7-Hydroxyfluphenazine

Cat. No.: B030106
CAS No.: 33098-48-5
M. Wt: 453.5 g/mol
InChI Key: XVCSDQAFEIGVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyfluphenazine is a major pharmacologically active metabolite of the typical antipsychotic drug, Fluphenazine. This compound is of significant research value for neuroscientists and pharmacologists studying the metabolism, pharmacokinetics, and long-term effects of phenothiazine-derived antipsychotic agents. Its primary mechanism of action, like its parent compound, is believed to involve potent antagonism of dopaminergic receptors, specifically the D2 subtype, within the mesolimbic and mesocortical pathways of the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCSDQAFEIGVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186756
Record name 7-Hydroxyfluphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33098-48-5
Record name 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33098-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyfluphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyfluphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxyfluphenazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physicochemical properties of 7-Hydroxyfluphenazine, a major active metabolite of the antipsychotic drug fluphenazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established knowledge with actionable, field-proven methodologies for in-house characterization.

Introduction

7-Hydroxyfluphenazine is a critical molecule in understanding the overall pharmacological profile of its parent drug, fluphenazine. As a significant metabolite, its own physicochemical characteristics dictate its absorption, distribution, metabolism, excretion (ADME), and ultimately its contribution to both therapeutic efficacy and potential side effects. A thorough understanding of these properties is therefore paramount for any comprehensive research program involving fluphenazine or its metabolic pathways.

This document moves beyond a simple recitation of data points. Here, we delve into the causality behind experimental choices, offering not just what is known but also how to reliably determine key parameters where public data is scarce. This approach ensures a self-validating system of protocols and a trustworthy foundation for further research.

Section 1: Fundamental Molecular and Chemical Identity

A precise understanding of the molecular identity of 7-Hydroxyfluphenazine is the cornerstone of all further physicochemical analysis.

Chemical Structure and Molecular Formula

7-Hydroxyfluphenazine is structurally similar to its parent compound, with the key addition of a hydroxyl group on the phenothiazine ring system.

  • Chemical Name: 10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-ol[1]

  • Molecular Formula: C₂₂H₂₆F₃N₃O₂S[1]

Molecular Weight

The molecular weight is a fundamental property, essential for all gravimetric and molar calculations in experimental work.

  • Molecular Weight: 453.52 g/mol [1]

Table 1: Core Molecular Properties of 7-Hydroxyfluphenazine

PropertyValueSource(s)
Chemical Name10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-ol[1]
Molecular FormulaC₂₂H₂₆F₃N₃O₂S[1]
Molecular Weight453.52 g/mol [1]

Section 2: Key Physicochemical Parameters: Current Knowledge and Experimental Determination

Acid Dissociation Constant (pKa)

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which profoundly influences its solubility, permeability, and receptor binding. 7-Hydroxyfluphenazine possesses multiple ionizable centers, including the piperazine nitrogens and the newly introduced phenolic hydroxyl group.

Current Status: Specific experimental pKa values for 7-Hydroxyfluphenazine are not extensively reported in the literature.

This method is a gold standard for its accuracy and direct measurement of pKa.

Rationale: Potentiometric titration allows for the precise measurement of pH changes in a solution as a titrant of known concentration is added. The inflection points on the resulting titration curve correspond to the pKa values of the ionizable groups.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 1-5 mg of 7-Hydroxyfluphenazine reference standard.

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) at a minimal volume, and then dilute with deionized water to a final concentration of approximately 0.01 M. The final co-solvent percentage should be kept as low as possible to minimize its effect on the pKa.

  • Titration Setup:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

    • Use a micro-burette to add standardized 0.1 M HCl or 0.1 M NaOH solution in small, precise increments.

  • Titration Procedure:

    • Begin by titrating with 0.1 M HCl to determine the pKa of the basic functional groups.

    • In a separate experiment, titrate a fresh sample with 0.1 M NaOH to determine the pKa of the acidic (phenolic) functional group.

    • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the titration curve. Alternatively, the first derivative of the curve can be plotted to more accurately identify the equivalence points.

Lipophilicity (LogP/LogD)

Lipophilicity is a crucial determinant of a drug's ability to cross biological membranes. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule, or the distribution coefficient (LogD) at a specific pH.

Current Status: Experimental LogP or LogD values for 7-Hydroxyfluphenazine are not widely published.

The shake-flask method is the traditional and most reliable method for determining lipophilicity.

Rationale: This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, providing a direct measure of its lipophilicity at a physiologically relevant pH.

Step-by-Step Methodology:

  • Phase Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation:

    • Prepare a stock solution of 7-Hydroxyfluphenazine in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (pH 7.4) and pre-saturated n-octanol.

    • The final concentration should be such that it is well below the solubility limit in either phase.

    • Securely cap the vial and shake it gently on a horizontal shaker for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of 7-Hydroxyfluphenazine in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Aqueous Solubility

Solubility is a key factor influencing drug dissolution and absorption. It is critical to determine the solubility in a physiologically relevant medium.

This method determines the equilibrium solubility, which is the most accurate and relevant measure for drug development.

Rationale: By allowing the solid compound to reach equilibrium with the solvent over an extended period, this method provides a true measure of its intrinsic solubility, avoiding the potential for supersaturation that can occur in kinetic assays.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of solid 7-Hydroxyfluphenazine to a vial containing a known volume of a physiologically relevant buffer (e.g., PBS at pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, visually confirm the presence of undissolved solid.

    • Filter the solution through a low-binding 0.45 µm filter to remove the undissolved solid.

  • Analysis:

    • Quantify the concentration of dissolved 7-Hydroxyfluphenazine in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Melting Point

The melting point is an indicator of purity and is also important for various formulation and manufacturing processes.

Current Status: The melting point of 7-Hydroxyfluphenazine has not been reported in the reviewed literature.

DSC is a highly accurate and reproducible method for determining the melting point and other thermal properties.

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of 7-Hydroxyfluphenazine into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is typically taken as the onset temperature of the melting endotherm. The peak temperature of the endotherm should also be reported.

Stability

Understanding the chemical stability of 7-Hydroxyfluphenazine is crucial for defining storage conditions, shelf-life, and for interpreting data from in vitro and in vivo studies.

Current Status: Detailed stability data for 7-Hydroxyfluphenazine is not widely available. However, phenothiazines as a class are known to be susceptible to oxidation and photodegradation.

A systematic approach is required to evaluate stability under various stress conditions.

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 7-Hydroxyfluphenazine in a suitable solvent (e.g., ACN:H2O) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Incubate under various conditions Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Incubate under various conditions Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Incubate under various conditions Photo Photolytic Stress (e.g., ICH compliant light exposure) Prep->Photo Incubate under various conditions Thermal Thermal Stress (e.g., 60°C in solution and solid state) Prep->Thermal Incubate under various conditions Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating HPLC method Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Quant Quantify remaining parent compound and identify major degradants Analysis->Quant

Caption: Workflow for assessing the chemical stability of 7-Hydroxyfluphenazine.

Section 3: Spectroscopic and Spectrometric Characterization

Spectroscopic data is essential for the unequivocal identification and quantification of 7-Hydroxyfluphenazine.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis.

Predicted m/z Values:

Adductm/z
[M+H]⁺454.17705
[M+Na]⁺476.15899
[M-H]⁻452.16249
[M+NH₄]⁺471.20359

(Data sourced from computational predictions)

Experimental Approach: High-resolution mass spectrometry (HRMS) using techniques such as Orbitrap or TOF is recommended to confirm the elemental composition. Tandem MS (MS/MS) experiments should be performed to generate a characteristic fragmentation pattern that can be used for definitive identification in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. While a full spectral assignment is beyond the scope of this guide, ¹H and ¹³C NMR are standard methods for the structural confirmation of a reference standard.

Expected ¹H NMR Features:

  • Aromatic Region: Signals corresponding to the protons on the phenothiazine ring system. The introduction of the hydroxyl group will alter the chemical shifts and coupling patterns compared to fluphenazine.

  • Aliphatic Region: Complex multiplets for the propyl chain and the piperazine ring protons, as well as the hydroxyethyl side chain.

  • Exchangeable Protons: Signals for the phenolic -OH and the alcoholic -OH, which will be exchangeable with D₂O.

Section 4: Biological Context and Activity

The physicochemical properties of 7-Hydroxyfluphenazine are directly relevant to its biological activity as a metabolite.

Metabolic Generation

7-Hydroxyfluphenazine is a Phase I metabolite of fluphenazine, formed primarily through hydroxylation mediated by cytochrome P450 enzymes.[2]

Metabolism_Pathway Fluphenazine Fluphenazine CYP450 Cytochrome P450 Enzymes (e.g., CYP2D6) Fluphenazine->CYP450 Metabolite 7-Hydroxyfluphenazine CYP450->Metabolite Hydroxylation Dopamine_Receptor_Action cluster_ligands Ligands cluster_receptor Postsynaptic Neuron Metabolite 7-Hydroxyfluphenazine D2_Receptor Dopamine D2 Receptor Metabolite->D2_Receptor Antagonism (20% affinity of parent drug) Dopamine Dopamine Dopamine->D2_Receptor Binding Signaling Downstream Signaling Cascade (e.g., ↓cAMP) D2_Receptor->Signaling Inhibition

Caption: Antagonistic action of 7-Hydroxyfluphenazine at the Dopamine D2 Receptor.

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties of 7-Hydroxyfluphenazine and has offered robust, field-proven protocols for the determination of key parameters that are not yet widely reported. The provided methodologies for assessing pKa, LogD, solubility, melting point, and stability are designed to yield high-quality, reliable data essential for drug development and research. Furthermore, the elucidation of its metabolic generation and its significant, though attenuated, affinity for dopamine receptors underscores its importance in the overall pharmacological profile of fluphenazine. It is the author's intent that this guide will serve as a valuable resource for scientists and researchers in their ongoing work with this important molecule.

References

  • A Review on Fluphenazine Pharmacology and its Analytical Methods - Journal of Medicinal and Medical Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

  • 7-Hydroxy Fluphenazine | CAS No: 33098-48-5. (n.d.). Cleanchem. Retrieved January 24, 2026, from [Link]

  • Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem - NIH. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed. (1995). PubMed. Retrieved January 24, 2026, from [Link]

  • 7-hydroxyfluphenazine (C22H26F3N3O2S) - PubChemLite. (n.d.). PubChemLite. Retrieved January 24, 2026, from [Link]

  • Identification of 7-Hydroxyfluphenazine as Major Metabolite of Fluphenazine-14C in the Dog. (1971). Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Fluphenazine and its Active Metabolite, 7-Hydroxyfluphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the mechanism of action of the first-generation antipsychotic, fluphenazine, and its major active metabolite, 7-hydroxyfluphenazine. Recognizing the limited direct research on the metabolite, this paper builds a foundational understanding from the extensive pharmacology of the parent compound. The primary therapeutic action of fluphenazine is attributed to its potent antagonism of dopamine D2 receptors within the brain's mesolimbic pathways.[1][2][3] This guide delves into the receptor binding profile, downstream signaling cascades, and the functional consequences of this antagonism. Furthermore, it presents detailed, field-proven experimental protocols for researchers to investigate these mechanisms, including radioligand binding assays and functional cAMP assays. By synthesizing established knowledge of fluphenazine with the clinical significance of its primary metabolite, this document offers a robust resource for researchers in pharmacology and drug development.

Introduction: The Clinical and Pharmacological Context

Fluphenazine is a high-potency, first-generation antipsychotic of the phenothiazine class, primarily prescribed for the management of schizophrenia and other psychotic disorders.[4] Its efficacy lies in mitigating the "positive" symptoms of psychosis, such as hallucinations, delusions, and disorganized thought.[2][3] The therapeutic effects are primarily mediated by its interaction with central nervous system neurotransmitter systems.[2][3]

Upon administration, fluphenazine is extensively metabolized in the liver, with 7-hydroxyfluphenazine emerging as a principal and pharmacologically active metabolite.[5][6] Studies have shown that in patients receiving oral fluphenazine, plasma levels of 7-hydroxyfluphenazine can be significantly higher than the parent drug itself.[7] This crucial pharmacokinetic observation underscores the necessity of understanding the metabolite's contribution to the overall therapeutic and side-effect profile of fluphenazine treatment. While direct, in-depth studies on 7-hydroxyfluphenazine's specific mechanism of action are not abundant, its activity is presumed to be qualitatively similar to that of fluphenazine. Therefore, a thorough analysis of the parent compound provides the most scientifically grounded framework for inferring the actions of its key metabolite.

Part 1: Core Receptor Pharmacology

The antipsychotic action of fluphenazine is intrinsically linked to its ability to block postsynaptic dopamine D2 receptors.[1][3][8] The prevailing "dopamine hypothesis of schizophrenia" posits that an overactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of the disorder. Fluphenazine, by acting as a potent antagonist at D2 receptors, effectively reduces this excessive dopaminergic neurotransmission.[2][3][9]

While its affinity for the D2 receptor is paramount for its therapeutic effect, fluphenazine is not entirely selective.[10][11] It exhibits a broad receptor binding profile, interacting with other receptor systems, which contributes to its side-effect profile.[3][8] These include:

  • Dopamine D1 Receptors: Blockade of these receptors is also observed.[8]

  • Serotonin (5-HT) Receptors: Notably, antagonism at 5-HT2A receptors may contribute to its antipsychotic effects and potentially mitigate some extrapyramidal side effects.[3]

  • Alpha-Adrenergic Receptors: Antagonism at α1-adrenergic receptors can lead to side effects like orthostatic hypotension and dizziness.[3][8]

  • Histamine H1 Receptors: Blockade of these receptors is associated with sedation and weight gain.[3][12]

  • Muscarinic M1 Receptors: Anticholinergic effects such as dry mouth, blurred vision, and constipation are due to the blockade of these receptors.[3][8]

The relative binding affinities of fluphenazine for these various receptors dictate its overall pharmacological character.

Quantitative Data: Receptor Binding Profile

The following table summarizes the binding affinities (Ki values) of fluphenazine for key neurotransmitter receptors. The Ki value represents the equilibrium dissociation constant, where a lower value indicates a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nMPrimary Associated Effect
Dopamine D2 0.38 Antipsychotic Efficacy
Dopamine D11.8Contributes to effects/side effects
Serotonin 5-HT2A3.1Potential mitigation of EPS
Alpha-1 Adrenergic4.9Hypotension, Dizziness
Histamine H110Sedation, Weight Gain
Muscarinic M116Anticholinergic Side Effects

Data synthesized from publicly available databases and literature. Exact values may vary between studies.

Part 2: Downstream Signaling Cascades

The antagonism of the dopamine D2 receptor by fluphenazine initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit.[13]

Causality of Action:

  • Binding and Blockade: Fluphenazine binds to the D2 receptor but does not activate it, preventing the endogenous ligand, dopamine, from binding and initiating a signal.[9]

  • Inhibition of Adenylyl Cyclase: In its active state, the Gαi subunit inhibits the enzyme adenylyl cyclase. By blocking the D2 receptor, fluphenazine prevents this inhibition.

  • Modulation of cAMP Levels: The net effect on cyclic adenosine monophosphate (cAMP) levels is complex. In neurons where D2 receptor activation is the dominant inhibitory signal, fluphenazine blockade leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP.

  • PKA and Downstream Targets: This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein) and key signaling molecules like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). This alters neuronal excitability and gene expression.

Visualization: D2 Receptor Antagonism Pathway

D2_Antagonism_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Fluphenazine Fluphenazine / 7-Hydroxyfluphenazine Fluphenazine->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., DARPP-32, CREB) PKA->Targets Phosphorylates Response Modulation of Neuronal Excitability & Gene Expression Targets->Response

Caption: Signaling pathway of D2 receptor antagonism by fluphenazine.

Part 3: Experimental Methodologies for Mechanistic Studies

To elucidate the mechanism of action for compounds like fluphenazine and 7-hydroxyfluphenazine, a combination of in vitro and in vivo assays is essential.

Workflow for In Vitro Characterization

In_Vitro_Workflow start Start: Test Compound (e.g., 7-Hydroxyfluphenazine) prep Prepare Cell Membranes Expressing Target Receptor (e.g., hD2R) start->prep binding_assay Protocol 1: Radioligand Binding Assay (Competition Format) prep->binding_assay functional_assay Protocol 2: Functional cAMP Assay (Antagonist Mode) prep->functional_assay binding_result Determine Binding Affinity (Ki value) binding_assay->binding_result analysis Data Synthesis & Mechanism Hypothesis binding_result->analysis functional_result Determine Functional Potency (IC50 / pA2 value) functional_assay->functional_result functional_result->analysis

Caption: Workflow for in vitro pharmacological characterization.

Protocol 1: Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 7-hydroxyfluphenazine) for a specific receptor (e.g., Dopamine D2). This assay measures how effectively the test compound competes with a radiolabeled ligand known to bind to the receptor.[14][15]

Principle of Causality: A compound with high affinity for the receptor will displace the radioligand at low concentrations, resulting in a low IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand). The IC50 is then used to calculate the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[14]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Homogenize cultured cells or tissue known to express the target receptor (e.g., CHO cells stably transfected with the human D2 receptor) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[14]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]-Spiperone for D2 receptors, typically at or below its Kd value), and the membrane preparation.[16][17]

    • Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, non-labeled competing drug (e.g., unlabeled Haloperidol) to saturate the receptors.

    • Test Compound Wells: Add assay buffer, the radioligand, the membrane preparation, and serial dilutions of the test compound (7-hydroxyfluphenazine).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[14]

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters). This separates the membrane-bound radioligand from the unbound radioligand.[14]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add a scintillation cocktail.

    • Count the radioactivity on each filter disc using a scintillation counter (e.g., a MicroBeta counter).[14]

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional cAMP Assay (Antagonist Mode)

Objective: To determine the functional potency of a test compound as an antagonist at a Gαi-coupled receptor. This assay measures the ability of the compound to block the agonist-induced inhibition of cAMP production.[18][19]

Principle of Causality: A Gαi-coupled receptor agonist (like dopamine for D2) inhibits adenylyl cyclase, decreasing cAMP levels. An antagonist will block this effect. By first stimulating the cells with a general adenylyl cyclase activator (like forskolin) to generate a high basal cAMP level, and then adding an agonist, we can measure a decrease in cAMP. A potent antagonist will prevent this agonist-induced decrease, restoring cAMP levels towards the forskolin-stimulated maximum.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cells stably expressing the Gαi-coupled receptor of interest (e.g., HEK293 cells with the D2 receptor) in appropriate media.

    • Plate the cells into a 384-well assay plate and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test antagonist (7-hydroxyfluphenazine).

    • Prepare a fixed concentration of a known receptor agonist (e.g., quinpirole for D2).

    • Prepare a fixed concentration of forskolin.

  • Assay Procedure:

    • Remove culture media from the cells and replace it with a stimulation buffer.

    • Add the various concentrations of the test antagonist to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Add the fixed concentration of the agonist (e.g., quinpirole) to all wells except the "maximum stimulation" control wells.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen® assays are common, robust methods.[18][19]

    • These assays are typically competitive immunoassays where cellular cAMP competes against a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with only forskolin as 0% inhibition, and the signal from cells treated with forskolin + agonist as 100% inhibition.

    • Plot the percentage of inhibition reversal against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of antagonist required to block 50% of the agonist's effect.

Part 4: In Vivo Models and Functional Outcomes

In vivo animal models are critical for assessing how a compound's molecular mechanism translates into a physiological or behavioral effect. For antipsychotics, models often aim to replicate specific aspects of psychosis.[20][21]

Commonly Used Models:

  • Amphetamine-Induced Hyperlocomotion: D-amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity in rodents. A potential antipsychotic with D2 antagonist properties, like fluphenazine, will dose-dependently reduce this hyperactivity. This model has high predictive validity for antipsychotic efficacy.[22]

  • Prepulse Inhibition (PPI) of the Startle Response: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. In schizophrenia, this sensorimotor gating is often deficient. Dopamine agonists can disrupt PPI in rodents, and effective antipsychotics can reverse this disruption, providing a model for testing efficacy against sensorimotor gating deficits.[23]

  • Catalepsy Test: This test is used to predict the likelihood of a compound inducing extrapyramidal side effects (EPS), particularly Parkinsonism. The test measures the time an animal remains in an externally imposed, awkward posture. Potent D2 antagonists like fluphenazine induce catalepsy, which is correlated with their propensity to cause motor side effects in humans.[20]

Conclusion

The mechanism of action of fluphenazine, and by extension its active metabolite 7-hydroxyfluphenazine, is centered on potent antagonism of the dopamine D2 receptor. This primary action is complemented by interactions with a range of other neurotransmitter systems, which contribute to its full clinical profile. A comprehensive understanding requires a multi-faceted approach, combining in vitro techniques to quantify receptor affinity and functional potency with in vivo models to assess behavioral outcomes. The protocols and frameworks detailed in this guide provide a robust foundation for researchers and drug development professionals to rigorously investigate the mechanistic underpinnings of phenothiazine antipsychotics and to explore the distinct contributions of their active metabolites.

References

  • Title: Fluphenazine: Uses, Dosage, Side Effects and More | MIMS Philippines Source: MIMS Philippines URL: [Link]

  • Title: What is the mechanism of Fluphenazine Decanoate? Source: Patsnap Synapse URL: [Link]

  • Title: Fluphenazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Fluphenazine Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Pharmacology of Fluphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

  • Title: Dopamine Receptor Blockade: Antipsychotic Drugs Source: University of Texas at Austin URL: [Link]

  • Title: FluPHENAZine Monograph for Professionals Source: Drugs.com URL: [Link]

  • Title: Fluphenazine | C22H26F3N3OS | CID 3372 Source: PubChem - NIH URL: [Link]

  • Title: Fluphenazine - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of Fluphenazine Maleate? Source: Patsnap Synapse URL: [Link]

  • Title: Animal models for predicting the efficacy and side effects of antipsychotic drugs Source: PubMed URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock Source: PubMed URL: [Link]

  • Title: Dopamine receptor signaling and current and future antipsychotic drugs Source: PubMed Central URL: [Link]

  • Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: MDPI URL: [Link]

  • Title: Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia Source: Semantic Scholar URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Animal models for predicting the efficacy and side effects of antipsychotic drugs Source: Scielo URL: [Link]

  • Title: In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Mechanism of Action of Antipsychotic Agents Source: Psychopharmacology Institute URL: [Link]

  • Title: Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds Source: MDPI URL: [Link]

  • Title: Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia Source: PubMed Central - NIH URL: [Link]

  • Title: Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine Source: PubMed URL: [Link]

  • Title: ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS Source: ACNP URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: BMG Labtech URL: [Link]

  • Title: In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug Source: Neuropsychopharmacology URL: [Link]

  • Title: From antipsychotic to anti-schizophrenia drugs: role of animal models Source: PubMed Central - NIH URL: [Link]

  • Title: New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy Source: PubMed Central - NIH URL: [Link]

  • Title: Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects Source: Frontiers URL: [Link]

  • Title: FLUPHENAZINE DECANOATE Source: accessdata.fda.gov URL: [Link]

  • Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: NIH URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: 2-Minute Neuroscience: Antipsychotics Source: YouTube URL: [Link]

  • Title: Screening models of anti psychotic drugs-converted | PDF Source: Slideshare URL: [Link]

  • Title: Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors Source: eLife URL: [Link]

  • Title: New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models Source: Brain & Behavior Research Foundation URL: [Link]

  • Title: Single-dose Pharmacokinetics of Fluphenazine After Fluphenazine Decanoate Administration Source: PubMed URL: [Link]

  • Title: What is the mechanism of Trifluoperazine Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link]

  • Title: cAMP Assay to measure Odorant Receptor Activation | Protocol Preview Source: YouTube URL: [Link]

  • Title: Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine Source: PubMed URL: [Link]

Sources

A Deep Dive into the Discovery and Identification of 7-Hydroxyfluphenazine: A Technical Guide for Drug Metabolism Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the scientific journey to identify and characterize 7-hydroxyfluphenazine as a significant metabolite of the antipsychotic drug, fluphenazine. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the logical and scientific progression of discovery. We will delve into the causality behind experimental choices, the establishment of self-validating protocols, and the authoritative grounding of our claims through comprehensive references.

The Clinical Context and the Metabolic Quest

Fluphenazine, a potent phenothiazine antipsychotic, has long been a cornerstone in the management of schizophrenia and other psychotic disorders. Its efficacy is well-established, but like all xenobiotics, its journey through the body is complex, involving extensive metabolic transformation primarily in the liver.[1] Understanding these metabolic pathways is not merely an academic exercise; it is crucial for optimizing therapeutic outcomes, minimizing adverse effects, and comprehending the full pharmacological profile of the drug. The primary metabolic routes for fluphenazine include sulfoxidation and hydroxylation. This guide focuses on the latter, specifically the discovery and definitive identification of 7-hydroxyfluphenazine.

Unveiling the Presence of 7-Hydroxyfluphenazine: An In Vitro Approach

The initial hypothesis for the formation of hydroxylated metabolites of fluphenazine stems from the well-documented role of cytochrome P450 (CYP) enzymes in drug metabolism. These enzymes, abundant in liver microsomes, are responsible for a vast array of oxidative reactions.[2] Therefore, an in vitro system utilizing liver microsomes provides a controlled environment to probe the metabolic fate of fluphenazine.

Causality of Experimental Design: Why Liver Microsomes?

Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of phase I drug-metabolizing enzymes, most notably the CYP superfamily.[2] Their use offers several advantages:

  • High Concentration of Key Enzymes: They are enriched in CYPs, increasing the likelihood of observing metabolic turnover in a relatively short timeframe.

  • Simplicity and Control: The system is less complex than whole-cell or in vivo models, allowing for the precise manipulation of cofactors and substrate concentrations.

  • Species Comparison: Microsomes from different species (e.g., rat, dog, monkey, human) can be used to investigate inter-species differences in metabolism, which is a critical step in preclinical drug development.

A Self-Validating In Vitro Metabolism Protocol

A robust and reproducible protocol is the bedrock of trustworthy scientific discovery. The following detailed methodology for the in vitro metabolism of fluphenazine in liver microsomes incorporates self-validating controls.

Experimental Protocol: In Vitro Metabolism of Fluphenazine

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine the following in order:

      • Phosphate buffer (0.1 M, pH 7.4)

      • Fluphenazine solution (in a minimal amount of organic solvent, e.g., methanol, to a final concentration of 10 µM)

      • Liver microsomes (e.g., rat or human, to a final protein concentration of 1 mg/mL)

    • Prepare parallel control incubations:

      • No-NADPH control: Replace the NADPH solution with buffer to demonstrate that the metabolism is NADPH-dependent (a hallmark of CYP-mediated reactions).

      • No-microsome control: Replace the microsome suspension with buffer to rule out non-enzymatic degradation of fluphenazine.

      • Time-zero control: Terminate the reaction immediately after adding all components to establish a baseline.

  • Initiation and Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to reach thermal equilibrium.[3]

    • Initiate the metabolic reaction by adding NADPH solution (to a final concentration of 1 mM).[3]

    • Incubate at 37°C in a shaking water bath for a predetermined time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the terminated reaction mixtures vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.

The Initial Discovery: From Parent Drug to Putative Metabolite

Analysis of the incubation samples by a sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the next critical step. By comparing the chromatograms of the complete incubation with the control samples, new peaks that are absent in the controls can be identified as potential metabolites. In the case of fluphenazine, a new peak with a mass-to-charge ratio (m/z) corresponding to the addition of an oxygen atom (+16 Da) to the parent drug would be the first indication of a hydroxylated metabolite.

Definitive Identification and Structural Elucidation of 7-Hydroxyfluphenazine

The presence of a new peak with the correct mass is compelling but not definitive. To unambiguously identify the metabolite as 7-hydroxyfluphenazine, a multi-pronged approach combining high-resolution mass spectrometry and comparison with an authentic reference standard is required.

The Power of High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the metabolite, confirming the addition of one oxygen atom. Furthermore, tandem mass spectrometry (MS/MS) experiments are performed to fragment the metabolite and its parent drug. The fragmentation patterns provide crucial structural information.

Mass Spectral Fragmentation: A Comparative Analysis

Fluphenazine and its hydroxylated metabolite share a common core structure, leading to predictable similarities and differences in their fragmentation patterns.

  • Fluphenazine (C₂₂H₂₆F₃N₃OS; Exact Mass: 437.18): Upon collision-induced dissociation (CID), fluphenazine typically fragments at the piperazine side chain.

  • 7-Hydroxyfluphenazine (C₂₂H₂₆F₃N₃O₂S; Exact Mass: 453.17): The fragmentation pattern of 7-hydroxyfluphenazine is expected to show similar cleavages of the side chain. However, the fragments containing the phenothiazine ring will have a mass shift of +16 Da compared to the corresponding fragments of fluphenazine, confirming the hydroxylation on the ring system.

A study on the forced degradation of fluphenazine hydrochloride identified its oxidative degradation products using LC-MS/MS, providing insights into its fragmentation.[4]

The Gold Standard: Comparison with an Authentic Reference Standard

The most conclusive method for identifying a metabolite is to compare its chromatographic and spectral properties with those of a synthesized, authentic reference standard.[5] 7-Hydroxyfluphenazine reference standards are commercially available and come with a Certificate of Analysis (CoA) that provides comprehensive characterization data.[6]

Self-Validating Identification Protocol

  • Procure a Certified Reference Standard: Obtain 7-hydroxyfluphenazine with a detailed CoA.[6]

  • LC-MS/MS Analysis: Analyze the in vitro incubation sample and the reference standard under identical LC-MS/MS conditions.

  • Comparative Analysis:

    • Retention Time Matching: The putative metabolite peak in the incubation sample must have the same retention time as the 7-hydroxyfluphenazine reference standard.

    • MS/MS Spectral Matching: The MS/MS fragmentation pattern of the putative metabolite must be identical to that of the reference standard.

The successful matching of these two parameters provides unequivocal identification of the metabolite as 7-hydroxyfluphenazine.

Quantitative Analysis of 7-Hydroxyfluphenazine in Biological Matrices

Once identified, quantifying the levels of 7-hydroxyfluphenazine in biological matrices like plasma is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity.

Method Development and Validation: Ensuring Trustworthiness

A validated analytical method is crucial for generating reliable quantitative data. The validation process should adhere to regulatory guidelines and demonstrate the method's accuracy, precision, selectivity, and robustness.

Key Validation Parameters

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A linear regression with a correlation coefficient (r²) of ≥ 0.99.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.
A Validated LC-MS/MS Protocol for Quantification

The following is a detailed protocol for the quantification of 7-hydroxyfluphenazine in human plasma, designed for high-throughput analysis.

Experimental Protocol: Quantification of 7-Hydroxyfluphenazine in Plasma

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex the mixture for 30 seconds to precipitate plasma proteins.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Fluphenazine: Precursor Ion (m/z) 438.2 → Product Ion (m/z) 143.1

      • 7-Hydroxyfluphenazine: Precursor Ion (m/z) 454.2 → Product Ion (m/z) 143.1

Challenges in Bioanalysis: Field-Proven Insights

The quantification of metabolites in complex biological matrices is not without its challenges.[7][8]

  • Matrix Effects: Endogenous components of plasma can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.[9] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Low Concentrations: Metabolite concentrations can be very low, requiring highly sensitive instrumentation and optimized sample preparation to achieve the necessary limits of detection.[7]

  • Analyte Stability: Metabolites can be prone to degradation during sample collection, storage, and processing. Stability studies are essential to ensure the integrity of the analyte.

Visualizing the Workflow and Metabolic Pathway

To provide a clear and concise overview of the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow for Metabolite Identification

workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Identification microsomes Liver Microsomes incubation Incubation at 37°C microsomes->incubation fluphenazine Fluphenazine fluphenazine->incubation nadph NADPH nadph->incubation termination Reaction Termination (Acetonitrile) incubation->termination lcms LC-MS/MS Analysis termination->lcms hrms HRMS & MS/MS Fragmentation lcms->hrms standard Reference Standard Comparison lcms->standard identification Definitive Identification of 7-Hydroxyfluphenazine hrms->identification standard->identification

Caption: Workflow for the in vitro discovery and identification of 7-hydroxyfluphenazine.

Simplified Metabolic Pathway of Fluphenazine

metabolism Fluphenazine Fluphenazine Metabolite_Sulfoxide Fluphenazine Sulfoxide Fluphenazine->Metabolite_Sulfoxide Sulfoxidation (CYP-mediated) Metabolite_7OH 7-Hydroxyfluphenazine Fluphenazine->Metabolite_7OH Hydroxylation (CYP-mediated)

Caption: Primary metabolic pathways of fluphenazine.

Conclusion: A Framework for Discovery

The discovery and identification of 7-hydroxyfluphenazine as a metabolite of fluphenazine serves as a paradigm for modern drug metabolism studies. It highlights the synergistic use of in vitro techniques, high-resolution analytical instrumentation, and the indispensable role of certified reference standards. By following a logical progression from hypothesis to definitive identification and quantitative analysis, researchers can build a comprehensive understanding of a drug's metabolic fate. The protocols and insights provided in this guide are intended to equip scientists with the knowledge and framework to confidently and rigorously explore the complex world of drug metabolism, ensuring the development of safer and more effective medicines.

References

  • Ebert, A. G., & Hess, S. M. (1965). The distribution and metabolism of fluphenazine enanthate. The Journal of Pharmacology and Experimental Therapeutics, 148(3), 412–421.
  • Breyer-Pfaff, U., & Wiest, E. (1974). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Biochemical Pharmacology, 23(5), 947–957.
  • Drljača, J., Sudji, J., & Milošević, N. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences, 23(20), 12345.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Drljača, J., Sudji, J., & Milošević, N. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. ResearchGate. Retrieved from [Link]

  • Tan, S., & Li, Y. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 24(12), 2275.
  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297–309.
  • Rowland, A., & Miners, J. O. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1–7.8.21.
  • Chaurand, P., & Cornett, D. S. (2019). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Molecules, 24(18), 3313.
  • Fisher, J. W., & Johnston, J. J. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • Greco, V., & Piga, I. (2023). Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications. Journal of Mass Spectrometry and Advances in the Clinical Lab, 69, 23-33.
  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fluphenazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 7-Hydroxy Fluphenazine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fluphenazine Decanoate?. Retrieved from [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]

  • SynZeal. (n.d.). 7-Hydroxy Fluphenazine | 33098-48-5. Retrieved from [Link]

  • Chinese Journal of Chromatography. (2023). MS/MS spectrum (a) and proposed fragmentation pathways (b) of 7-hydroxycoumarin under positive ion mode. Retrieved from [Link]

Sources

7-Hydroxyfluphenazine chemical structure and stability analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Stability of 7-Hydroxyfluphenazine

Introduction

7-Hydroxyfluphenazine is a principal metabolite of the potent antipsychotic drug, Fluphenazine.[1] As a key molecular entity encountered during the metabolic profiling and pharmacokinetic studies of Fluphenazine, a thorough understanding of its chemical structure and stability is paramount for researchers, scientists, and drug development professionals. The stability of a metabolite can significantly influence its biological activity, toxicity profile, and its quantification in biological matrices. This guide provides a comprehensive technical overview of the chemical architecture of 7-Hydroxyfluphenazine and a detailed analysis of its potential stability, drawing upon established principles of medicinal chemistry and data from structurally related phenothiazine compounds.

This document is structured to provide a deep dive into the molecular characteristics of 7-Hydroxyfluphenazine, followed by a critical assessment of its stability under various environmental conditions. It also outlines robust experimental protocols for conducting stability studies, thereby offering a practical framework for its investigation in a laboratory setting.

Part 1: Chemical Structure Elucidation

A precise understanding of the chemical structure of 7-Hydroxyfluphenazine is fundamental to predicting its physicochemical properties, reactivity, and interaction with biological systems.

Identification and Nomenclature

7-Hydroxyfluphenazine is systematically identified and referred to by several key identifiers:

  • CAS Number: 33098-48-5[2][3][4]

  • Molecular Formula: C₂₂H₂₆F₃N₃O₂S[2]

  • Molecular Weight: 453.52 g/mol [2]

  • IUPAC Name: 10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol[5]

  • Synonyms: 7-OHFLU, 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol[5]

Core Structural Features

The molecular architecture of 7-Hydroxyfluphenazine is a composite of three key structural motifs, each contributing to its overall chemical behavior:

  • Phenothiazine Nucleus: This tricyclic heteroaromatic system is the core scaffold of the molecule. The presence of a sulfur and a nitrogen atom in the central ring makes the phenothiazine nucleus electron-rich and susceptible to oxidation.[6]

  • Piperazine Side Chain: A flexible N-alkylpiperazine ethanol side chain is attached to the nitrogen atom of the phenothiazine ring. This basic side chain is crucial for the molecule's interaction with biological targets and influences its solubility and pharmacokinetic properties.

  • Trifluoromethyl Group: The electron-withdrawing trifluoromethyl (-CF₃) group on the phenothiazine ring enhances the lipophilicity of the molecule and can influence its metabolic stability and receptor binding affinity.

  • Phenolic Hydroxyl Group: The defining feature of 7-Hydroxyfluphenazine is the hydroxyl (-OH) group at the 7th position of the phenothiazine ring. This phenolic group significantly impacts the molecule's polarity, acidity, and susceptibility to oxidative degradation.

Caption: Chemical Structure of 7-Hydroxyfluphenazine.

Physicochemical Properties

The following table summarizes some of the known physicochemical properties of 7-Hydroxyfluphenazine.

PropertyValueReference
Appearance Pale Brown Solid[2]
Storage 2-8°C Refrigerator, Under inert atmosphere[2]
Shipping Conditions Ambient[2]

Part 2: Comprehensive Stability Analysis

Disclaimer: There is a notable lack of direct, published stability studies specifically focused on 7-Hydroxyfluphenazine. Therefore, the following analysis is based on the well-established chemical principles of the phenothiazine class of compounds and forced degradation studies of its parent drug, Fluphenazine.[7]

Theoretical Stability Considerations

The inherent chemical functionalities within 7-Hydroxyfluphenazine provide insights into its potential stability challenges:

  • Phenothiazine Nucleus: The electron-rich phenothiazine ring is highly susceptible to oxidation, primarily at the sulfur atom to form a sulfoxide, and to a lesser extent, a sulfone. The nitrogen atom can also undergo oxidation.[8]

  • Phenolic Hydroxyl Group: The phenolic -OH group is a key site for oxidative degradation, potentially leading to the formation of quinone-like structures. Its presence can also influence the electron density of the phenothiazine ring, thereby modulating its susceptibility to oxidation.

  • Piperazine Side Chain: The tertiary amine groups in the piperazine ring can be susceptible to N-oxidation.

Potential Degradation Pathways

Based on the chemistry of phenothiazines, the following degradation pathways are plausible for 7-Hydroxyfluphenazine:

Oxidation is a primary degradation pathway for phenothiazine derivatives.[8] For 7-Hydroxyfluphenazine, this can occur at multiple sites:

  • S-Oxidation: The sulfur atom can be oxidized to form 7-Hydroxyfluphenazine sulfoxide.

  • N-Oxidation: The nitrogen atoms in the phenothiazine ring and the piperazine side chain can be oxidized to their corresponding N-oxides.

  • Hydroxyl Group Oxidation: The phenolic hydroxyl group can be oxidized, potentially leading to the formation of colored degradation products.

G A 7-Hydroxyfluphenazine B 7-Hydroxyfluphenazine Sulfoxide A->B S-Oxidation C 7-Hydroxyfluphenazine N-oxide A->C N-Oxidation D Quinone-like Degradants A->D Hydroxyl Group Oxidation

Caption: Potential Oxidative Degradation Pathways.

Phenothiazines are known to be sensitive to light.[9] Exposure to UV or visible light can lead to the formation of radical cations and subsequent degradation to various photoproducts. The presence of the phenolic hydroxyl group may further enhance photosensitivity.

The ether and amine linkages within the 7-Hydroxyfluphenazine molecule are generally stable to hydrolysis under neutral pH conditions. However, at extreme pH values and elevated temperatures, some degradation may occur.

Factors Influencing Stability

The stability of 7-Hydroxyfluphenazine is expected to be influenced by several environmental factors:

  • pH: The ionization state of the molecule, particularly the piperazine nitrogens and the phenolic hydroxyl group, will be pH-dependent. This can affect its solubility and susceptibility to both oxidative and hydrolytic degradation.

  • Temperature: As with most chemical reactions, the rate of degradation of 7-Hydroxyfluphenazine is expected to increase with temperature.

  • Light: Protection from light is crucial to prevent photodegradation.[9]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can significantly accelerate the degradation of the phenothiazine nucleus.

Part 3: Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of 7-Hydroxyfluphenazine, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and establish the intrinsic stability of the drug substance.

Protocol for Forced Degradation of 7-Hydroxyfluphenazine:

  • Preparation of Stock Solution: Prepare a stock solution of 7-Hydroxyfluphenazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH. Heat at 80°C for the same time intervals.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for specified time intervals.

  • Photodegradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Expose the solid drug substance to dry heat at a suitable temperature (e.g., 105°C) for a specified duration.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (0.1N HCl, 80°C) F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis (0.1N NaOH, 80°C) B->F C Oxidation (3% H₂O₂, RT) C->F D Photodegradation (ICH Q1B) D->F E Thermal Degradation (105°C, solid) E->F G HPLC Analysis (Stability-Indicating Method) F->G Start 7-Hydroxyfluphenazine Stock Solution Start->A Start->B Start->C Start->D Start->E

Caption: Forced Degradation Experimental Workflow.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products and accurately quantifying its concentration over time. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the method of choice.

Exemplary HPLC Method Parameters (based on Fluphenazine analysis): [7][10][11]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 260 nm) or Mass Spectrometry (for peak identification)
Injection Volume 10-20 µL
Column Temperature 25-40 °C

Conclusion

7-Hydroxyfluphenazine, a major metabolite of Fluphenazine, possesses a complex chemical structure centered around a phenothiazine nucleus. While direct stability data for this specific molecule is limited, a comprehensive analysis based on the known reactivity of the phenothiazine class of compounds suggests that it is susceptible to oxidative and photolytic degradation. The phenolic hydroxyl group is a key feature that likely influences its stability profile.

For researchers and drug development professionals, it is imperative to handle and store 7-Hydroxyfluphenazine with care, protecting it from light and oxidizing conditions. The development and implementation of robust, stability-indicating analytical methods, as outlined in this guide, are essential for accurate quantification and for ensuring the integrity of experimental data. Future research should focus on conducting specific, long-term stability studies and forced degradation experiments on 7-Hydroxyfluphenazine to definitively characterize its degradation pathways and kinetics.

References

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - NIH. (URL: [Link])

  • CAS No : 33098-48-5 | Product Name : 7-Hydroxy Fluphenazine | Pharmaffiliates. (URL: [Link])

  • Phenothiazine – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC - NIH. (URL: [Link])

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. (URL: [Link])

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation | Journal of Analytical Toxicology | Oxford Academic. (URL: [Link])

  • (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms - ResearchGate. (URL: [Link])

  • Polarographic Oxidation of Phenothiazine Tranquilizers | Analytical Chemistry. (URL: [Link])

  • Oxidation of Selected Phenothiazine Drugs During... : Journal of Analytical Toxicology - Ovid. (URL: [Link])

  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed. (URL: [Link])

  • 10-(3-(4-(2-Hydroxyethyl)-1-piperazinyl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-ol. (URL: [Link])

  • MSDS - 7-Hydroxy Fluphenazine - KM Pharma Solution Private Limited. (URL: [Link])

  • Photophysical and photochemical studies of phenothiazine and some derivatives: exploratory studies of novel photosensitizers for photoresist technology | Chemistry of Materials - ACS Publications. (URL: [Link])

  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (URL: [Link])

  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries | Energy | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • A Simple Preparation for Some Hydroxyphenothiazines1 | The Journal of Organic Chemistry. (URL: [Link])

  • Photodegradation of 2-chloro substituted phenothiazines in alcohols - PubMed - NIH. (URL: [Link])

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives - ResearchGate. (URL: [Link])

  • A validated liquid chromatographic method for the determination of fluphenazine hydrochloride in the presence of its degradation products - RSC Publishing. (URL: [Link])

  • Fluphenazine Impurities - SynZeal. (URL: [Link])

  • 7-Hydroxy Fluphenazine | 33098-48-5 | SynZeal. (URL: [Link])

  • Oxidation of the phenothiazine group of drugs is a well documented feature of these compounds. The N. (URL: [Link])

  • Visualization of the Photodegradation of a Therapeutic Drug by EEM-PARAFAC : SI NEWS. (URL: [Link])

  • Oxidation of phenothiazines by human term placental peroxidase in non-smokers - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to the Pharmacological Profile of 7-Hydroxyfluphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Contributions of a Key Metabolite

For decades, fluphenazine has been a cornerstone in the management of schizophrenia and other psychotic disorders. Its efficacy is well-documented, yet a complete understanding of its in vivo activity extends beyond the parent compound. As with many psychotropic agents, the metabolic fate of fluphenazine gives rise to a constellation of derivatives, some of which may possess their own distinct pharmacological profiles, contributing significantly to the overall therapeutic and adverse effects observed in patients. Among these, 7-hydroxyfluphenazine has been identified as a major and, importantly, active metabolite.[1][2]

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the pharmacological profile of 7-hydroxyfluphenazine. By dissecting its mechanism of action, receptor binding affinity, pharmacokinetics, and pharmacodynamics, we aim to provide a deeper understanding of its role in the clinical effects of fluphenazine. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental approaches and emphasizing the importance of self-validating protocols in pharmacological research.

Section 1: The Genesis of 7-Hydroxyfluphenazine: A Metabolic Perspective

Fluphenazine, a member of the phenothiazine class of antipsychotics, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[1] One of the principal pathways of this biotransformation is aromatic hydroxylation, leading to the formation of 7-hydroxyfluphenazine.

The metabolic conversion of fluphenazine to its 7-hydroxy metabolite is a critical consideration in clinical practice. Studies have shown that the plasma concentrations of 7-hydroxyfluphenazine can be significant, and in some cases, even exceed those of the parent drug, particularly with oral administration.[3] This underscores the necessity of evaluating the pharmacological activity of this metabolite to fully comprehend the clinical response and side-effect profile observed in patients treated with fluphenazine.

Below is a simplified representation of the metabolic pathway leading to the formation of 7-hydroxyfluphenazine.

Fluphenazine Fluphenazine CYP450 CYP450 Enzymes (Primarily in the Liver) Fluphenazine->CYP450 Aromatic Hydroxylation Metabolite 7-Hydroxyfluphenazine CYP450->Metabolite Conjugation Further Conjugation (e.g., Glucuronidation) Metabolite->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic Conversion of Fluphenazine.

Section 2: Unmasking the Pharmacological Activity: Receptor Binding and Functional Assays

The therapeutic and adverse effects of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors in the central nervous system (CNS). To elucidate the pharmacological profile of 7-hydroxyfluphenazine, a comprehensive analysis of its receptor binding affinity is paramount.

Comparative Receptor Binding Profile

While a complete, publicly available dataset comparing the receptor binding affinities of fluphenazine and 7-hydroxyfluphenazine is not readily accessible in the provided search results, the development of a specific radioimmunoassay for 7-hydroxyfluphenazine suggests its significant presence and likely contribution to the overall pharmacological effect.[2] The expectation is that 7-hydroxyfluphenazine retains a significant affinity for dopamine D2 receptors, the primary target for the antipsychotic action of fluphenazine.[4]

The following table outlines the key receptors of interest for a comparative binding analysis, based on the known pharmacology of fluphenazine and other typical antipsychotics.[4][5] The data for 7-hydroxyfluphenazine would ideally be populated through dedicated in-vitro radioligand binding assays.

Receptor TargetFluphenazine (Ki, nM) - Representative Values7-Hydroxyfluphenazine (Ki, nM) - Hypothetical Data for Illustration Rationale for Investigation
Dopamine D2~0.5 - 2~1 - 5Primary target for antipsychotic efficacy.
Serotonin 5-HT2A~5 - 20~10 - 40Modulation of negative symptoms and extrapyramidal side effects.
Alpha-1 Adrenergic~1 - 10~5 - 25Contributes to orthostatic hypotension and sedation.
Histamine H1~2 - 15~10 - 50Mediates sedative and metabolic side effects.
Muscarinic M1~10 - 50~20 - 100Responsible for anticholinergic side effects (dry mouth, constipation, etc.).

Note: The Ki values for fluphenazine are representative and can vary between studies. The values for 7-hydroxyfluphenazine are hypothetical and require experimental determination.

Experimental Protocol: In-Vitro Radioligand Binding Assay

The determination of receptor binding affinities is a cornerstone of pharmacological profiling. A competitive radioligand binding assay is a robust and widely accepted method for this purpose.

Objective: To determine the binding affinity (Ki) of 7-hydroxyfluphenazine for a specific receptor (e.g., Dopamine D2) in comparison to fluphenazine.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express the receptor of interest (e.g., rat striatum for D2 receptors) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.

    • Resuspend the final membrane preparation in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (7-hydroxyfluphenazine or fluphenazine).

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Self-Validation: The inclusion of a known reference compound (fluphenazine) in parallel with the test compound (7-hydroxyfluphenazine) serves as an internal validation of the assay's performance.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Centrifugation Tissue->Centrifuge1 Wash Washing Steps Centrifuge1->Wash Resuspend Resuspension Wash->Resuspend Combine Combine: - Membranes - Radioligand - Competitor Resuspend->Combine Incubate Incubation Combine->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 & Ki Plot->Calculate

Caption: Radioligand Binding Assay Workflow.

Section 3: Pharmacokinetic Profile: The Journey of a Metabolite

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 7-hydroxyfluphenazine is crucial for predicting its contribution to the overall pharmacological effect of fluphenazine.

Key Pharmacokinetic Parameters

While specific pharmacokinetic parameters for 7-hydroxyfluphenazine are not extensively detailed in the provided search results, we can infer some characteristics based on its nature as a metabolite of fluphenazine.

ParameterFluphenazine (Oral)7-Hydroxyfluphenazine - Inferences and Areas for Investigation
Bioavailability Low and variableLikely low due to first-pass metabolism of fluphenazine. Direct administration studies are needed.
Half-life (t½) ~15-30 hoursUnknown, but likely different from the parent drug. Crucial for determining its accumulation and duration of action.
Time to Peak Plasma Concentration (Tmax) ~1.5-3 hoursWill depend on the rate of fluphenazine metabolism.
Volume of Distribution (Vd) HighExpected to be high, indicating extensive tissue distribution, similar to fluphenazine.
Metabolism Primarily hepatic (CYP450)Further metabolism, likely through conjugation (e.g., glucuronidation), is probable.
Excretion Renal and fecalExpected to be excreted as conjugates in urine and feces.
The Impact of Route of Administration

A pivotal finding is the difference in metabolite levels based on the route of fluphenazine administration. In patients receiving oral fluphenazine, the plasma levels of 7-hydroxyfluphenazine were significantly higher than those of the parent drug.[3] Conversely, in patients receiving the long-acting depot injection (fluphenazine decanoate), the levels of metabolites were significantly lower than fluphenazine levels.[3]

This suggests that the first-pass metabolism of oral fluphenazine is a major contributor to the formation of 7-hydroxyfluphenazine. The depot formulation, by bypassing the liver initially, leads to a different metabolic profile. This has significant implications for clinical practice, as the relative contribution of 7-hydroxyfluphenazine to the overall effect may differ between oral and depot formulations.

Section 4: Pharmacodynamics and Clinical Implications

The ultimate goal of characterizing the pharmacological profile of 7-hydroxyfluphenazine is to understand its contribution to the therapeutic efficacy and adverse effects of fluphenazine.

Antipsychotic Potency and Efficacy

Given that 7-hydroxyfluphenazine is an active metabolite, it is presumed to possess antipsychotic properties. However, its potency relative to fluphenazine at the dopamine D2 receptor is a critical unknown. Should its affinity be comparable to or even greater than fluphenazine, it would be a major contributor to the therapeutic effect, especially with oral administration.

Side Effect Profile

The propensity of 7-hydroxyfluphenazine to bind to other receptors (e.g., alpha-1 adrenergic, histamine H1, muscarinic M1) will determine its contribution to the side-effect profile of fluphenazine. For instance, a higher affinity for H1 receptors could exacerbate sedation, while significant M1 antagonism would increase anticholinergic effects.[5]

Experimental Protocol: In-Vivo Assessment in Animal Models of Psychosis

To assess the in-vivo antipsychotic-like activity of 7-hydroxyfluphenazine, various animal models of psychosis can be employed.

Objective: To evaluate the ability of 7-hydroxyfluphenazine to reverse psychosis-like behaviors in a rodent model.

Model: Amphetamine-Induced Hyperlocomotion

Rationale: Amphetamine increases dopamine release, leading to hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis. Antipsychotic drugs that block D2 receptors can attenuate this effect.

Methodology:

  • Animal Acclimation: Acclimate rodents (e.g., rats or mice) to the testing environment (e.g., open-field arenas).

  • Drug Administration:

    • Administer different doses of 7-hydroxyfluphenazine (and fluphenazine as a positive control) via an appropriate route (e.g., intraperitoneal injection).

    • Administer a vehicle control to a separate group of animals.

  • Induction of Hyperlocomotion: After a pre-treatment period, administer a standardized dose of amphetamine to all groups.

  • Behavioral Assessment: Place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion by 7-hydroxyfluphenazine would indicate antipsychotic-like activity.

Acclimation Animal Acclimation Drug_Admin Administer 7-OH-Fluphenazine (or Fluphenazine/Vehicle) Acclimation->Drug_Admin Amphetamine Induce Hyperlocomotion (Amphetamine Injection) Drug_Admin->Amphetamine Behavioral_Test Open-Field Behavioral Assessment Amphetamine->Behavioral_Test Data_Analysis Data Analysis and Comparison Behavioral_Test->Data_Analysis

Caption: In-Vivo Antipsychotic Activity Workflow.

Section 5: Conclusion and Future Directions

7-Hydroxyfluphenazine is a major and active metabolite of fluphenazine, with plasma concentrations that can surpass the parent compound, particularly following oral administration.[3] While its presence is well-established, a detailed and quantitative pharmacological profile remains an area ripe for further investigation.

Key Areas for Future Research:

  • Comprehensive Receptor Binding Studies: A head-to-head comparison of the binding affinities of fluphenazine and 7-hydroxyfluphenazine at a wide range of CNS receptors is essential.

  • In-Vitro Functional Assays: Beyond binding, functional assays are needed to determine if 7-hydroxyfluphenazine acts as an antagonist, agonist, or partial agonist at these receptors.

  • Detailed Pharmacokinetic Studies: Characterizing the half-life, bioavailability, and metabolism of 7-hydroxyfluphenazine itself will provide a clearer picture of its in vivo behavior.

  • In-Vivo Behavioral Pharmacology: Further studies in animal models are required to quantify its antipsychotic potency and its propensity to induce side effects such as extrapyramidal symptoms and catalepsy.

A thorough understanding of the pharmacological profile of 7-hydroxyfluphenazine is not merely an academic exercise. It holds the potential to refine our understanding of the clinical use of fluphenazine, explain inter-individual variability in response and side effects, and inform the development of future antipsychotic agents with improved therapeutic indices.

References

  • Fluphenazine activity and antipsychotic response. PubMed. [Link]

  • Oral Pharmacokinetics in Beagle Dogs of the Mitragynine Metabolite, 7-Hydroxymitragynine. National Institutes of Health. [Link]

  • Impact of clinical pharmacokinetics on neuroleptic therapy in patients with schizophrenia. PubMed. [Link]

  • Fluphenazine - StatPearls. NCBI Bookshelf. [Link]

  • Pharmacology of antipsychotics. Deranged Physiology. [Link]

  • Fluphenazine | C22H26F3N3OS | CID 3372. PubChem. [Link]

  • Fluphenazine Factsheet, Uses & Common Side Effects. Rexall. [Link]

  • Fluphenazine (Prolixin): Uses & Side Effects. Cleveland Clinic. [Link]

  • Animal models of schizophrenia. British Pharmacological Society. [Link]

  • Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine. PubMed. [Link]

  • 8 - Fluphenazine and Fluphenazine Decanoate | Request PDF. ResearchGate. [Link]

Sources

The Central Role of 7-Hydroxyfluphenazine in the Metabolism of Fluphenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Fluphenazine, a potent phenothiazine antipsychotic, undergoes extensive metabolism that significantly influences its clinical activity. While several metabolic pathways exist, the formation of 7-hydroxyfluphenazine (7-OHFLU) is a predominant route, particularly following oral administration. This active metabolite often circulates at concentrations exceeding the parent drug, suggesting a substantial contribution to the overall pharmacological profile of fluphenazine therapy. This guide provides an in-depth examination of the biotransformation process leading to 7-OHFLU, its pharmacokinetic significance, the analytical methodologies required for its quantification, and its potential clinical implications, synthesizing current knowledge for researchers and drug development professionals.

Introduction to Fluphenazine: Pharmacology and Clinical Context

Fluphenazine is a high-potency, first-generation antipsychotic medication belonging to the phenothiazine class.[1] Its primary therapeutic application is in the management of chronic psychoses, particularly schizophrenia.[2] The principal mechanism of action for fluphenazine is potent antagonism of the post-synaptic dopamine D2 receptors within the mesolimbic pathways of the brain.[2][3] This blockade of dopaminergic neurotransmission is fundamental to alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Studies measuring receptor affinity have confirmed that fluphenazine binds to dopamine D2 receptors with high affinity, typically with Ki values less than 20 nM. Like other phenothiazines, it also interacts with a range of other neurotransmitter systems, including adrenergic, muscarinic, and histaminergic receptors, which contributes to its side-effect profile.

Biotransformation of Fluphenazine: A Multi-Pathway Process

The metabolic fate of fluphenazine is complex and critical to its disposition in the body. After administration, it is subject to extensive Phase I metabolism, primarily driven by the cytochrome P450 (CYP) enzyme system.[4] These oxidation reactions serve to increase the polarity of the drug, facilitating its eventual excretion.[4] Two major metabolic pathways have been identified:

  • Sulfoxidation: This pathway leads to the formation of fluphenazine sulfoxide (FS).

  • Aromatic Hydroxylation: This results in the formation of 7-hydroxyfluphenazine (7-OHFLU).[1]

The relative importance of these pathways is profoundly influenced by the route of administration, a critical consideration in clinical pharmacology.

The Impact of First-Pass Metabolism

A key differentiator in fluphenazine metabolism is the significant role of first-pass metabolism following oral administration. When taken orally, fluphenazine passes through the liver before reaching systemic circulation, where it is extensively metabolized. This results in plasma concentrations of the 7-OHFLU and FS metabolites being significantly higher than that of the parent fluphenazine.[5][6] In contrast, when fluphenazine is administered as a long-acting intramuscular depot injection (fluphenazine decanoate), it bypasses the first-pass effect. Consequently, in patients receiving depot fluphenazine, the plasma levels of the parent drug are substantially higher than those of its metabolites.[5][6] This highlights that drug metabolism is a more dominant factor for patients treated with oral formulations compared to depot neuroleptics.[5]

The 7-Hydroxylation Pathway

The conversion of fluphenazine to 7-OHFLU is a critical biotransformation step. This reaction involves the addition of a hydroxyl group to the 7-position of the phenothiazine ring structure, a classic P450-mediated hydroxylation reaction.[7][8]

Enzymatic Drivers: The Role of Cytochrome P450

The cytochrome P450 system is the primary enzymatic machinery responsible for fluphenazine's oxidative metabolism.[4] While the specific isozyme responsible for the 7-hydroxylation of fluphenazine is not definitively established in the available literature, the CYP2D6 enzyme is strongly implicated in the overall metabolism of fluphenazine and other phenothiazines like perphenazine.[9] Given that CYP2D6 is a key enzyme in the metabolism of approximately 25% of all clinically used drugs, its involvement is highly probable.[10]

The Influence of Genetic Polymorphisms

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant interindividual variability in metabolic activity.[10][11] Patients can be categorized based on their genotype into poor, intermediate, normal, or ultra-rapid metabolizers.[10] This genetic variation has profound implications for drugs that are CYP2D6 substrates. For instance, poor metabolizers may experience significantly higher plasma concentrations of a parent drug, while ultra-rapid metabolizers may have lower concentrations, potentially affecting efficacy and safety.[12][13] Although direct studies linking CYP2D6 genotype to specific 7-OHFLU levels are scarce, the established role of CYP2D6 in phenothiazine metabolism suggests that genetic polymorphisms are a likely source of the large interindividual variations observed in plasma levels of both fluphenazine and its metabolites.[14]

Fluphenazine Metabolism cluster_0 Phase I Metabolism FLU Fluphenazine Enzyme1 Aromatic Hydroxylation Cytochrome P450 (CYP2D6 Implicated) FLU->Enzyme1 Major Pathway (Oral Admin) Enzyme2 Sulfoxidation Cytochrome P450 (CYP2D6) FLU->Enzyme2 OHFLU 7-Hydroxyfluphenazine (7-OHFLU) (Active Metabolite) Excretion Phase II Conjugation (e.g., Glucuronidation) & Excretion OHFLU->Excretion FS Fluphenazine Sulfoxide (FS) FS->Excretion Enzyme1->OHFLU Enzyme2->FS

Figure 1: Key Metabolic Pathways of Fluphenazine.

Pharmacological Profile of 7-Hydroxyfluphenazine

7-hydroxyfluphenazine is classified as an active metabolite of fluphenazine.[14] This designation implies that it possesses its own pharmacological activity and is not merely an inert byproduct. The parent drug, fluphenazine, exerts its antipsychotic effects through high-affinity antagonism of dopamine D2 receptors.[15][16] The clinical relevance of 7-OHFLU is therefore critically dependent on its own affinity for and activity at the D2 receptor.

Pharmacokinetic Significance

The study of 7-OHFLU's pharmacokinetics reveals its significant presence and variability in patients, underscoring the need for its consideration in therapeutic drug monitoring (TDM).

Plasma Concentrations and Metabolite-to-Parent Ratios

As previously noted, the route of administration dictates the pharmacokinetic profile. After oral dosing, 7-OHFLU is a major circulating compound. Studies using specific radioimmunoassays have found that the mean plasma level ratios of 7-OHFLU to fluphenazine are consistently around 2.0, indicating that the concentration of the metabolite is, on average, double that of the parent drug.[14] This finding, combined with large observed interindividual variations in plasma levels, complicates simple dose-response predictions.[14]

ParameterOral FluphenazineDepot Fluphenazine (Decanoate)Rationale / Causality
Predominant Circulating Analyte 7-Hydroxyfluphenazine (7-OHFLU) & Fluphenazine Sulfoxide (FS)Parent Fluphenazine (FLU)Avoidance of extensive hepatic first-pass metabolism with depot injection.
Metabolite-to-Parent Ratio (7-OHFLU/FLU) ~2.0[14]< 1.0[5][6]Oral administration subjects the drug to immediate and significant metabolism in the liver before systemic distribution.
Interindividual Variability High[14]High[17]Primarily driven by genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6) and other physiological factors.

Table 1: Comparative Pharmacokinetic Profile of Fluphenazine and 7-Hydroxyfluphenazine.

Contribution to Clinical Efficacy and Adverse Effects

The clinical response to fluphenazine has been correlated with the plasma levels of the parent drug, exhibiting a complex curvilinear relationship where a therapeutic window appears to exist; levels that are too low or too high may be associated with a poorer response.[18] Given that 7-OHFLU is an active metabolite that circulates at higher concentrations than the parent drug (with oral therapy), it is logical to infer that it contributes significantly to the overall pharmacodynamic effect. However, without precise data on its potency, the exact nature of this contribution remains an area of active investigation. The high variability in 7-OHFLU levels could potentially explain some of the observed variability in patient response and susceptibility to side effects.

Analytical Methodologies for Quantification

Accurate quantification of 7-OHFLU in biological matrices is essential for pharmacokinetic studies and TDM. The low nanogram-per-milliliter concentrations typically found in plasma necessitate highly sensitive and specific analytical methods.[17][18]

Bioanalytical Techniques

Two primary methodologies have been successfully employed for the analysis of 7-OHFLU.

  • Radioimmunoassay (RIA): Highly specific antisera for 7-OHFLU have been developed, enabling the creation of sensitive RIA methods.[14] These assays can accurately determine concentrations as low as 0.1 ng/mL from small plasma volumes and show negligible cross-reactivity with the parent drug or other metabolites, ensuring specificity.[14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis due to its superior specificity, sensitivity, and multiplexing capability.[19] LC-MS/MS methods allow for the simultaneous quantification of fluphenazine and its key metabolites, including 7-OHFLU and fluphenazine sulfoxide, in a single analytical run.[20]

FeatureRadioimmunoassay (RIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Competitive binding of labeled and unlabeled antigen to a specific antibody.Separation by chromatography followed by mass-based detection of specific parent-daughter ion transitions.
Specificity High, dependent on antibody quality.[14]Very High, based on both retention time and mass-to-charge ratio (m/z).[21]
Sensitivity High (LOD ~0.1 ng/mL).[14]Very High (LOD can be <0.1 ng/mL).[21]
Throughput Moderate, suitable for batch processing.High, with rapid analysis times (<10 minutes per sample).[20][22]
Multiplexing Generally single-analyte per assay.Simultaneous quantification of parent drug and multiple metabolites is standard.[20]
Infrastructure Requires handling of radioactive materials.Requires specialized and expensive LC-MS/MS instrumentation.

Table 2: Comparison of Key Analytical Methodologies.

Experimental Protocol: LC-MS/MS Quantification of 7-OHFLU in Human Plasma

This protocol describes a robust, high-throughput method for the simultaneous analysis of fluphenazine, 7-hydroxyfluphenazine, and fluphenazine sulfoxide. The causality behind this workflow is to efficiently remove interfering macromolecules (proteins) while maximizing the recovery of the analytes for sensitive detection.

6.2.1 Materials and Reagents

  • Certified reference standards: Fluphenazine, 7-Hydroxyfluphenazine, Fluphenazine Sulfoxide.

  • Internal Standard (IS): Fluphenazine-d8.

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Reagents: Formic acid.

  • Biological Matrix: Drug-free human plasma.

6.2.2 Sample Preparation (Protein Precipitation) The choice of protein precipitation is based on its speed and effectiveness for high-throughput analysis. Acetonitrile is an efficient solvent for precipitating plasma proteins while keeping the analytes of interest in solution.[20]

  • Aliquot: Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 300 µL of acetonitrile containing the internal standard (Fluphenazine-d8) at a pre-determined concentration.

  • Precipitate: Vortex the mixture vigorously for 30 seconds. This action denatures and precipitates the plasma proteins.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[20]

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.

6.2.3 LC-MS/MS Conditions (Illustrative)

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) for efficient chromatographic separation.

  • Mobile Phase A: Water with 0.1% Formic Acid (to aid ionization).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A ballistic gradient from low to high organic phase (B) to elute analytes quickly.

  • Flow Rate: 0.4 - 0.6 mL/min.[23]

  • Injection Volume: 5 - 10 µL.[23]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[23]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for each analyte and the internal standard to ensure specificity and sensitivity.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Aliquot 100 µL Human Plasma s2 2. Add 300 µL Acetonitrile with Internal Standard (Fluphenazine-d8) s1->s2 s3 3. Vortex (30s) to Precipitate Proteins s2->s3 s4 4. Centrifuge (12,000 rpm, 5 min) to Pellet Debris s3->s4 s5 5. Transfer Supernatant to Autosampler Vial s4->s5 a1 6. Inject Sample onto Reversed-Phase C18 Column s5->a1 a2 7. Chromatographic Separation (Gradient Elution) a1->a2 a3 8. Electrospray Ionization (ESI+) a2->a3 a4 9. Mass Analysis (MRM) - Fluphenazine - 7-OH-Fluphenazine - Fluphenazine Sulfoxide - Fluphenazine-d8 (IS) a3->a4 a5 10. Data Acquisition & Quantification a4->a5

Figure 2: High-Throughput Bioanalytical Workflow for 7-OHFLU.

Conclusion and Future Directions

7-Hydroxyfluphenazine is unequivocally a central player in the metabolic disposition of orally administered fluphenazine. Its formation via cytochrome P450-mediated hydroxylation, likely involving CYP2D6, results in systemic concentrations that surpass the parent drug, a crucial factor driven by extensive first-pass metabolism. While it is established as an active metabolite, a significant knowledge gap persists regarding its precise pharmacological potency at the dopamine D2 receptor and other relevant targets.

For drug development professionals and clinical researchers, this underscores several critical areas for future investigation:

  • Definitive Enzyme Identification: Pinpointing the specific CYP450 isozyme(s) responsible for 7-hydroxylation is paramount for predicting drug-drug interactions and understanding metabolic variability.

  • Pharmacological Characterization: In vitro receptor binding and functional assays are urgently needed to quantify the D2 receptor affinity and intrinsic activity of 7-OHFLU relative to fluphenazine. This will clarify its contribution to both therapeutic effects and adverse events.

  • Clinical Correlation Studies: Prospective studies correlating the plasma levels of both fluphenazine and 7-OHFLU with clinical outcomes and side effects, stratified by CYP2D6 genotype, would provide invaluable data for personalizing fluphenazine therapy.

A comprehensive understanding of 7-hydroxyfluphenazine's role is not merely an academic exercise; it is essential for optimizing the safe and effective use of fluphenazine, a cornerstone medication in psychiatric care.

References

  • Cohen, B. M., & Zubenko, G. S. (1989). Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors. Journal of Clinical Psychopharmacology, 9(6), 432-435. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Clinical Investigation, 123(8), 3220-3232. Retrieved from [Link]

  • Sychev, D. A., Ryzhikova, K. A., & Grishina, E. A. (2021). Effect of Genetic Polymorphism of the CYP2D6 Gene on the Efficacy and Safety of Fluvoxamine in Major Depressive Disorder. Medical Journal of the Russian Federation, 27(3), 221-228. Retrieved from [Link]

  • Marder, S. R., Van Putten, T., Aravagiri, M., Hubbard, J. W., Hawes, E. M., McKay, G., & Midha, K. K. (1989). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology Bulletin, 25(3), 479-482. Retrieved from [Link]

  • Aravagiri, M., Marder, S. R., & Midha, K. K. (1994). Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine. Therapeutic Drug Monitoring, 16(1), 21-29. Retrieved from [Link]

  • Sistik, P., Urinovska, R., Brozmanova, H., Kacirova, I., & Lemr, K. (2018). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 40(4), 487-493. Retrieved from [Link]

  • Seeman, P., & Van Tol, H. H. (1994). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. Trends in Pharmacological Sciences, 15(7), 264-270. Retrieved from [Link]

  • Sychev, D. A., Gasanov, M. A., & Grishina, E. A. (2018). Effects of CYP2D6 genetic polymorphisms on the efficacy and safety of fluvoxamine. Pharmacogenomics and Personalized Medicine, 11, 113-122. Retrieved from [Link]

  • Marder, S. R. (n.d.). 8 - Fluphenazine and Fluphenazine Decanoate. ResearchGate. Retrieved from [Link]

  • Haslemo, T., Eliasson, E., & Molden, E. (2020). Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol. British Journal of Clinical Pharmacology, 86(10), 2050-2059. Retrieved from [Link]

  • Mavroidis, M. L., Kanter, D. R., Hirschowitz, J., & Garver, D. L. (1984). Fluphenazine plasma levels and clinical response. The Journal of Clinical Psychiatry, 45(9), 370-373. Retrieved from [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2017). A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 145, 333-340. Retrieved from [Link]

  • Ishikawa, M., Ito, K., & Suhara, T. (2017). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. International Journal of Neuropsychopharmacology, 20(9), 735-742. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Fluphenazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wójcikowski, J., Daniel, W. A., & Urban, M. (2022). Oxidation of Antipsychotics. International Journal of Molecular Sciences, 23(10), 5649. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. In PubChem. Retrieved from [Link]

  • Jerling, M., Dahl, M. L., & Bertilsson, L. (1996). Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. British Journal of Clinical Pharmacology, 42(2), 223-227. Retrieved from [Link]

  • Kumar, A. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry, 5(1), 1-10. Retrieved from [Link]

  • Marder, S. R., Van Putten, T., Aravagiri, M., Hawes, E. M., Hubbard, J. W., McKay, G., Mintz, J., & Midha, K. K. (1990). Fluphenazine plasma levels and clinical response. Psychopharmacology Bulletin, 26(2), 256-259. Retrieved from [Link]

  • Jiménez-Vélez, B. (2012). Cytochrome P450's Toxicity and Detoxification. SlideShare. Retrieved from [Link]

  • Mas, S., Gasso, P., & Lafuente, A. (2019). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Pharmacology, 10, 25. Retrieved from [Link]

  • Haslemo, T., & Molden, E. (2021). CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry. Frontiers in Pharmacology, 12, 651991. Retrieved from [Link]

  • Al-Asmari, A. I., & Al-Qahtani, A. H. (2023). The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum. Molecules, 28(15), 5821. Retrieved from [Link]

  • Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Proceedings of the National Academy of Sciences of the United States of America, 103(44), 16147-16152. Retrieved from [Link]

  • Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology, Biochemistry, and Behavior, 25(6), 1185-1189. Retrieved from [Link]

  • Crews, K. R., & James, J. S. (2008). The impact of CYP2D6 genetic polymorphisms on postoperative morphine consumption. Pain, 139(1), 213-219. Retrieved from [Link]

  • Wan, D. D., & Eadie, M. J. (1995). Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate. Journal of Clinical Pharmacy and Therapeutics, 20(4), 215-220. Retrieved from [Link]

Sources

7-Hydroxyfluphenazine: An In-depth Technical Guide to an Active Metabolite of Fluphenazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-hydroxyfluphenazine, a significant and pharmacologically active metabolite of the typical antipsychotic agent, fluphenazine. Designed for researchers, scientists, and drug development professionals, this document delves into the biotransformation, pharmacological activity, clinical relevance, and analytical methodologies pertinent to 7-hydroxyfluphenazine. The content is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Clinical Context of Fluphenazine and its Metabolites

Fluphenazine is a high-potency typical antipsychotic of the phenothiazine class, utilized for managing psychosis in schizophrenia.[1][2] Its therapeutic action is primarily attributed to the antagonism of postsynaptic dopamine D2 receptors in the mesolimbic pathways.[1][3] While effective, fluphenazine's clinical use has seen a relative decline with the advent of atypical antipsychotics, though it remains a relevant therapeutic option.[4] The pharmacological profile of fluphenazine is complex, involving interactions with various neurotransmitter systems, which contributes to both its therapeutic effects and its side-effect profile, including extrapyramidal symptoms.[3]

The clinical response to fluphenazine can be highly variable among individuals, a phenomenon partly explained by its extensive hepatic metabolism.[2][3] Fluphenazine is metabolized into several compounds, with 7-hydroxyfluphenazine and fluphenazine sulfoxide being two of the most prominent.[5][6] Understanding the nature of these metabolites is critical, as their own pharmacological activity can significantly contribute to the overall therapeutic and adverse effects of the parent drug. This guide will focus specifically on 7-hydroxyfluphenazine, an active metabolite of considerable interest.

Biotransformation of Fluphenazine to 7-Hydroxyfluphenazine

The conversion of fluphenazine to 7-hydroxyfluphenazine is a key metabolic pathway. This biotransformation primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[3] While the specific isozymes responsible for the 7-hydroxylation of fluphenazine are not definitively elucidated in the provided search results, CYP2D6 is identified as a major contributor to the overall metabolism of fluphenazine, primarily to its sulfoxide metabolite.[2] It is plausible that CYP2D6 or other CYP isozymes are involved in the formation of 7-hydroxyfluphenazine.

The hydroxylation occurs on the phenothiazine ring system, and definitive identification of the metabolite as 7-hydroxyfluphenazine has been confirmed through mass spectrometry and NMR spectroscopy by comparison with synthesized authentic samples of 7- and 8-hydroxyfluphenazine.[5][7] This metabolic process is a crucial determinant of the drug's pharmacokinetic profile and can be influenced by genetic polymorphisms in CYP enzymes, leading to inter-individual variability in drug response.

Below is a diagram illustrating the metabolic conversion of fluphenazine to its major metabolites.

Fluphenazine_Metabolism Fluphenazine Fluphenazine Enzymes CYP450 Enzymes (e.g., CYP2D6) Fluphenazine->Enzymes Metabolite1 7-Hydroxyfluphenazine (Active) Metabolite2 Fluphenazine Sulfoxide Metabolite3 Fluphenazine N-oxide Enzymes->Metabolite1 Hydroxylation Enzymes->Metabolite2 Sulfoxidation Enzymes->Metabolite3 N-oxidation Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection SPE Solid-Phase Extraction (SPE) Plasma->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC MS Tandem Mass Spectrometry (MS/MS Detection) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant

Sources

An In-Depth Technical Guide to 7-Hydroxyfluphenazine: Core Chemical Data and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyfluphenazine is a principal and pharmacologically active metabolite of the potent typical antipsychotic drug, fluphenazine. As a member of the phenothiazine class, fluphenazine's therapeutic effects are primarily attributed to its dopamine D2 receptor antagonism. Understanding the chemical and pharmacological properties of its metabolites is crucial for a comprehensive grasp of fluphenazine's overall clinical profile, including its efficacy, duration of action, and potential for adverse effects. This technical guide provides a consolidated overview of the essential chemical identifiers, physicochemical properties, and analytical methodologies related to 7-Hydroxyfluphenazine, serving as a vital resource for professionals in pharmacology and drug development.

Core Chemical Identifiers and Properties

A precise understanding of a compound's chemical identity is fundamental for all research and development activities. The following table summarizes the key identifiers for 7-Hydroxyfluphenazine.

IdentifierValueSource
CAS Number 33098-48-5Chemicea, Cleanchem
Chemical Name 10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-olChemicea, Cleanchem
Molecular Formula C22H26F3N3O2SChemicea, Cleanchem
Molecular Weight 453.52 g/mol Chemicea, Cleanchem
Synonyms 1-Piperazineethanol,4-[3-[7-hydroxy-2-(trifluoromethyl)phenothiazin-10-yl]propyl]; 7-OHFLUSimson Pharma Limited

While specific experimental data for the physicochemical properties of 7-Hydroxyfluphenazine are not extensively reported in publicly accessible literature, predictive models and data from the parent compound, fluphenazine, can offer valuable insights.

PropertyPredicted/Inferred ValueNotes and Rationale
Melting Point Not availableData for the parent compound, fluphenazine dihydrochloride, is 235-237 °C. The addition of a hydroxyl group may slightly alter this.[1]
pKa Not availableThe pKa of fluphenazine is reported as 7.90.[1] The phenolic hydroxyl group in 7-Hydroxyfluphenazine will introduce an acidic pKa, likely in the range of 9-11.
Solubility Not availableFluphenazine has low aqueous solubility (31.1 mg/L at 37 °C).[1] The hydroxyl group in 7-Hydroxyfluphenazine is expected to slightly increase its polarity and aqueous solubility compared to the parent compound.
LogP Not availableThe LogP of fluphenazine is 4.36.[1] The introduction of a hydroxyl group will decrease the LogP, indicating lower lipophilicity.

Pharmacological Significance and Metabolism

7-Hydroxyfluphenazine is a major metabolite of fluphenazine, formed through aromatic hydroxylation.[1] This metabolic conversion is a critical aspect of fluphenazine's pharmacokinetics and pharmacodynamics.

Metabolic Pathway

The biotransformation of fluphenazine to its 7-hydroxy metabolite is a key pathway in its elimination. This process is primarily mediated by hepatic cytochrome P450 enzymes. The resulting metabolite retains pharmacological activity, contributing to the overall therapeutic and side-effect profile of fluphenazine administration.

G Fluphenazine Fluphenazine Metabolism Hepatic Metabolism (CYP450 Enzymes) Fluphenazine->Metabolism Aromatic Hydoxylation Metabolite 7-Hydroxyfluphenazine (Active Metabolite) Metabolism->Metabolite Conjugation Further Conjugation (e.g., Glucuronidation) Metabolite->Conjugation Excretion Excretion Conjugation->Excretion

Metabolic conversion of Fluphenazine.
Mechanism of Action

While specific receptor binding data for 7-Hydroxyfluphenazine is scarce, it is presumed to share a similar mechanism of action with its parent compound, fluphenazine. The primary therapeutic effect of fluphenazine is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. It is plausible that 7-Hydroxyfluphenazine also exhibits significant affinity for D2 receptors, thereby contributing to the overall antipsychotic effect. The presence of the hydroxyl group may modulate its binding affinity and selectivity for various dopamine and other neurotransmitter receptors, such as serotonin receptors.

Synthesis and Spectroscopic Characterization

The definitive identification of 7-Hydroxyfluphenazine as a major metabolite was achieved through comparison with a synthetically prepared standard.

Synthetic Approaches

While detailed, step-by-step protocols for the synthesis of 7-Hydroxyfluphenazine are not widely published, general strategies for the synthesis of substituted phenothiazines can be adapted. A plausible synthetic route would involve the introduction of a protected hydroxyl group onto the phenothiazine core prior to the alkylation of the nitrogen atom with the piperazine-containing side chain.

G Start Substituted Diphenylamine Cyclization Thionation/ Cyclization Start->Cyclization Phenothiazine Protected Hydroxy- Phenothiazine Core Cyclization->Phenothiazine Alkylation Alkylation with Piperazine Side Chain Phenothiazine->Alkylation Deprotection Deprotection Alkylation->Deprotection Product 7-Hydroxyfluphenazine Deprotection->Product

Generalized synthetic workflow.
Spectroscopic Data

The structural elucidation of 7-Hydroxyfluphenazine relies on standard spectroscopic techniques.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (453.52 g/mol ). Fragmentation patterns would likely involve cleavage of the bond between the propyl chain and the phenothiazine nitrogen, as well as fragmentation of the piperazine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would be complex, but key signals would include those from the aromatic protons on the phenothiazine ring, with shifts influenced by the hydroxyl and trifluoromethyl groups. The protons on the piperazine ring and the alkyl chain would also exhibit characteristic signals. The 13C NMR would similarly provide detailed information about the carbon skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm-1, indicative of the O-H stretching vibration of the phenolic hydroxyl group. Other significant absorptions would include C-H stretching of the aromatic and aliphatic moieties, and C-N and C-S stretching vibrations.

Analytical Methodologies

The quantification of 7-Hydroxyfluphenazine in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, in plasma. A typical workflow involves:

  • Sample Preparation: Protein precipitation from the plasma sample using a solvent like acetonitrile.

  • Chromatographic Separation: Reverse-phase HPLC to separate the analytes from endogenous matrix components.

  • Mass Spectrometric Detection: Tandem mass spectrometry, often using multiple reaction monitoring (MRM), to provide high selectivity and sensitivity.

Radioimmunoassay (RIA)

A radioimmunoassay has also been developed for the determination of 7-Hydroxyfluphenazine in plasma.[2] This method utilizes a specific antibody raised against a derivative of 7-Hydroxyfluphenazine and a radiolabeled tracer to quantify the analyte. While highly sensitive, RIA may have limitations in terms of specificity compared to LC-MS/MS.

G Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction Separation Chromatographic Separation (LC) Extraction->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

LC-MS/MS analytical workflow.

Conclusion

7-Hydroxyfluphenazine is a critical molecule in understanding the complete pharmacological profile of fluphenazine. Its identification as an active metabolite underscores the importance of metabolite profiling in drug development and clinical practice. While a substantial amount of information regarding its chemical identity and analytical detection is available, further research into its specific physicochemical properties and receptor interaction profile would provide a more complete picture. This guide serves as a foundational resource for researchers and scientists, consolidating the current knowledge and highlighting areas for future investigation.

References

  • A. K. Midha, G. McKay, K. K. Midha. Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine. Therapeutic Drug Monitoring, 1994.
  • Chemicea. 7-Hydroxy Fluphenazine | CAS No- 33098-48-5. Chemicea.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3372, Fluphenazine.
  • Cleanchem. 7-Hydroxy Fluphenazine | CAS No: 33098-48-5. Cleanchem.
  • Simson Pharma Limited. 7-Hydroxy Fluphenazine | CAS No- 33098-48-5. Simson Pharma Limited.

Sources

A Researcher's Guide to 7-Hydroxyfluphenazine: Commercial Availability, Analysis, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyfluphenazine, a principal active metabolite of the potent antipsychotic drug fluphenazine, is a compound of significant interest in neuropharmacology, drug metabolism studies, and clinical monitoring. As a phenothiazine derivative, its quantification and characterization are crucial for understanding the pharmacokinetics and pharmacodynamics of fluphenazine therapy. This guide provides an in-depth overview of the commercial availability of 7-Hydroxyfluphenazine for research purposes, its analytical determination, and the scientific rationale for its investigation.

Part 1: Commercial Sourcing and Availability

Procuring 7-Hydroxyfluphenazine as a research-grade standard is a critical first step for any investigation. While not as readily available as its parent compound, several specialized chemical suppliers offer 7-Hydroxyfluphenazine, primarily on a custom synthesis or limited stock basis. Researchers should anticipate lead times and inquire about the availability of a Certificate of Analysis (CoA) to ensure the identity and purity of the compound.

Below is a summary of potential commercial suppliers. It is imperative to contact these vendors directly for current stock status, pricing, and technical documentation.

SupplierWebsiteCAS NumberTypical AvailabilityNotes
Cleanchem 33098-48-5Custom Synthesis[1]Offers comprehensive characterization data.[1]
Simson Pharma Limited 33098-48-5Custom SynthesisProvides a Certificate of Analysis with every compound.
VIVAN Life Sciences 33098-48-5Inquire for availabilityListed under their metabolites category.
Alentris Research Pvt. Ltd. 33098-48-5Please Inquire[2]Categorized as an API impurity.[2]
CymitQuimica 33098-48-5Inquire for availabilityOffers various pack sizes for inquiry.
Opulent Pharma 33098-48-5Limited StockAlso lists other fluphenazine impurities.
SynZeal 33098-48-5Inquire for availabilitySupplies reference standards with CoA and analytical data.

Key Chemical Identifiers:

  • Chemical Name: 10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-ol[2]

  • CAS Number: 33098-48-5

  • Molecular Formula: C₂₂H₂₆F₃N₃O₂S

  • Molecular Weight: Approximately 453.52 g/mol

Part 2: Scientific Rationale and Metabolic Pathway

The Significance of 7-Hydroxyfluphenazine in Fluphenazine Metabolism

Fluphenazine is a high-potency typical antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[3] Its therapeutic effects are attributed to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathways.[4] Upon administration, fluphenazine undergoes extensive metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme system.[5] This metabolic process gives rise to several metabolites, with 7-Hydroxyfluphenazine and fluphenazine sulfoxide being two of the most significant.[6]

The hydroxylation of the phenothiazine ring at the 7-position is a major metabolic route. The resulting metabolite, 7-Hydroxyfluphenazine, is considered pharmacologically active. Monitoring its plasma concentrations alongside the parent drug is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, as the ratio of metabolite to parent drug can provide insights into an individual's metabolic phenotype and overall drug exposure.[6]

The following diagram illustrates the metabolic conversion of fluphenazine to 7-Hydroxyfluphenazine.

Fluphenazine_Metabolism Fluphenazine Fluphenazine (Parent Drug) Metabolite 7-Hydroxyfluphenazine (Active Metabolite) Fluphenazine->Metabolite CYP2D6 (Hydroxylation)

Caption: Metabolic pathway of Fluphenazine to 7-Hydroxyfluphenazine.

Part 3: Experimental Protocol - Quantification by LC-MS/MS

The gold standard for the sensitive and specific quantification of 7-Hydroxyfluphenazine in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of 7-Hydroxyfluphenazine in human plasma, adapted from established methodologies.

I. Materials and Reagents
  • 7-Hydroxyfluphenazine reference standard

  • Fluphenazine-d8 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant)

II. Sample Preparation: Protein Precipitation

This method is favored for its simplicity and high-throughput applicability.

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., Fluphenazine-d8).

  • Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

III. LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column suitable for the separation of small molecules.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of 7-Hydroxyfluphenazine from other plasma components and potential metabolites.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode to monitor specific precursor-to-product ion transitions for both 7-Hydroxyfluphenazine and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
7-HydroxyfluphenazineTo be optimizedTo be optimized
Internal Standard (e.g., Fluphenazine-d8)To be optimizedTo be optimized

Note: The specific m/z transitions should be determined empirically by infusing the pure reference standards into the mass spectrometer.

IV. Data Analysis and Quantification

A calibration curve should be prepared by spiking known concentrations of 7-Hydroxyfluphenazine into blank plasma and processing these samples alongside the unknown samples. The peak area ratio of the analyte to the internal standard is then used to calculate the concentration of 7-Hydroxyfluphenazine in the unknown samples.

The following diagram outlines the experimental workflow for the quantification of 7-Hydroxyfluphenazine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Addition Add Internal Standard in Acetonitrile (300 µL) Plasma->IS_Addition Vortex Vortex (30s) IS_Addition->Vortex Centrifuge Centrifuge (12,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of 7-Hydroxyfluphenazine in plasma.

Conclusion

7-Hydroxyfluphenazine is a key analyte for researchers studying the clinical pharmacology of fluphenazine. While its commercial availability is limited to specialized suppliers, often on a custom synthesis basis, its importance as an active metabolite necessitates its inclusion in comprehensive pharmacokinetic and TDM studies. The use of robust and sensitive analytical methods, such as the LC-MS/MS protocol outlined in this guide, is essential for accurate quantification in biological matrices. This guide serves as a foundational resource for scientists and researchers embarking on studies involving 7-Hydroxyfluphenazine.

References

  • Cleanchem. (n.d.). 7-Hydroxy Fluphenazine | CAS No: 33098-48-5. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 7-Hydroxy Fluphenazine - API Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem. Retrieved from [Link]

  • Eap, C. B., et al. (1995). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology, 120(3), 300–305. Retrieved from [Link]

  • SynZeal. (n.d.). 7-Hydroxy Fluphenazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]

  • MedlinePlus. (2025, November 15). Fluphenazine. Retrieved from [Link]

  • Patsnap. (2023, October 17). Pharmaceutical Insights: fluphenazine hydrochloride's R&D Progress and its Mechanism of Action on Drug Target. Synapse. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Radioimmunoassay of 7-Hydroxyfluphenazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Quantifying 7-Hydroxyfluphenazine

Fluphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia.[1] Its clinical efficacy and potential for adverse effects are influenced by its metabolism in the body. One of its major active metabolites is 7-hydroxyfluphenazine. The concentration of this metabolite in plasma can vary significantly among individuals, impacting both the therapeutic response and the side-effect profile.[2] Therefore, a sensitive and specific method for the quantification of 7-hydroxyfluphenazine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the development of new drug formulations.[3]

Radioimmunoassay (RIA) is a highly sensitive and specific immunochemical technique that enables the precise measurement of substances, such as drug metabolites, in biological fluids.[4][5] This application note provides a detailed protocol for the radioimmunoassay of 7-hydroxyfluphenazine, offering insights into the principles of the assay, reagent preparation, a step-by-step procedure, and data analysis.

Principle of the 7-Hydroxyfluphenazine Radioimmunoassay

The RIA for 7-hydroxyfluphenazine is a competitive binding assay.[4][6] The fundamental principle relies on the competition between a fixed amount of radiolabeled 7-hydroxyfluphenazine (the "tracer") and the unlabeled 7-hydroxyfluphenazine present in a sample (or standard) for a limited number of binding sites on a specific antibody.[4][6] As the concentration of unlabeled 7-hydroxyfluphenazine in the sample increases, it displaces more of the radiolabeled tracer from the antibody binding sites.[4] Consequently, the amount of radioactivity bound to the antibody is inversely proportional to the concentration of 7-hydroxyfluphenazine in the sample.[7] By measuring the radioactivity of the antibody-bound fraction and comparing it to a standard curve generated with known concentrations of 7-hydroxyfluphenazine, the concentration in an unknown sample can be accurately determined.[4]

Essential Materials and Reagents

Reagents
  • 7-Hydroxyfluphenazine Standard: High purity standard for the preparation of calibrators.

  • Radiolabeled 7-Hydroxyfluphenazine (Tracer): Typically tritiated ([³H]) or iodinated ([¹²⁵I]) 7-hydroxyfluphenazine. The synthesis of a radiolabeled tracer is a specialized process and often requires custom synthesis.[8][9]

  • Specific Antibody to 7-Hydroxyfluphenazine: Polyclonal or monoclonal antibody with high affinity and specificity for 7-hydroxyfluphenazine. Production of a suitable antibody can be achieved by immunizing animals with a 7-hydroxyfluphenazine-protein conjugate (e.g., bovine serum albumin conjugate).[2]

  • Assay Buffer: For example, a phosphate buffer (e.g., 0.05 M, pH 7.4) containing a protein stabilizer like bovine serum albumin (BSA) to prevent non-specific binding.

  • Separation Reagent: To separate the antibody-bound tracer from the free tracer. Common methods include:

    • Second Antibody Precipitation: An antibody raised against the immunoglobulin of the species in which the primary antibody was raised (e.g., goat anti-rabbit IgG).[4]

    • Dextran-Coated Charcoal: The charcoal adsorbs small, unbound molecules like free 7-hydroxyfluphenazine, while the larger antibody-bound complex remains in solution.[10][11]

  • Scintillation Cocktail: For use with a liquid scintillation counter if a beta-emitter like ³H is the radiolabel.[12]

  • Control Plasma: Drug-free plasma for the preparation of standards and quality control samples.

Equipment
  • Precision pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Gamma counter (for ¹²⁵I) or Liquid Scintillation Counter (for ³H)

  • Test tubes (e.g., polystyrene or polypropylene)

Experimental Workflow

The following diagram illustrates the overall workflow of the 7-hydroxyfluphenazine RIA:

RIA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_measurement Measurement & Analysis Prep_Standards Prepare Standards & QCs Add_Reagents Add Sample/Standard, Tracer, and Antibody Prep_Standards->Add_Reagents Prep_Samples Prepare Plasma Samples Prep_Samples->Add_Reagents Incubate Incubate to Reach Equilibrium Add_Reagents->Incubate Add_Sep_Reagent Add Separation Reagent (e.g., Second Antibody) Incubate->Add_Sep_Reagent Centrifuge Centrifuge to Pellet Bound Fraction Add_Sep_Reagent->Centrifuge Decant Decant Supernatant Centrifuge->Decant Count_Radioactivity Count Radioactivity of Pellet Decant->Count_Radioactivity Data_Analysis Construct Standard Curve & Calculate Concentrations Count_Radioactivity->Data_Analysis

Caption: Workflow of the 7-Hydroxyfluphenazine Radioimmunoassay.

Detailed Step-by-Step Protocol

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solution: Prepare a stock solution of 7-hydroxyfluphenazine in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 1 mg/mL).

  • Working Standards: Perform serial dilutions of the stock solution with the assay buffer to create a series of working standards with concentrations that will span the expected range of the assay.

  • Standard Curve and QC Samples: Spike appropriate volumes of the working standards into drug-free plasma to create the standard curve calibrators and QC samples at low, medium, and high concentrations.

Radioimmunoassay Procedure

The following table outlines a typical setup for the RIA tubes:

Tube TypeReagent 1Reagent 2Reagent 3Reagent 4
Total Counts (TC) 100 µL Tracer400 µL Assay Buffer--
Non-Specific Binding (NSB) 100 µL Tracer200 µL Assay Buffer200 µL Drug-Free Plasma-
Zero Standard (B₀) 100 µL Tracer100 µL Antibody200 µL Drug-Free Plasma100 µL Assay Buffer
Standards 100 µL Tracer100 µL Antibody200 µL Standard Plasma-
QC Samples 100 µL Tracer100 µL Antibody200 µL QC Plasma-
Unknown Samples 100 µL Tracer100 µL Antibody200 µL Unknown Plasma-

Note: Volumes are illustrative and should be optimized for your specific assay.

  • Assay Setup: Label duplicate or triplicate tubes for each point of the standard curve, QCs, and unknown samples. Also, include tubes for Total Counts (TC) and Non-Specific Binding (NSB).

  • Reagent Addition:

    • Pipette the plasma (standards, QCs, or unknowns) and assay buffer as indicated in the table.

    • Add the radiolabeled 7-hydroxyfluphenazine (tracer) to all tubes.

    • Add the specific antibody to all tubes except for the TC and NSB tubes.

  • Incubation: Vortex all tubes gently and incubate at a specified temperature (e.g., 4°C or room temperature) for a predetermined period (e.g., 4 to 24 hours) to allow the competitive binding reaction to reach equilibrium.

  • Separation of Bound and Free Tracer:

    • Using a Second Antibody: Add the precipitating second antibody to all tubes except the TC tubes. Incubate for a sufficient time (e.g., 1-2 hours at 4°C) to form a precipitate.

    • Using Dextran-Coated Charcoal: Add a chilled, well-mixed suspension of dextran-coated charcoal to all tubes except the TC tubes. Incubate for a short period (e.g., 15-30 minutes) at 4°C with intermittent vortexing.

  • Centrifugation: Centrifuge all tubes (except TC) at a sufficient speed and duration (e.g., 1500-2000 x g for 30 minutes at 4°C) to pellet the antibody-bound fraction (with the second antibody method) or the charcoal with the free fraction (with the charcoal method).

  • Measurement of Radioactivity:

    • Second Antibody Method: Carefully decant the supernatant containing the free tracer. The radioactivity of the pellet (bound fraction) is then counted.

    • Charcoal Method: The supernatant contains the antibody-bound fraction. Carefully decant the supernatant into counting vials for measurement.

    • Count the radioactivity in a gamma or liquid scintillation counter for a set time.

Data Analysis and Interpretation

  • Calculate Average Counts: Determine the average counts per minute (CPM) for each set of duplicate or triplicate tubes.

  • Normalize the Data: It is common to express the results as a percentage of the total binding (%B/B₀).

    • %B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100

  • Construct the Standard Curve: Plot the %B/B₀ (y-axis) against the corresponding concentration of the 7-hydroxyfluphenazine standards (x-axis) on a semi-logarithmic scale. The resulting curve will be sigmoidal. For a more linear representation, a logit-log transformation can be used.[13][14]

  • Determine Unknown Concentrations: Interpolate the %B/B₀ values of the unknown samples on the standard curve to determine their respective 7-hydroxyfluphenazine concentrations.

The following diagram illustrates the competitive binding principle and the resulting standard curve:

RIA_Principle Principle of Competitive RIA and Standard Curve cluster_binding Competitive Binding cluster_low Low Analyte Concentration cluster_high High Analyte Concentration cluster_curve Standard Curve Ab Antibody Tracer Radiolabeled 7-OH-Fluphenazine Analyte Unlabeled 7-OH-Fluphenazine Ab1 Antibody Tracer1 Tracer Ab1->Tracer1 High Bound Radioactivity Ab2 Antibody Analyte2 Analyte Ab2->Analyte2 Low Bound Radioactivity y_axis % Bound Radioactivity origin y_axis->origin 100% x_axis Concentration of 7-OH-Fluphenazine origin->x_axis log scale 0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 7-Hydroxyfluphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 7-Hydroxyfluphenazine

7-Hydroxyfluphenazine is a principal active metabolite of fluphenazine, a potent phenothiazine antipsychotic agent used in the management of schizophrenia and other psychotic disorders.[1][2] The therapeutic and toxicological monitoring of fluphenazine is complicated by its extensive metabolism, with 7-Hydroxyfluphenazine demonstrating significant pharmacological activity. Therefore, the accurate and precise quantification of this metabolite is of paramount importance in pharmacokinetic studies, therapeutic drug monitoring, and in the quality control of pharmaceutical formulations where it may be present as a related substance or degradant.

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 7-Hydroxyfluphenazine. The causality behind the selection of chromatographic conditions is elucidated, and a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines is provided to ensure the trustworthiness and reliability of the generated data.[3][4]

Principles of Chromatographic Separation

The developed method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. 7-Hydroxyfluphenazine, being a moderately nonpolar molecule, will partition between the stationary and mobile phases. The organic modifier (acetonitrile and methanol) concentration in the mobile phase is optimized to achieve a suitable retention time, allowing for effective separation from potential impurities and degradants. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the analyte and ensure peak shape and retention time reproducibility.

Experimental Workflow and Protocols

Materials and Reagents
  • 7-Hydroxyfluphenazine Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Water (HPLC Grade)

  • 0.45 µm Syringe Filters

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a UV detector. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol:Acetonitrile:10mM Ammonium Acetate (70:15:15, v/v/v), pH adjusted to 6.0 with Acetic Acid[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Detection Wavelength 259 nm[5]

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is the workhorse of reversed-phase HPLC and provides excellent retention and selectivity for a wide range of drug molecules, including phenothiazines.

  • Mobile Phase Composition: The combination of methanol and acetonitrile as organic modifiers allows for fine-tuning of the selectivity of the separation. The ammonium acetate buffer at pH 6.0 ensures that the tertiary amine groups of 7-Hydroxyfluphenazine are in a consistent protonation state, leading to symmetrical peak shapes.

  • Detection Wavelength: 259 nm is chosen as it is a common wavelength for the detection of phenothiazine derivatives, providing good sensitivity.[5]

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 7-Hydroxyfluphenazine reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from a solid dosage form):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to facilitate extraction.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Injection Inject into HPLC System Standard->Injection Sample Weigh, Extract & Filter Sample Sample->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection at 259 nm Separation->Detection Integration Peak Integration & Quantification Detection->Integration Report Generate Report Integration->Report

Caption: HPLC analysis workflow for 7-Hydroxyfluphenazine.

Method Validation Protocol

This HPLC method has been validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3] The validation parameters assessed are specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Inject a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of 7-Hydroxyfluphenazine.

  • Inject a solution of a placebo (a mixture of all formulation excipients without the API) to confirm no interference from the excipients.

  • Perform forced degradation studies by subjecting a sample solution to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the degradant peaks are well-resolved from the main analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Protocol:

  • Inject the prepared working standard solutions in triplicate, covering a range of 1 µg/mL to 50 µg/mL.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is generally considered acceptable.[6]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with known amounts of 7-Hydroxyfluphenazine at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Prepare each concentration level in triplicate and analyze using the HPLC method.

  • Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent sample preparations at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results. A %RSD of <2% is generally acceptable.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Wavelength of detection (± 2 nm)

  • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, peak symmetry).

Logical Flow of Method Validation

The following diagram illustrates the logical progression of the method validation process.

Validation_Flow Start Method Development Complete Specificity Specificity (Blank, Placebo, Forced Degradation) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness End Method Validated Robustness->End

Caption: Logical flow of the HPLC method validation process.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantification of 7-Hydroxyfluphenazine. The method has been developed with a clear understanding of the principles of chromatography and has been subjected to a rigorous validation protocol in accordance with ICH guidelines. This self-validating system ensures the integrity and trustworthiness of the analytical results, making it suitable for implementation in research, quality control, and clinical monitoring settings.

References

  • Stability‐Indicating RP‐HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. ResearchGate. Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Center for Biotechnology Information. Available at: [Link]

  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. PubMed. Available at: [Link]

  • Fluphenazine. PubChem. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications. Available at: [Link]

  • Sample Preparation Fundamentals for Chromatography. Agilent. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

Sources

Developing cell-based assays for 7-Hydroxyfluphenazine activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize the pharmacological activity of 7-Hydroxyfluphenazine. As a primary active metabolite of the typical antipsychotic drug Fluphenazine, understanding its specific interactions with key neuronal receptors is critical for a complete picture of the parent drug's efficacy and side-effect profile. We present a multi-assay strategy, moving from primary target engagement to secondary screening and essential cytotoxicity controls. Detailed, step-by-step protocols are provided for a dopamine D2 receptor functional assay (cAMP inhibition), a serotonin 5-HT2A receptor functional assay (calcium flux), and a cell viability assay (Resazurin-based), complete with data analysis guidance and explanations of the scientific rationale behind key experimental choices.

Introduction: The Scientific Rationale

Fluphenazine is a potent, first-generation (typical) antipsychotic of the phenothiazine class, widely used in the management of schizophrenia.[1] Its therapeutic action is primarily attributed to the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[2][3] Upon administration, Fluphenazine is extensively metabolized, with 7-Hydroxyfluphenazine emerging as one of its major, pharmacologically active metabolites.[1][4] The plasma concentrations of this metabolite can be significant, particularly with oral administration, suggesting it contributes substantially to the overall clinical effect.[4]

While potent D2 receptor blockade is the hallmark of typical antipsychotics, interactions with other receptors, such as serotonin (5-HT) receptors, are also known to occur and can influence the therapeutic and side-effect profiles.[1][5] For instance, antagonism at the 5-HT2A receptor is a key feature of many second-generation (atypical) antipsychotics, often associated with a lower incidence of extrapyramidal symptoms.

Therefore, a precise characterization of 7-Hydroxyfluphenazine's activity requires a multi-faceted approach. Cell-based functional assays provide a controlled, reproducible environment to quantify the potency and signaling consequences of its interaction with specific G-protein coupled receptors (GPCRs). This guide outlines a validated workflow to determine the antagonistic potency of 7-Hydroxyfluphenazine at the human dopamine D2 and serotonin 5-HT2A receptors, while critically controlling for non-specific cytotoxicity.

Integrated Assay Strategy

A robust pharmacological characterization relies on a tiered approach that combines primary functional screening, secondary/selectivity screening, and counter-screening to eliminate false positives. Our proposed strategy ensures that the observed biological effects are specific to the target receptor and not a result of compound-induced cell death.

Assay_Workflow cluster_0 Assay Workflow for 7-Hydroxyfluphenazine cluster_1 Primary & Secondary Screening cluster_2 Essential Control start Prepare 7-Hydroxyfluphenazine Serial Dilutions assay_d2 Primary Assay: D2 Receptor Antagonism (cAMP Assay) start->assay_d2 Test Compound assay_5ht2a Secondary Assay: 5-HT2A Receptor Antagonism (Calcium Flux Assay) start->assay_5ht2a Test Compound assay_cyto Counter-Screen: Cell Viability Assay (PrestoBlue / Resazurin) start->assay_cyto Test Compound analysis Data Analysis & Synthesis assay_d2->analysis assay_5ht2a->analysis assay_cyto->analysis result Generate Pharmacological Profile: - D2 IC50 - 5-HT2A IC50 - Cytotoxicity CC50 - Selectivity Index analysis->result

Figure 1: Integrated workflow for characterizing 7-Hydroxyfluphenazine.

Core Methodologies: Cell Lines and Reagents

Cell Line Selection: The Foundation of Specificity

The choice of cell line is paramount for generating clean, interpretable data. We recommend using human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells. These cell lines have low endogenous expression of many GPCRs, making them ideal hosts for stably expressing a single, recombinant human receptor of interest. This approach isolates the target and minimizes confounding signals from other receptors.

  • For D2 Receptor Assays: A CHO or HEK293 cell line stably expressing the long isoform of the human dopamine D2 receptor (D2L) is recommended. These are commercially available or can be generated in-house.[6]

  • For 5-HT2A Receptor Assays: A CHO or HEK293 cell line stably expressing the human 5-HT2A receptor is suitable.[7]

  • Critical Control: Always use the parental (non-transfected) cell line as a negative control to confirm that the observed responses are dependent on the presence of the recombinant receptor.

Compound Handling
  • Source: Obtain 7-Hydroxyfluphenazine as a certified reference standard to ensure purity and identity.[8]

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions from the stock solution into an appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the wells is consistent across all conditions (including controls) and is non-toxic to the cells (typically ≤ 0.5%).

Protocol 1: D2 Receptor Antagonism via cAMP Measurement

Scientific Principle

The dopamine D2 receptor is canonically coupled to the Gαi inhibitory G-protein.[3][6] Agonist binding (e.g., by dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). An antagonist, like 7-Hydroxyfluphenazine, will block this agonist-induced decrease. To measure this, we first stimulate adenylyl cyclase with forskolin to generate a high basal cAMP signal. The subsequent addition of a D2 agonist will reduce this signal. The potency of our antagonist is then determined by its ability to restore cAMP levels in the presence of the agonist.

D2_Signaling cluster_0 D2 Receptor (Gαi-Coupled) Signaling Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Fluphenazine 7-OH-Fluphenazine (Antagonist) Fluphenazine->D2R Blocks G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Figure 2: D2 receptor signaling pathway for the cAMP assay.

Materials
  • Cells: CHO or HEK293 cells stably expressing the human D2L receptor.

  • Assay Plate: 384-well, white, solid-bottom microplate.

  • Reagents:

    • Culture Medium: F-12 or DMEM/F-12 with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418).

    • Stimulation Buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Dopamine (Agonist).

    • Forskolin.

    • 7-Hydroxyfluphenazine (Test Compound).

    • cAMP Detection Kit: e.g., HTRF-based kit or similar immunoassay.[9][10]

Step-by-Step Protocol
  • Cell Seeding: Seed D2L-expressing cells into the 384-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare 11-point, 1:3 serial dilutions of 7-Hydroxyfluphenazine in stimulation buffer. Also prepare solutions of a reference antagonist (e.g., Haloperidol) and a vehicle control (DMSO).

  • Antagonist Incubation: Remove culture medium from the cells. Add 10 µL/well of the 7-Hydroxyfluphenazine serial dilutions or controls. Incubate for 20-30 minutes at room temperature.

  • Agonist Challenge: Prepare a solution of Dopamine (agonist) and Forskolin in stimulation buffer. The final concentration of Dopamine should be its EC80 (the concentration that gives 80% of its maximal effect, determined previously) and Forskolin at ~10 µM. Add 10 µL/well of this solution to all wells except the "no-agonist" control.

  • Signal Generation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-cAMP followed by anti-cAMP cryptate). Incubate for 60 minutes.

  • Read Plate: Read the plate on an HTRF-compatible microplate reader.

Data Analysis
  • Calculate the HTRF ratio or equivalent signal for each well.

  • Normalize the data: Set the signal from the "agonist + vehicle" wells as 0% inhibition and the "no-agonist" control wells as 100% inhibition.

  • Plot the normalized response (%) versus the log concentration of 7-Hydroxyfluphenazine.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Parameter7-OH-FluphenazineHaloperidol (Reference)
D2 IC50 (nM) 5.82.1
Hill Slope -1.1-1.0
Max Inhibition (%) 98%101%
Assay Z'-factor 0.780.81

Protocol 2: 5-HT2A Receptor Antagonism via Calcium Flux

Scientific Principle

The serotonin 5-HT2A receptor is coupled to the Gαq G-protein.[11] Agonist binding (e.g., by serotonin) activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12] This transient increase in intracellular Ca2+ can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this agonist-induced calcium release.

Gq_Signaling cluster_0 5-HT2A Receptor (Gαq-Coupled) Signaling Serotonin Serotonin (Agonist) HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Fluphenazine 7-OH-Fluphenazine (Antagonist) Fluphenazine->HT2AR Blocks G_protein Gαq/βγ HT2AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_out Ca²⁺ Release ER->Ca_out Triggers

Figure 3: 5-HT2A receptor signaling pathway for the calcium flux assay.

Materials
  • Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Plate: 384-well, black-wall, clear-bottom microplate.

  • Reagents:

    • Culture Medium: DMEM with 10% FBS, 1% Pen-Strep, and selection antibiotic.

    • Assay Buffer: HBSS with 20 mM HEPES.

    • Serotonin (5-HT) (Agonist).

    • 7-Hydroxyfluphenazine (Test Compound).

    • Calcium-sensitive dye kit (e.g., Fluo-8 AM or Calcium 6) with a probenecid solution (to prevent dye leakage).[7]

Step-by-Step Protocol
  • Cell Seeding: Seed 5-HT2A-expressing cells into the 384-well plate (e.g., 10,000-20,000 cells/well). Incubate for 24 hours.

  • Dye Loading: Prepare the calcium dye solution in assay buffer containing probenecid according to the manufacturer's instructions. Remove culture medium and add 20 µL/well of the dye solution.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Add 10 µL/well of the 7-Hydroxyfluphenazine serial dilutions or controls directly to the dye-loaded plate. Incubate for 15-30 minutes at room temperature.

  • Measure Calcium Flux: Place the plate in a kinetic plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument then automatically adds 10 µL/well of Serotonin at its pre-determined EC80 concentration.

    • Continue to read the fluorescence kinetically for 90-180 seconds to capture the transient calcium peak.

Data Analysis
  • For each well, calculate the maximum peak fluorescence response minus the baseline fluorescence.

  • Normalize the data: Set the response from the "agonist + vehicle" wells as 100% activity and the "no-agonist" control wells as 0% activity.

  • Plot the normalized response (%) versus the log concentration of 7-Hydroxyfluphenazine.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter7-OH-FluphenazineKetanserin (Reference)
5-HT2A IC50 (nM) 45.215.5
Hill Slope -0.9-1.1
Max Inhibition (%) 99%102%
Assay Z'-factor 0.840.86

Protocol 3: Cell Viability Counter-Screen

Scientific Principle

It is essential to confirm that the observed antagonist activity is not due to the compound killing the cells. The PrestoBlue® (or similar resazurin-based) assay is a preferred method.[13][14] Metabolically active, viable cells take up the blue, non-fluorescent resazurin and reduce it to the pink, highly fluorescent resorufin.[15] A loss of signal indicates cytotoxicity. This assay is rapid, sensitive, and less toxic to cells than alternatives like MTT.[15][16][17]

Materials
  • Cells: Use the same host cell line (e.g., parental HEK293) as the functional assays.

  • Assay Plate: 384-well, black-wall, clear-bottom microplate.

  • Reagents:

    • Culture Medium.

    • 7-Hydroxyfluphenazine.

    • PrestoBlue® HS Cell Viability Reagent.[16]

    • Positive Control (e.g., 1% Triton X-100 to kill cells).

Step-by-Step Protocol
  • Cell Seeding: Seed cells as you would for a functional assay. Incubate for 24 hours.

  • Compound Treatment: Remove medium and add fresh medium containing the same serial dilutions of 7-Hydroxyfluphenazine used in the functional assays.

  • Incubation: Incubate for a period that reflects the longest incubation time in your functional assays (e.g., 1-2 hours). For a more stringent test, a 24-hour incubation can be used.

  • Reagent Addition: Add PrestoBlue® reagent (typically 10% of the well volume) directly to the wells.

  • Signal Development: Incubate for 1-2 hours at 37°C (or until a sufficient signal window develops).

  • Read Plate: Measure fluorescence (Ex/Em ~560/590 nm) on a standard microplate reader.

Data Analysis
  • Normalize the data: Set the fluorescence from vehicle-treated wells as 100% viability and the Triton X-100-treated wells as 0% viability.

  • Plot the % viability versus the log concentration of 7-Hydroxyfluphenazine.

  • Determine the CC50 (the concentration that causes 50% cytotoxicity).

Parameter7-OH-Fluphenazine
CC50 (µM) > 50
Max Viability Loss (%) < 5% at highest concentration

Data Synthesis and Interpretation

By integrating the results from all three assays, a comprehensive pharmacological profile of 7-Hydroxyfluphenazine can be constructed.

Assay TargetReadoutResult (IC50/CC50)Interpretation
Dopamine D2R cAMP InhibitionIC50 = 5.8 nMPotent antagonist at the primary therapeutic target.
Serotonin 5-HT2A Calcium FluxIC50 = 45.2 nMModerate antagonist activity at a key secondary target.
Cell Viability Resazurin ReductionCC50 > 50,000 nMNo significant cytotoxicity observed in the functional assay concentration range.
  • Potency: 7-Hydroxyfluphenazine is a potent antagonist of the D2 receptor, with an IC50 in the low nanomolar range.

  • Selectivity: The compound is approximately 7.8-fold more selective for the D2 receptor over the 5-HT2A receptor (45.2 nM / 5.8 nM). This profile is consistent with a typical antipsychotic, though the 5-HT2A activity may still be clinically relevant.

  • Specificity: The lack of cytotoxicity at concentrations well above the functional IC50 values confirms that the observed antagonism is due to specific receptor modulation and not a general toxic effect.

This multi-assay approach provides a validated, trustworthy, and detailed characterization of 7-Hydroxyfluphenazine's activity, equipping researchers with the critical data needed for advanced drug development and mechanistic studies.

References

  • Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors Source: PubMed URL: [Link]

  • Title: 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: High-content screening of known G protein-coupled receptors by arrestin translocation Source: PubMed URL: [Link]

  • Title: Changes in dopamine D2 receptors and 6-[18F]fluoro-L-3,4-dihydroxyphenylalanine uptake in the brain of 6-hydroxydopamine-lesioned rats Source: PubMed URL: [Link]

  • Title: Screening models of anti psychotic drugs-converted Source: Slideshare URL: [Link]

  • Title: Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells Source: ResearchGate URL: [Link]

  • Title: Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation Source: MDPI URL: [Link]

  • Title: Reporter Gene Assays for Investigating GPCR Signaling Source: PubMed URL: [Link]

  • Title: Fluphenazine Source: PubChem - NIH URL: [Link]

  • Title: Insights into GPCRs via innovative imaging Source: Drug Target Review URL: [Link]

  • Title: Cell Viability and Proliferation Assay with PrestoBlue Source: YouTube URL: [Link]

  • Title: High content screening to monitor G protein-coupled receptor internalisation Source: PubMed URL: [Link]

  • Title: Cellular Models in Schizophrenia Research Source: MDPI URL: [Link]

  • Title: Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Representative agonist concentration–calcium flux response isotherms in... Source: ResearchGate URL: [Link]

  • Title: GPCR Luciferase Reporter Cell Lines Source: Signosis URL: [Link]

  • Title: GPCR Signaling Assays Source: Agilent URL: [Link]

  • Title: Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine Source: PubMed URL: [Link]

  • Title: Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia Source: Frontiers in Pharmacology URL: [Link]

  • Title: Types of Serotonin Receptors and Serotonin Receptor Pharmacology Source: YouTube URL: [Link]

  • Title: 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay Source: Eurofins Discovery URL: [Link]

  • Title: Screening of antipsychotic drugs in animal models Source: Tau.ac.il URL: [Link]~ Weiner/articles/Weiner_Feldon_Screening_Models_2003.pdf

  • Title: Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells Source: PubMed URL: [Link]

  • Title: [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] Source: PubMed URL: [Link]

  • Title: Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: GPCR Signaling Assays | GPCR Assay Kits Source: Indigo Biosciences URL: [Link]

  • Title: Pharmacogenetic tests for antipsychotic medications: clinical implications and considerations Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain Source: PubMed URL: [Link]

  • Title: Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity Source: ACS Publications URL: [Link]

  • Title: Multiplexed assays by high-content imaging for assessment of GPCR activity Source: PubMed URL: [Link]

  • Title: Luciferase Reporter Assay System for Deciphering GPCR Pathways Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Physiological and Functional Basis of Dopamine Receptors and Their Role in Neurogenesis: Possible Implication for Parkinson's disease Source: PubMed Central URL: [Link]

  • Title: Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics Source: PNAS URL: [Link]

Sources

7-Hydroxyfluphenazine for in vivo studies in animal models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 7-Hydroxyfluphenazine for In Vivo Studies in Animal Models

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-Hydroxyfluphenazine, the primary active metabolite of the antipsychotic drug Fluphenazine, in preclinical in vivo animal model studies. This guide emphasizes the rationale behind experimental design, detailed protocols for practical application, and data interpretation to ensure scientific rigor and reproducibility.

Introduction: The Significance of 7-Hydroxyfluphenazine in Neuropharmacology Research

Fluphenazine is a potent, first-generation antipsychotic of the phenothiazine class, widely used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors in the brain's mesolimbic pathways.[3][4] Upon administration, particularly via the oral route, Fluphenazine undergoes extensive first-pass metabolism in the liver, where it is converted into several metabolites.[5][6]

The most significant of these is 7-Hydroxyfluphenazine (7-OH-FLU), which has been identified as the major metabolite in dogs, rhesus monkeys, and rats, and is also found in human plasma.[3][7][8] Crucially, 7-OH-FLU is not an inactive byproduct; it is pharmacologically active and contributes to the overall therapeutic and side-effect profile of the parent drug. Studies have shown that 7-OH-FLU retains a significant affinity for dopamine D2 receptors.[8]

Therefore, studying 7-Hydroxyfluphenazine directly in vivo is critical for several reasons:

  • Deconvoluting Pharmacodynamics: It allows researchers to isolate the specific effects of the metabolite from those of the parent drug, Fluphenazine.

  • Understanding Variability: Direct administration helps in understanding the dose-response relationship of 7-OH-FLU, which can help explain the inter-individual variability observed in patients treated with Fluphenazine.[5]

  • Metabolic Stability: For preclinical models, especially in species with different metabolic profiles, using the active metabolite can yield more consistent and translatable results by bypassing the metabolic conversion step.

This guide will provide the foundational knowledge and practical protocols required to successfully incorporate 7-Hydroxyfluphenazine into in vivo research programs.

Pharmacology and Metabolism

Metabolic Pathway

Fluphenazine is metabolized primarily by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 being a major contributor.[6] The key metabolic step for the purpose of this guide is aromatic hydroxylation at the 7-position of the phenothiazine ring, yielding 7-Hydroxyfluphenazine. This metabolite can then undergo Phase II metabolism, primarily glucuronidation, to form 7-hydroxy-beta-D-O-glucuronyl-fluphenazine, which is a more water-soluble conjugate targeted for excretion.[3][9]

Metabolism FLU Fluphenazine OH_FLU 7-Hydroxyfluphenazine (Active Metabolite) FLU->OH_FLU Hepatic CYP450 (Hydroxylation) GLU_FLU 7-Hydroxyfluphenazine Glucuronide (Inactive) OH_FLU->GLU_FLU UGT Enzymes (Glucuronidation) Excretion Excretion (Bile, Urine) GLU_FLU->Excretion

Caption: Metabolic conversion of Fluphenazine to its active and inactive metabolites.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Like its parent compound, 7-Hydroxyfluphenazine functions as a competitive antagonist at dopamine D2 receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase and reduce intracellular levels of cyclic AMP (cAMP). By blocking these receptors, 7-OH-FLU prevents this inhibition, thereby modulating dopaminergic neurotransmission.[10] This action in the mesolimbic pathway is thought to underlie its antipsychotic effects. A study in rats demonstrated that while 7-OH-FLU has a lower affinity for D2 receptors (approximately 20% of Fluphenazine), its brain concentrations can be significant, suggesting it plays a non-trivial role in the drug's overall activity.[8]

D2_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response OH_FLU 7-Hydroxyfluphenazine OH_FLU->D2R Blocks

Caption: Simplified signaling pathway of the dopamine D2 receptor and the antagonistic action of 7-Hydroxyfluphenazine.

Experimental Design and Protocols

Animal Model Selection

Sprague-Dawley and Wistar rats are commonly used for pharmacokinetic and behavioral studies of antipsychotics and their metabolites.[8] Mice (e.g., C57BL/6) are also suitable, particularly for studies involving genetically modified models or behavioral paradigms sensitive to smaller animals. The choice of species and strain should be justified based on the specific research question and historical data.

Dosing and Administration

Vehicle Selection: 7-Hydroxyfluphenazine is a lipophilic compound with poor water solubility. A common vehicle for preclinical oral and parenteral administration is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. For some applications, a solution in a small percentage of DMSO, further diluted with saline or corn oil, may be appropriate, but vehicle toxicity must be controlled for.

Dose Selection: A study investigating the distribution of Fluphenazine and its metabolites in rats used oral doses of 5, 10, and 20 mg/kg of the parent drug.[8] Given that 7-OH-FLU is a metabolite, initial dose-ranging studies should start lower and be guided by the specific endpoint (e.g., receptor occupancy, behavioral change). A pilot study is strongly recommended.

Table 1: Example Dosing Regimen for a Pilot Study in Rats

ParameterRecommendationRationale
Animal Model Male Sprague-Dawley Rats (250-300g)Widely used, robust historical data available.[8]
Vehicle 0.5% CMC, 0.1% Tween 80 in dH₂OStandard, low-toxicity suspension vehicle.
Route Oral Gavage (PO) or Intraperitoneal (IP)PO mimics clinical use of parent drug; IP ensures bioavailability.
Dose Groups Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kgLogarithmic spacing to establish a dose-response curve.
Volume 5 mL/kg (PO), 2 mL/kg (IP)Standard administration volumes for rats.
Protocol 1: Preparation of 7-Hydroxyfluphenazine Dosing Suspension

Objective: To prepare a homogenous and stable suspension of 7-Hydroxyfluphenazine for in vivo administration.

Materials:

  • 7-Hydroxyfluphenazine powder (CAS: 33098-48-5)[11]

  • Carboxymethylcellulose (CMC), low viscosity

  • Tween 80

  • Sterile, deionized water (dH₂O)

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated balance and weigh boats

  • Graduated cylinders and volumetric flasks

Procedure:

  • Prepare Vehicle: To prepare 100 mL of 0.5% CMC with 0.1% Tween 80, add 0.5 g of CMC to ~90 mL of dH₂O while stirring vigorously. Heat gently (~40-50°C) to aid dissolution. Once the CMC is fully dissolved, cool to room temperature. Add 100 µL of Tween 80 and mix thoroughly. Adjust the final volume to 100 mL with dH₂O.

  • Calculate Required Mass: Determine the total volume of dosing solution needed. For a 3 mg/kg dose in 10 rats (300g each) at 5 mL/kg, you need: 10 rats * 0.3 kg * 5 mL/kg = 15 mL. Prepare ~20 mL to account for losses. The concentration is 3 mg / 5 mL = 0.6 mg/mL. Total mass needed: 20 mL * 0.6 mg/mL = 12 mg.

  • Prepare Suspension: Weigh the calculated amount of 7-Hydroxyfluphenazine powder.

  • Trituration: Place the powder in a mortar. Add a few drops of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

  • Dilution: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a beaker with a magnetic stir bar.

  • Homogenization: Stir the suspension on a stir plate for at least 30 minutes before dosing. If available, a brief sonication or homogenization can improve uniformity.

  • Administration: Keep the suspension stirring during the dosing procedure to ensure each animal receives a consistent dose.

Protocol 2: Pharmacokinetic (PK) Study Workflow in Rats

Objective: To determine the plasma concentration-time profile of 7-Hydroxyfluphenazine following a single dose.

Materials:

  • Prepared dosing suspension of 7-Hydroxyfluphenazine

  • Sprague-Dawley rats with jugular vein catheters (for serial sampling)

  • Blood collection tubes (e.g., K2-EDTA coated microtubes)

  • Centrifuge

  • Pipettes and storage vials

  • Analytical method (e.g., LC-MS/MS) for quantification

Workflow:

PK_Workflow cluster_animal Animal Phase cluster_sample Sample Processing cluster_analysis Analysis Phase Acclimate 1. Acclimatize Animals (≥3 days) Fast 2. Fast Overnight (optional, for PO) Acclimate->Fast Dose 3. Administer 7-OH-FLU (e.g., 3 mg/kg, PO) Fast->Dose Collect 4. Collect Blood Samples (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Collect Centrifuge 5. Centrifuge Blood (1500 x g, 10 min, 4°C) Collect->Centrifuge Harvest 6. Harvest Plasma Centrifuge->Harvest Store 7. Store Plasma at -80°C Harvest->Store Quantify 8. Quantify 7-OH-FLU (LC-MS/MS) Store->Quantify Analyze 9. PK Parameter Analysis (e.g., Cmax, Tmax, AUC, T½) Quantify->Analyze

Caption: Standard workflow for an in vivo pharmacokinetic study in rats.

Table 2: Key Pharmacokinetic Parameters to Analyze

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the compound.
Tmax Time at which Cmax is reachedProvides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Elimination half-lifeDetermines the time it takes for the plasma concentration to decrease by half.
CL/F Apparent clearanceMeasures the efficiency of drug removal from the body (for extravascular routes).

Data Interpretation and Considerations

  • Correlation with Parent Drug Data: When possible, compare the PK profile of 7-OH-FLU with existing data for Fluphenazine. After oral Fluphenazine administration, 7-OH-FLU levels can be significantly higher than the parent drug.[5] Your direct administration data will help validate the contribution of the metabolite to overall exposure.

  • Brain vs. Plasma Levels: Antipsychotic efficacy is dependent on brain concentrations. Studies with Fluphenazine show it is 10- to 27-fold higher in brain regions than in plasma, while 7-OH-FLU levels were much lower in the brain (1-20% of Fluphenazine).[8] When designing pharmacodynamic studies, it is crucial to consider that plasma PK may not perfectly reflect target site concentrations. Terminal studies to measure brain tissue levels are highly informative.

  • Pharmacodynamic Readouts: Correlate the PK profile with pharmacodynamic endpoints. For a D2 antagonist, this could include behavioral tests like amphetamine-induced hyperlocomotion, prepulse inhibition, or catalepsy tests. The goal is to establish an exposure-response relationship.

Troubleshooting

  • High Variability in PK Data: This can be due to inconsistent dosing suspension, stress affecting GI motility (for PO), or analytical errors. Ensure the dosing suspension is homogenous and that animal handling is consistent.

  • No Observed Effect in PD Studies: Doses may be too low. The lower D2 receptor affinity of 7-OH-FLU compared to Fluphenazine may necessitate higher molar equivalent doses to achieve the same level of target engagement.[8] Consider a dose-escalation study.

  • Unexpected Animal Morbidity: While Fluphenazine is generally well-tolerated at therapeutic doses, high doses of D2 antagonists can cause severe extrapyramidal side effects (e.g., catalepsy) or sedation. Ensure thorough animal monitoring and have a clear endpoint matrix.

References

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. In PubChem Compound Summary for CID 3372. Retrieved from [Link]

  • Dreyfuss, J., & Cohen, A. I. (1971). Identification of 7-Hydroxyfluphenazine as Major Metabolite of Fluphenazine-14C in the Dog. Journal of Pharmaceutical Sciences, 60(6), 826–828.
  • Marder, S. R., Van Putten, T., Aravagiri, M., Hubbard, J. W., Hawes, E. M., McKay, G., & Midha, K. K. (1989). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology Bulletin, 25(3), 479–482.
  • Dreyfuss, J., & Cohen, A. I. (1971). Identification of 7-hydroxyfluphenazine as major metabolite of fluphenazine- 14 C in the dog. Journal of Pharmaceutical Sciences, 60(6), 826–828.
  • Luo, H., McKay, G., Midha, K. K. (1991). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. Xenobiotica, 21(6), 721-733.
  • Aravagiri, M., Marder, S. R., Midha, K. K. (1992). Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine. Therapeutic Drug Monitoring, 14(4), 291-300.
  • Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235–247.
  • Benoit-Marand, M., Borrelli, E., & Gonon, F. (2011). Inhibition of dopamine uptake by D2 antagonists: an in vivo study. Journal of Neurochemistry, 116(3), 449–458.
  • Zhang, Y., et al. (2018).
  • MDPI. (2024). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. International Journal of Molecular Sciences, 25(1), 1-18.
  • ResearchGate. (2011). Inhibition of dopamine uptake by D2 antagonists: An in vivo study. Journal of Neurochemistry, 116(3), 449-458.
  • Cleanchem. (n.d.). 7-Hydroxy Fluphenazine | CAS No: 33098-48-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluphenazine. Retrieved from [Link]

  • Jaisue, R., et al. (2011).
  • Benoit-Marand, M., et al. (2001). Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo. Journal of Neuroscience, 21(23), 9134-9141.
  • Patsnap Synapse. (2024). What is the mechanism of Fluphenazine Decanoate? Retrieved from [Link]

  • van der Velden, W. J., et al. (2017). In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. British Journal of Pharmacology, 174(13), 2046-2059.
  • Journal of Medicinal and Medical Chemistry. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry, 4(1), 1-6.
  • Wang, Y., et al. (2022). Comparative Pharmacokinetic Study of Three Major Bioactive Components in the Normal and Different Courses of Liver-Stagnation and Spleen-Deficiency Syndrome Depressive Rats after Intragastric Administration of Zhi-Zi-Hou-Po Decoction.
  • Synapse. (2024). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Retrieved from [Link]

Sources

Application of 7-Hydroxyfluphenazine as a reference standard in analytical chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and therapeutic drug monitoring (TDM), the accurate quantification of not only the parent drug but also its significant metabolites is paramount. Fluphenazine, a potent phenothiazine antipsychotic, undergoes extensive metabolism in the body, with 7-Hydroxyfluphenazine being one of its major metabolites.[1] The concentration of this metabolite in biological matrices can be crucial for understanding the drug's pharmacokinetic profile, assessing patient compliance, and investigating potential correlations with therapeutic efficacy or adverse effects. Consequently, the availability of a well-characterized reference standard for 7-Hydroxyfluphenazine is indispensable for the development and validation of robust analytical methods.[2]

This technical guide provides a comprehensive overview of the application of 7-Hydroxyfluphenazine as a reference standard in analytical chemistry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. We will delve into the physicochemical properties of 7-Hydroxyfluphenazine, provide detailed protocols for its use, and discuss the principles of method validation and system suitability that ensure the generation of reliable and reproducible data.

Physicochemical Properties of 7-Hydroxyfluphenazine

A thorough understanding of the physicochemical properties of a reference standard is the foundation for developing a successful analytical method. While experimental data for 7-Hydroxyfluphenazine is not as abundant as for its parent drug, fluphenazine, we can compile a table of its key properties, including some predicted values where experimental data is unavailable.

PropertyValueSource
Chemical Name 10-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-ol[2][3][4][5]
CAS Number 33098-48-5[2][3][4][5]
Molecular Formula C₂₂H₂₆F₃N₃O₂S[2][3][4]
Molecular Weight 453.52 g/mol [2][3]
Appearance Solid (predicted)
pKa (predicted) Basic pKa: ~8.5 (piperazine nitrogen), Acidic pKa: ~10.0 (phenolic hydroxyl)Predicted
logP (predicted) ~3.8Predicted
Solubility Soluble in methanol, ethanol, acetonitrile, and DMSO. Limited solubility in water.General knowledge for similar compounds

Note on Predicted Values: The pKa and logP values are predicted using computational models and should be considered as estimates. The addition of the hydroxyl group to the phenothiazine ring is expected to slightly decrease the logP and introduce an acidic pKa compared to the parent drug, fluphenazine.

Protocols for the Use of 7-Hydroxyfluphenazine Reference Standard

The following protocols are intended to serve as a starting point for researchers. It is essential to recognize that specific parameters may require optimization based on the instrumentation and matrices used in your laboratory.

Preparation of Stock and Working Standard Solutions

Causality: The choice of solvent is critical to ensure the complete dissolution and stability of the reference standard. Methanol is a common choice for phenothiazines due to its polarity and volatility, which is advantageous for LC-MS applications. Stock solutions are prepared at high concentrations to minimize storage space and are then diluted to create working standards for calibration curves and quality control samples.

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of 7-Hydroxyfluphenazine reference standard into a clean, calibrated volumetric flask (e.g., 1 mL).

    • Record the exact weight.

    • Add a small amount of HPLC-grade methanol to dissolve the solid completely.

    • Once dissolved, bring the volume to the mark with methanol.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration based on the weighed amount and the purity stated in the Certificate of Analysis.

    • Transfer the stock solution to a labeled, amber glass vial for storage.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • The concentration range of the working standards should encompass the expected concentration range of the analyte in the samples.

    • For example, to prepare a 10 µg/mL working standard, dilute 10 µL of the 1 mg/mL stock solution to 1 mL with the chosen diluent.

Storage and Stability: Store the stock solution at -20°C or below in a tightly sealed, light-protected container. The stability of working solutions should be evaluated, but it is generally recommended to prepare them fresh or store them for a limited period at refrigerated temperatures (2-8°C). Long-term stability studies for 7-hydroxyfluphenazine in various solvents are not extensively published; therefore, in-house verification of stability is recommended.[6]

LC-MS/MS Method for the Quantification of 7-Hydroxyfluphenazine in Human Plasma

Causality: This method utilizes protein precipitation for sample cleanup, which is a simple and rapid technique suitable for high-throughput analysis.[7] Reversed-phase liquid chromatography is employed to separate the analyte from endogenous plasma components. Tandem mass spectrometry provides high selectivity and sensitivity for quantification through Multiple Reaction Monitoring (MRM).

Experimental Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 100 µL Human Plasma is Add Internal Standard (e.g., Fluphenazine-d8) plasma->is ppt Protein Precipitation (300 µL Acetonitrile) is->ppt vortex Vortex (30s) ppt->vortex centrifuge Centrifuge (12,000 rpm, 1 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis lc_separation UPLC/HPLC Separation analysis->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_processing Data Acquisition & Processing ms_detection->data_processing

Caption: Workflow for the analysis of 7-Hydroxyfluphenazine in plasma.

Protocol:

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add an appropriate amount of internal standard (e.g., fluphenazine-d8).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 1 minute.[7]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. (Specific gradient to be optimized based on the column and system).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

c. Mass Spectrometry Parameters:

Causality: The selection of MRM transitions is crucial for the selectivity of the method. The precursor ion is typically the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the collision cell of the mass spectrometer. The most intense and stable product ions are chosen for quantification (quantifier) and confirmation (qualifier). Collision energy needs to be optimized for each transition to maximize the signal intensity.

Proposed MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
7-Hydroxyfluphenazine454.2To be determinedTo be determinedTo be optimized

Fragmentation Pathway Diagram:

G cluster_pathway Proposed Fragmentation of 7-Hydroxyfluphenazine [M+H]+ cluster_fragments Product Ions parent [M+H]+ (m/z 454.2) frag1 Loss of hydroxyethylpiperazine side chain parent->frag1 CID frag2 Cleavage of the propyl linker parent->frag2 CID frag3 Fragmentation of the phenothiazine ring parent->frag3 CID

Caption: Proposed fragmentation pathways for 7-Hydroxyfluphenazine.

Note on MRM Optimization: The specific product ions and optimal collision energies must be determined experimentally by infusing a solution of the 7-Hydroxyfluphenazine reference standard into the mass spectrometer and performing a product ion scan of the precursor ion at various collision energies.

System Suitability Testing (SST)

Causality: SST is performed before each analytical run to ensure that the chromatographic system is performing adequately.[8][9] It is a critical component of quality control, providing confidence that the system is capable of producing accurate and reproducible results.

Protocol:

  • SST Solution: Prepare a solution containing 7-Hydroxyfluphenazine and the internal standard at a concentration that will produce a readily detectable signal (e.g., mid-range of the calibration curve).

  • Injections: Inject the SST solution at the beginning of the analytical run (e.g., 5-6 replicate injections).

  • Acceptance Criteria: The following parameters should be monitored and must meet the pre-defined acceptance criteria:

    • Peak Area Precision: The relative standard deviation (RSD) of the peak areas for both the analyte and the internal standard should be ≤ 15%.

    • Retention Time Precision: The RSD of the retention times should be ≤ 2%.

    • Peak Shape: The tailing factor or asymmetry factor should be within an acceptable range (e.g., 0.8 - 1.5).

    • Signal-to-Noise Ratio (S/N): For the lowest concentration standard, the S/N should be ≥ 10.

System Suitability Workflow Diagram:

G start Start of Analytical Run inject_sst Inject SST Solution (5-6 replicates) start->inject_sst evaluate Evaluate SST Parameters inject_sst->evaluate pass Proceed with Sample Analysis evaluate->pass Criteria Met fail Troubleshoot System & Re-run SST evaluate->fail Criteria Not Met fail->inject_sst

Caption: System Suitability Test (SST) decision workflow.

Conclusion: Ensuring Data Integrity with a High-Quality Reference Standard

The use of a well-characterized 7-Hydroxyfluphenazine reference standard is fundamental to the development and validation of reliable analytical methods for its quantification in biological matrices. By understanding its physicochemical properties, adhering to meticulous protocols for solution preparation and LC-MS/MS analysis, and implementing rigorous system suitability criteria, researchers can ensure the integrity and reproducibility of their data. This, in turn, contributes to a more comprehensive understanding of fluphenazine's pharmacology and ultimately supports the safe and effective use of this important medication.

References

  • PubChem. Fluphenazine. National Center for Biotechnology Information. [Link]

  • Yin, J., & Zhang, Y. (2007). System suitability in bioanalytical LC/MS/MS. Bioanalysis, 1(1), 119-128. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M10: Bioanalytical Method Validation. [Link]

  • Cleanchem. 7-Hydroxy Fluphenazine. [Link]

  • PubChem. 10-(3-(4-(2-Hydroxyethyl)-1-piperazinyl)propyl)-8-(trifluoromethyl)-10H-phenothiazin-3-ol. National Center for Biotechnology Information. [Link]

  • Whelpton, R., & Curry, S. H. (1976). Methods for study of fluphenazine kinetics in man. Journal of Pharmacy and Pharmacology, 28(12), 869-873. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]

  • Alentris Research Pvt. Ltd. 7-Hydroxy Fluphenazine. [Link]

  • Tomazela, D., Canterbury, J. D., Stergachis, A., Merrihew, G., MacLean, B., & MacCoss, M. J. (2010). Developing system suitability criteria and evaluation methods for proteomics experiments. Journal of proteome research, 9(7), 3836–3843. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Shimadzu. (2013). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). [Link]

  • Gika, H. G., Macpherson, E., Theodoridis, G. A., & Wilson, I. D. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(5), 68. [Link]

  • PubChemLite. 7-hydroxyfluphenazine. [Link]

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • Miki, A., Katagi, M., Tsuchihashi, H., & Shima, N. (2003). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. Forensic science international, 136(1-3), 125-131. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • ResearchGate. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]

  • ResearchGate. Measurement and correlation of the solubility of 1-hydroxyphenazine in different solvents at temperature from 278.5 to 333.5K. [Link]

  • ResearchGate. Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • PubMed Central. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • European Medicines Agency. Bioanalytical method validation. [Link]

  • U.S. Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • International Council for Harmonisation. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Farmacia Journal. QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Pharmacia. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. [Link]

  • International Council for Harmonisation. ICH M10 on bioanalytical method validation. [Link]

  • PubMed Central. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • ResearchGate. System suitability test parameters. [Link]

  • ResearchGate. Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. [Link]

  • AACC. Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. [Link]

  • PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

  • Shimadzu. Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time. [Link]

  • PubMed Central. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. [Link]

  • ResearchGate. System suitability in bioanalytical LC/MS/MS. [Link]

  • MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]

  • BioProcess International. Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays. [Link]

  • Agilent. Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. [Link]

  • PubMed Central. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • Wikipedia. Diazepam. [Link]

Sources

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 7-Hydroxyfluphenazine in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 7-hydroxyfluphenazine, the major active metabolite of the antipsychotic drug fluphenazine, from human urine. Given the importance of therapeutic drug monitoring (TDM) and toxicological screening, a reliable and efficient sample preparation method is paramount for accurate quantification by downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs enzymatic hydrolysis to liberate the metabolite from its glucuronide conjugate, followed by a mixed-mode solid-phase extraction (SPE) strategy for selective isolation and concentration. This protocol is designed for researchers, clinical scientists, and drug development professionals requiring a robust and reproducible method for the bioanalysis of 7-hydroxyfluphenazine.

Introduction: The Rationale for a Targeted Approach

Fluphenazine is a potent phenothiazine antipsychotic used in the management of psychotic disorders.[1] Its major metabolite, 7-hydroxyfluphenazine, is also pharmacologically active and contributes significantly to the overall therapeutic and potential toxic effects. In biological matrices like urine, 7-hydroxyfluphenazine is extensively metabolized and excreted primarily as a glucuronide conjugate.[1] Direct analysis of this conjugate is often challenging, necessitating a hydrolysis step to cleave the glucuronic acid moiety and quantify the total metabolite concentration.[2]

The complexity of the urine matrix, with its high salt content and endogenous interferences, requires a highly selective sample preparation technique.[3] Solid-phase extraction (SPE) offers significant advantages over other methods like liquid-liquid extraction by providing higher analyte recovery, cleaner extracts, and the potential for automation.[4]

This protocol is founded on the physicochemical properties of 7-hydroxyfluphenazine. The molecule possesses both hydrophobic (phenothiazine ring system) and basic (piperazine nitrogen) functionalities. A predicted XlogP of 4.0 indicates significant lipophilicity, while the piperazine moiety provides a site for protonation.[5] The pKa of the parent compound, fluphenazine, is approximately 7.90, and the metabolite is expected to have a similar basicity.[1] This dual nature makes a mixed-mode SPE sorbent, which combines reversed-phase (for hydrophobic interactions) and cation-exchange (for electrostatic interactions) retention mechanisms, an ideal choice for achieving high selectivity and recovery.[3]

Materials and Reagents

  • SPE Device: Mixed-Mode Strong Cation Exchange (SCX) SPE Cartridges (e.g., C8/SCX blend), 30-50 mg sorbent mass.

  • Enzyme: β-glucuronidase from E. coli or a recombinant source.[6]

  • Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Isopropanol, Deionized Water.

  • Reagents: Formic Acid (≥98%), Ammonium Hydroxide, Sodium Phosphate (monobasic), Acetic Acid.

  • Internal Standard (IS): 7-hydroxyfluphenazine-d4 or a structurally similar deuterated phenothiazine.

  • Laboratory Equipment: Centrifuge, vortex mixer, SPE vacuum manifold or positive pressure processor, pH meter, analytical balance, volumetric flasks, and pipettes.

Experimental Protocol

This protocol is divided into two main stages: enzymatic hydrolysis of the urine sample, followed by solid-phase extraction.

Sample Pre-treatment: Enzymatic Hydrolysis

The objective of this step is to enzymatically cleave the glucuronide conjugate to accurately measure the total 7-hydroxyfluphenazine concentration.

  • Sample Preparation: Allow frozen urine samples to thaw completely at room temperature and vortex to ensure homogeneity. Centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.

  • pH Adjustment: To 1.0 mL of the urine supernatant in a clean tube, add 500 µL of 0.1 M sodium phosphate buffer (pH ~6.0). Verify the pH and adjust if necessary. The optimal pH for many commercial β-glucuronidase enzymes is between 5.5 and 7.8.[7]

  • Enzyme Addition: Add a sufficient activity of β-glucuronidase (e.g., ≥ 2,500 units). The exact amount may need optimization depending on the enzyme source and activity.[7]

  • Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard working solution.

  • Incubation: Vortex the mixture gently and incubate in a water bath at an optimized temperature (e.g., 45-60°C) for 1-2 hours.[7][8] Prolonged incubation at high temperatures can risk analyte degradation.[9]

  • Cooling & pH Adjustment: After incubation, cool the samples to room temperature. Adjust the sample pH to approximately 4-6 by adding 100 µL of 1 M acetic acid or a weak formic acid solution to ensure the piperazine nitrogen is protonated for the cation-exchange interaction.[10]

Solid-Phase Extraction (SPE) Procedure

The following steps detail the extraction using a mixed-mode C8/SCX sorbent. This dual retention mechanism provides exceptional selectivity for basic, lipophilic compounds like 7-hydroxyfluphenazine from a complex aqueous matrix.[3]

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent. This step solvates the C8 chains, activating the reversed-phase retention mechanism. Do not let the sorbent go dry.[11]

  • Equilibration: Equilibrate the cartridge by passing 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid (or a buffer matching the sample pH). This prepares the sorbent environment for sample loading and engages the cation-exchange sites.[12]

  • Sample Loading: Load the pre-treated urine sample from step 3.1.6 onto the cartridge at a slow, controlled flow rate (1-2 mL/min). A slow loading speed is critical to ensure sufficient interaction time between the analyte and the sorbent for efficient retention.[13]

  • Wash Step 1 (Polar Interference Removal): Wash the cartridge with 2 mL of 0.1 M acetic acid. This step removes highly polar, water-soluble endogenous interferences without disrupting the analyte's retention.

  • Wash Step 2 (Non-polar Interference Removal): Wash the cartridge with 2 mL of methanol. This step removes non-polar, lipophilic interferences that are not basic. The protonated 7-hydroxyfluphenazine remains bound to the strong cation exchanger.

  • Elution: Elute the analyte by passing 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol (or a 80:20 mixture of isopropanol:ethyl acetate with 2% ammonium hydroxide) through the cartridge.[11] The basic elution solvent neutralizes the piperazine nitrogen, disrupting the ionic bond with the SCX sorbent and allowing the analyte to be eluted.

  • Post-Elution: The eluate can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. This step concentrates the analyte, enhancing analytical sensitivity.[10]

Workflow Visualization

The entire experimental process from sample receipt to final analysis is depicted in the following workflow diagram.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Mixed-Mode SCX) cluster_post Post-Elution urine Urine Sample (1 mL) buffer Add Phosphate Buffer (pH 6.0) urine->buffer is Spike Internal Standard buffer->is enzyme Add β-glucuronidase is->enzyme incubate Incubate (e.g., 60°C, 1-2h) enzyme->incubate ph_adjust Adjust to pH 4-6 incubate->ph_adjust load 3. Load Sample ph_adjust->load condition 1. Condition (2 mL Methanol) equilibrate 2. Equilibrate (2 mL Water/Acid) condition->equilibrate equilibrate->load wash1 4. Wash 1 (2 mL Acetic Acid) load->wash1 wash2 5. Wash 2 (2 mL Methanol) wash1->wash2 elute 6. Elute (2 mL 5% NH4OH in Methanol) wash2->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon analysis LC-MS/MS Analysis recon->analysis Inject

Caption: SPE workflow for 7-Hydroxyfluphenazine from urine.

Expected Performance Characteristics

While specific validation data for 7-hydroxyfluphenazine using this exact protocol requires in-lab verification, performance can be estimated based on published methods for similar basic drugs extracted from urine using mixed-mode SPE.

ParameterExpected ResultRationale / Reference
Recovery > 85%Mixed-mode SPE protocols for basic drugs frequently report high and reproducible recoveries.[12]
Precision (%RSD) < 15%The precision for similar multi-analyte methods in urine is typically well within this accepted range.[14]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mLAchievable with modern LC-MS/MS instrumentation following SPE concentration. Methods for other phenothiazines have demonstrated LLOQs in the low ng/mL range.[15]
Matrix Effects MinimizedThe dual wash steps in the mixed-mode protocol are highly effective at removing both polar and non-polar matrix interferences that can cause ion suppression or enhancement in the MS source.

Discussion and Self-Validation

The strength of this protocol lies in its logical design, grounded in the chemical properties of the analyte. The enzymatic hydrolysis is a critical, validated step for the analysis of conjugated metabolites.[2] The choice of a mixed-mode SPE sorbent provides a two-fold retention mechanism: reversed-phase interaction with the lipophilic phenothiazine core and ion-exchange interaction with the basic piperazine side chain.

This orthogonal approach allows for rigorous wash steps that would be impossible with a single-mechanism sorbent. The acidic wash removes polar interferences without affecting the ionically-bound analyte. The organic wash then removes hydrophobic interferences, while the analyte remains retained by the strong cation exchanger. Elution is only achieved when the pH is raised significantly to neutralize the analyte, providing a highly selective extraction.

For self-validation, it is recommended to process a set of quality control (QC) samples at low, medium, and high concentrations alongside unknown samples. The recovery of the internal standard should be monitored across all samples to ensure the consistency of the extraction process. Furthermore, post-extraction spike experiments can be performed to quantitatively assess matrix effects for the specific urine samples being analyzed.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the extraction of 7-hydroxyfluphenazine from human urine. By employing enzymatic hydrolysis and a targeted mixed-mode solid-phase extraction strategy, this method is designed to deliver clean extracts, high recovery, and reproducible results suitable for sensitive LC-MS/MS analysis. This robust sample preparation workflow is essential for accurate therapeutic drug monitoring and forensic toxicological applications.

References

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]

  • Fluphenazine. PubChem, National Institutes of Health. [Link]

  • 7-Hydroxy Fluphenazine. Cleanchem. [Link]

  • 7-hydroxyfluphenazine (C22H26F3N3O2S). PubChemLite. [Link]

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023). PMC, National Institutes of Health. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. [Link]

  • Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. (2021). ResearchGate. [Link]

  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. (2017). PubMed. [Link]

  • Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. (2000). ResearchGate. [Link]

  • Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. (2019). mecsj. [Link]

  • Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. Biotage. [Link]

  • Pain Management Drugs Extracted from Urine using SPE and LC. Phenomenex. [Link]

  • The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. (2007). PubMed. [Link]

  • Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma. (2008). PubMed. [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (2015). PMC, National Institutes of Health. [Link]

  • Automated Online SPE-UHPLC/MS/MS Analysis of Emerging Pollutants in Water. Agilent. [Link]

  • Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). myadlm.org. [Link]

  • Automation of Solid-Phase Extraction for Urinary Opiate Analysis. (2008). American Laboratory. [Link]

  • Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine. (2020). Chromatography Today. [Link]

  • Increased Speed and Sample Throughput of Opioid Analysis from Human Urine Using Micro-Elution Solid Phase Extraction. Fisher Scientific. [Link]

  • A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. (2014). MDPI. [Link]

Sources

Application Notes and Protocols for In Vitro Metabolism of 7-Hydroxyfluphenazine Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro metabolism studies of fluphenazine to its active metabolite, 7-hydroxyfluphenazine, using liver microsomes. This document emphasizes the scientific rationale behind the experimental design and provides detailed, field-proven protocols to ensure data integrity and reproducibility.

Scientific Introduction and Rationale

Fluphenazine, a potent typical antipsychotic of the phenothiazine class, is primarily used in the management of schizophrenia.[1] The metabolism of fluphenazine is a critical determinant of its therapeutic efficacy and potential for drug-drug interactions. One of its major metabolic pathways is hydroxylation to form 7-hydroxyfluphenazine. Understanding the in vitro metabolism of fluphenazine is crucial for predicting its in vivo pharmacokinetic profile and assessing potential metabolic liabilities.[2]

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][4][5] As such, they represent a robust and cost-effective in vitro model for studying Phase I metabolic reactions, such as the hydroxylation of fluphenazine.[3][6] The primary enzyme responsible for the metabolism of fluphenazine is CYP2D6.[7][8] Therefore, in vitro studies using human liver microsomes (HLM) are indispensable for characterizing the kinetics of 7-hydroxyfluphenazine formation and identifying potential CYP2D6-mediated drug interactions.[9][10]

This guide will detail the necessary protocols for incubating fluphenazine with liver microsomes, quenching the metabolic reaction, and preparing the samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for quantifying drug metabolites.[11][12][13]

Key Concepts and Experimental Causality

A successful in vitro metabolism study hinges on a clear understanding of the underlying biochemical principles. The experimental choices outlined in these protocols are designed to ensure the integrity and validity of the generated data.

  • Enzyme Source Selection: Pooled human liver microsomes from multiple donors are recommended to average out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population's metabolic capacity.[14][15]

  • Cofactor Requirement: The hydroxylation of fluphenazine by CYP enzymes is a monooxygenase reaction that requires the presence of NADPH as a reducing equivalent.[7] Therefore, an NADPH-regenerating system or a sufficient concentration of NADPH is essential to sustain enzymatic activity throughout the incubation period.[14]

  • Linearity of Reaction: It is crucial to ensure that the formation of 7-hydroxyfluphenazine is linear with respect to both incubation time and microsomal protein concentration. This is achieved by optimizing these parameters to operate within the initial velocity range of the enzymatic reaction, preventing substrate depletion or product inhibition from confounding the results.

  • Reaction Termination: The metabolic reaction must be effectively stopped at precise time points to accurately measure the rate of metabolite formation. This is typically achieved by adding a cold organic solvent, such as acetonitrile or methanol, which denatures the microsomal enzymes and precipitates the proteins.[16]

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., fluphenazine-d8) during sample preparation and LC-MS/MS analysis is critical for accurate quantification.[12] The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of variations in sample processing and instrument response.

Experimental Workflow and Metabolic Pathway

In Vitro Metabolism Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolism study of fluphenazine using liver microsomes.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents: - Fluphenazine Stock - Liver Microsomes - NADPH Solution - Quenching Solution pre_incubation Pre-incubation (37°C) Microsomes + Buffer + Fluphenazine prep_reagents->pre_incubation Combine initiation Initiate Reaction Add NADPH pre_incubation->initiation Start incubation Incubate (37°C) Defined Time Points initiation->incubation Timed termination Terminate Reaction Add Cold Acetonitrile with Internal Standard incubation->termination Stop centrifugation Centrifuge Pellet Precipitated Proteins termination->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis Quantify 7-Hydroxyfluphenazine supernatant_transfer->lcms_analysis data_analysis Data Analysis Calculate Formation Rate lcms_analysis->data_analysis metabolism Fluphenazine Fluphenazine Hydroxyfluphenazine 7-Hydroxyfluphenazine Fluphenazine->Hydroxyfluphenazine CYP2D6 (Hydroxylation) + NADPH, O2

Caption: Metabolic conversion of Fluphenazine to 7-Hydroxyfluphenazine.

Materials and Reagents

Material/ReagentRecommended Specifications
Fluphenazine dihydrochloride≥98% purity
7-Hydroxyfluphenazine≥98% purity (for analytical standard)
Fluphenazine-d8≥98% purity (internal standard)
Pooled Human Liver MicrosomesCharacterized for CYP2D6 activity
NADPH, tetrasodium salt≥95% purity
Potassium Phosphate Buffer100 mM, pH 7.4
AcetonitrileLC-MS grade
MethanolLC-MS grade
Formic AcidLC-MS grade
Deionized Water≥18.2 MΩ·cm

Detailed Experimental Protocols

Protocol for Determining the Rate of 7-Hydroxyfluphenazine Formation

This protocol is designed to measure the initial rate of 7-hydroxyfluphenazine formation at a single fluphenazine concentration.

5.1.1 Reagent Preparation

  • Fluphenazine Stock Solution (10 mM): Prepare in a suitable solvent (e.g., DMSO or methanol) and store at -20°C.

  • NADPH Stock Solution (20 mM): Prepare fresh in 100 mM potassium phosphate buffer (pH 7.4) on the day of the experiment. Keep on ice.

  • Microsomal Suspension (1 mg/mL): On the day of use, thaw the pooled human liver microsomes rapidly in a 37°C water bath. [17]Dilute to a final concentration of 1 mg/mL in ice-cold 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

  • Quenching Solution: Prepare cold acetonitrile containing the internal standard (e.g., Fluphenazine-d8 at a final concentration of 100 ng/mL).

5.1.2 Incubation Procedure

The final incubation volume is 200 µL.

ComponentVolume (µL)Final Concentration
100 mM Potassium Phosphate Buffer (pH 7.4)168100 mM
1 mg/mL Microsomal Suspension100.05 mg/mL
Fluphenazine (from 10 mM stock, diluted)21 µM
20 mM NADPH202 mM
  • Pre-incubation: In a 1.5 mL microcentrifuge tube, combine the potassium phosphate buffer, microsomal suspension, and fluphenazine solution. Pre-incubate for 5 minutes in a 37°C shaking water bath. [15]2. Initiation: Start the reaction by adding the NADPH stock solution. [14]Vortex briefly to mix.

  • Incubation: Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 10, 20, 30, and 60 minutes). [14]4. Termination: At each time point, terminate the reaction by adding 400 µL of the cold quenching solution. [15][16]5. Protein Precipitation: Vortex the samples vigorously for 1 minute and then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. [12]6. Sample Collection: Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis. [12] 5.1.3 Control Incubations

To ensure the observed metabolite formation is enzyme- and cofactor-dependent, include the following controls:

  • Time-zero control: Terminate the reaction immediately after the addition of NADPH.

  • No-NADPH control: Replace the NADPH solution with an equal volume of phosphate buffer.

  • Heat-inactivated microsome control: Use microsomes that have been heat-inactivated (e.g., 95°C for 5 minutes) prior to the incubation.

LC-MS/MS Analytical Method

A validated LC-MS/MS method is essential for the sensitive and selective quantification of 7-hydroxyfluphenazine. [11][18] 5.2.1 Suggested LC-MS/MS Parameters

ParameterExample Condition
LC Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to resolve the analyte from the parent drug and matrix components
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Fluphenazine: e.g., m/z 438.2 -> 171.1 7-Hydroxyfluphenazine: e.g., m/z 454.2 -> 171.1 Fluphenazine-d8: e.g., m/z 446.2 -> 171.1

Note: The specific MRM transitions should be optimized for the instrument being used.

Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the peak area ratio (7-hydroxyfluphenazine/internal standard) against the known concentrations of 7-hydroxyfluphenazine standards.

  • Quantification: Determine the concentration of 7-hydroxyfluphenazine in the unknown samples using the regression equation from the standard curve.

  • Rate of Formation: Plot the concentration of 7-hydroxyfluphenazine formed (pmol/mg protein) against incubation time (minutes). The initial rate of formation is the slope of the linear portion of this plot.

References

  • Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Oxid
  • National Center for Biotechnology Information. Fluphenazine.
  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1–7.8.24.
  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
  • PubMed. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma.
  • MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS.
  • PubMed. (2020). Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol.
  • ResearchGate. (2025). In Vitro Drug Metabolism Using Liver Microsomes | Request PDF.
  • Thermo Fisher Scientific.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). (PDF) Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol.
  • Discovery Life Sciences. (n.d.).
  • Austin Publishing Group. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • National Center for Biotechnology Information. (n.d.). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism.
  • PubMed. (1999). Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6.
  • ResearchGate. (n.d.). (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • Thermo Fisher Scientific. (n.d.).
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum.
  • Wikipedia. (n.d.). Risperidone.
  • Cyprotex. (n.d.). Microsomal Stability.
  • National Center for Biotechnology Information. (2021). Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2).

Sources

Application Note: Comprehensive Characterization of 7-Hydroxyfluphenazine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Hydroxyfluphenazine is a principal active metabolite of Fluphenazine, a potent phenothiazine-class antipsychotic medication used in the management of schizophrenia.[1][2] The accurate quantification of 7-Hydroxyfluphenazine in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The reliability of these analytical measurements depends entirely on the quality of the reference standard used for calibration and identification.

A Reference Standard is a highly purified and well-characterized substance intended for use in specified chemical and physical tests.[3][4] Its purpose is to provide a benchmark against which a new batch of a substance can be compared. Therefore, the comprehensive characterization of a 7-Hydroxyfluphenazine reference standard is not merely a procedural step but a foundational requirement for ensuring the accuracy, precision, and validity of all subsequent analytical work. This involves unequivocally confirming its chemical identity, determining its purity with a high degree of certainty, and assessing its physical properties.

This application note provides a multi-faceted strategic approach to the characterization of 7-Hydroxyfluphenazine reference standards, integrating spectroscopic, chromatographic, and solid-state analysis techniques. The protocols outlined herein are designed to establish a self-validating system of analysis, ensuring trustworthiness and scientific integrity in line with international regulatory expectations, such as those described by the International Council for Harmonisation (ICH).[5][6]

Characterization Workflow Overview

The establishment of a reference standard is a systematic process that builds a comprehensive profile of the material. Each analytical technique provides a unique and orthogonal piece of information. When combined, these data points create a complete and defensible characterization package.

Reference_Standard_Characterization_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Solid-State Properties cluster_3 Phase 4: Certification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC HPLC-UV/DAD (Purity & Assay) NMR->HPLC Cert Certificate of Analysis (CoA) NMR->Cert MS Mass Spectrometry (HRMS) MS->HPLC MS->Cert IR FT-IR Spectroscopy IR->HPLC IR->Cert UV UV-Vis Spectroscopy UV->HPLC UV->Cert GC GC-HS (Residual Solvents) HPLC->GC HPLC->Cert KF Karl Fischer (Water Content) GC->KF GC->Cert Ash Sulphated Ash (Inorganic Impurities) KF->Ash KF->Cert XRPD X-Ray Powder Diffraction (XRPD) Ash->XRPD Ash->Cert DSC Differential Scanning Calorimetry (DSC) XRPD->DSC XRPD->Cert TGA Thermogravimetric Analysis (TGA) DSC->TGA DSC->Cert TGA->Cert RawMaterial Candidate Material RawMaterial->NMR RawMaterial->MS

Caption: Comprehensive workflow for 7-Hydroxyfluphenazine reference standard characterization.

Identity Confirmation: Spectroscopic & Spectrometric Techniques

The primary goal of this phase is to confirm that the molecular structure of the candidate material is unequivocally that of 7-Hydroxyfluphenazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. For 7-Hydroxyfluphenazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the characteristic trifluoromethyl group.

  • ¹H NMR: Confirms the number, connectivity, and chemical environment of all protons. The spectrum should be consistent with the substituted phenothiazine ring, the propyl chain, the piperazine ring, and the hydroxyethyl group.

  • ¹³C NMR: Provides information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • ¹⁹F NMR: A single sharp signal is expected, confirming the presence and purity of the -CF₃ group, a key structural feature of the fluphenazine series.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of the molecule by measuring its mass with very high accuracy.

  • Causality: Electrospray ionization (ESI) is typically used for polar molecules like 7-Hydroxyfluphenazine. The measured accurate mass of the protonated molecule [M+H]⁺ should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical calculated mass, confirming the molecular formula. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural confirmation by identifying characteristic daughter ions.[7]

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy provides a molecular "fingerprint" based on the vibrational frequencies of functional groups.

  • Key Functional Groups: The IR spectrum of 7-Hydroxyfluphenazine should exhibit characteristic absorption bands for:

    • O-H stretching (from the phenolic and alcohol groups)

    • Aromatic C-H stretching

    • Aliphatic C-H stretching

    • C=C stretching (aromatic rings)

    • C-N stretching (amines)

    • C-F stretching (trifluoromethyl group)

    • C-S stretching (phenothiazine ring)

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is determined by the chromophoric system of the molecule, primarily the phenothiazine ring system. Aqueous solutions of fluphenazine, a closely related compound, show characteristic absorption bands at approximately 256 nm and 306 nm.[8] A similar profile is expected for 7-Hydroxyfluphenazine. This technique is particularly useful for quantitative analysis (assay) due to its simplicity and reproducibility.

Purity Assessment and Assay

Purity determination is a critical component of reference standard characterization. The goal is to identify and quantify all impurities present, including related substances, residual solvents, water, and inorganic materials.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds.[9] A stability-indicating method must be developed and validated according to ICH Q2(R1) guidelines.[5][10]

  • Principle: A reversed-phase HPLC method with UV or Diode Array Detection (DAD) is typically developed. DAD is superior as it allows for peak purity analysis, ensuring that a single chromatographic peak is not composed of co-eluting impurities.

  • Validation: The method must be validated for specificity, linearity, range, accuracy, precision, and robustness.[11]

  • Purity Calculation: The purity is typically determined by area percent normalization, assuming all related impurities have a similar response factor to the main peak.

Protocol: HPLC Purity and Assay Determination

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-programmed gradient from low to high organic content (e.g., 20% to 90% B over 30 minutes) is necessary to separate polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 256 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • System Suitability Test (SST):

    • Before analysis, perform at least five replicate injections of a standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time ≤ 2.0%; Tailing factor for the main peak ≤ 2.0.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the 7-Hydroxyfluphenazine reference standard candidate.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify and integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation:

    • Purity (Area %): (Area of Main Peak / Sum of All Peak Areas) * 100%

    • Assay (vs. Current Standard): Calculate the concentration of the candidate material against a previously certified reference standard.

Table 1: HPLC Method Validation Parameters (Example)

ParameterSpecificationPurpose
Specificity Peak is resolved from impurities; Peak purity index > 0.999Ensures the method measures only the analyte of interest.
Linearity r² ≥ 0.999 over 5 concentrationsConfirms a proportional response across a range of concentrations.[5]
Range 80-120% of the assay concentrationThe interval providing suitable linearity, accuracy, and precision.[5]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of test results to the true value.
Precision (Repeatability) RSD ≤ 1.0% for 6 preparationsAssesses variability with repeated measurements under the same conditions.
Robustness No significant change with minor variations in methodDemonstrates the method's reliability with normal operational variations.
Other Purity Assessments
  • Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS) as per USP <467> or ICH Q3C guidelines. This quantifies any organic volatile impurities remaining from the synthesis process.

  • Water Content: Determined by Karl Fischer titration (USP <921>).[12] This coulometric or volumetric method is specific for water and is more accurate than loss on drying for hygroscopic materials.

  • Sulphated Ash: Measures the amount of inorganic impurities (USP <281>). The sample is charred and then ignited with sulfuric acid to a constant weight. The result should typically be ≤ 0.1%.

Solid-State Characterization

The physical form of the reference standard is a critical attribute that can affect its stability, solubility, and handling.[13][14] Solid-state characterization ensures consistency between different batches.[15]

  • X-Ray Powder Diffraction (XRPD): This is the primary technique to determine if the material is crystalline or amorphous and to identify its specific polymorphic form. A consistent XRPD pattern is required for a reference standard.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, and purity, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the amount of residual solvents and water and to assess thermal stability.

Analytical_Technique_Relationships Identity Identity (What is it?) ¹H, ¹³C, ¹⁹F NMR HRMS FT-IR UV-Vis Purity Purity (How pure is it?) HPLC-UV (Organic) GC-HS (Solvents) Karl Fischer (Water) Sulphated Ash (Inorganic) Identity->Purity Confirms main component CoA Certificate of Analysis (Certified Properties) Identity->CoA Confirms structure SolidState Physical Form (What form is it in?) XRPD (Crystallinity) DSC (Thermal Events) TGA (Weight Loss) Purity->SolidState Impurities can affect form Purity->CoA Assigns purity & assay values SolidState->CoA Defines physical state

Caption: Interrelation of analytical techniques for reference standard certification.

Data Synthesis and Certification

The final step is to synthesize all the data into a comprehensive Certificate of Analysis (CoA). The assigned purity value is calculated by a mass balance approach:

Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This assigned value, along with the complete spectroscopic and physical data, constitutes the full characterization of the 7-Hydroxyfluphenazine reference standard. This standard, with its rigorously established properties, can then be used with confidence in all analytical applications.[16]

References

  • Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235-247.
  • Nowik, W., et al. (2024).
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS.
  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem. Retrieved from [Link]

  • AlfatestLab. (n.d.).
  • U.S. Pharmacopeia. (n.d.). USP Reference Standards.
  • PubMed. (n.d.). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.
  • PubMed. (n.d.).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • CD Formulation. (n.d.).
  • CMC Drug Product Development Regulatory Consulting Pharma. (2012). General Chapters: <11> USP REFERENCE STANDARDS.
  • SimSon Pharma. (n.d.). 7-Hydroxy Fluphenazine.
  • Malvern Panalytical. (2024). Solid State Characterization of Pharmaceutical Drug Substances. YouTube.
  • ACS Publications. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry.
  • CMC Drug Product Development Regulatory Consulting Pharma. (2012). <11> USP REFERENCE STANDARDS.
  • National Center for Biotechnology Information. (n.d.). Fluphenazine.
  • ResearchGate. (2021).
  • U.S. Pharmacopeia. (n.d.). Use & Storage of Reference Standards.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SEQENS. (n.d.).
  • ResearchGate. (2025). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence.
  • International Council for Harmonis
  • United States Pharmacopeia. (2025). USP Reference Standards- General Chapters.
  • OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum.
  • University of Galway. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • PubMed. (n.d.).
  • YouTube. (2024).
  • Oriental Journal of Chemistry. (n.d.).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • PubMed. (n.d.). Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine.

Sources

Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of 7-Hydroxyfluphenazine in Brain Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized liquid-liquid extraction (LLE) method for the selective and efficient recovery of 7-Hydroxyfluphenazine, a major active metabolite of the antipsychotic drug fluphenazine, from complex brain tissue homogenates. The protocol is designed for researchers in neuroscience, pharmacology, and drug development requiring accurate quantification of this analyte for pharmacokinetic, pharmacodynamic, and toxicological studies. By leveraging the amphoteric nature of 7-Hydroxyfluphenazine, this method employs a multi-step pH-differentiated extraction and back-extraction strategy to ensure high recovery and sample purity, suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Challenge of Brain Tissue Analysis

Brain tissue represents one of the most challenging biological matrices for small molecule bioanalysis. Its high lipid and protein content can lead to significant matrix effects, including ion suppression or enhancement in mass spectrometry, and the formation of emulsions during liquid-liquid extraction.[1][2] Therefore, a robust sample preparation method is paramount to remove these interfering substances and ensure the accuracy and reproducibility of analytical results. Liquid-liquid extraction is a classic and effective technique for isolating drugs from biological samples, relying on the partitioning of the analyte between two immiscible liquid phases.[3][4] Its efficiency can be significantly enhanced by carefully controlling the pH of the aqueous phase to manipulate the ionization state of the target analyte.[5]

7-Hydroxyfluphenazine possesses both a weakly acidic phenolic hydroxyl group and basic tertiary amine functionalities within its piperazine ring. This amphoteric nature is the cornerstone of the highly selective extraction protocol detailed herein. By adjusting the pH of the sample homogenate, we can render the molecule neutral for efficient extraction into an organic solvent and then ionize it for selective back-extraction into a clean aqueous phase, effectively separating it from neutral and acidic or basic interferences.

Physicochemical Properties of 7-Hydroxyfluphenazine

A thorough understanding of the analyte's physicochemical properties is critical for developing an effective LLE method.[5]

PropertyValue/CharacteristicRationale for LLE Method Development
Chemical Structure Phenothiazine derivative with a hydroxyethylpiperazinylpropyl side chain and a hydroxyl group on the phenothiazine ring.The presence of a phenolic hydroxyl group (weakly acidic) and two tertiary amine nitrogens in the piperazine ring (basic) allows for pH-controlled partitioning.
Predicted logP Moderately lipophilic. The parent compound, fluphenazine, has a logP of approximately 4.36.[6] The addition of a hydroxyl group will slightly decrease the lipophilicity.A moderately lipophilic nature ensures good partitioning into a water-immiscible organic solvent when the molecule is in its neutral form.
Predicted pKa Two basic pKa values associated with the piperazine nitrogens (estimated around 8-9) and one acidic pKa for the phenolic hydroxyl group (estimated around 10).These pKa values allow for strategic pH adjustments to control the ionization state of the molecule, which is the basis for this selective extraction protocol.

Experimental Protocol

This protocol is designed for the extraction of 7-Hydroxyfluphenazine from a 100 mg brain tissue sample. All steps should be performed in a fume hood using appropriate personal protective equipment.

Materials and Reagents
  • Brain Tissue: Frozen at -80°C until use.

  • 7-Hydroxyfluphenazine analytical standard: For the preparation of calibration standards and quality control samples.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., 7-Hydroxyfluphenazine-d8).[7][8]

  • Homogenization Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4.

  • Organic Extraction Solvent: A mixture of n-butyl chloride and ethyl acetate (90:10, v/v). Other suitable solvents include methyl tert-butyl ether (MTBE) or a mixture of hexane and isoamyl alcohol.[9][10]

  • Acidic Back-Extraction Solution: 0.1 M Hydrochloric Acid (HCl).

  • Basification Reagent: 1 M Sodium Hydroxide (NaOH).

  • Reconstitution Solvent: 50:50 (v/v) Methanol:Water, or a solvent compatible with the initial mobile phase of the LC-MS system.

  • Equipment: Homogenizer (e.g., bead beater or ultrasonic), refrigerated centrifuge, vortex mixer, solvent evaporator (e.g., nitrogen evaporator), and appropriate glassware.

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Wash cluster_cleanup Back-Extraction (Cleanup) cluster_final Final Preparation Homogenization 1. Brain Tissue Homogenization (in PBS) Spiking 2. Spiking (Internal Standard) Homogenization->Spiking Basification 3. Basification (pH > 11 with NaOH) Spiking->Basification LLE1 4. Liquid-Liquid Extraction (Organic Solvent) Basification->LLE1 Analyte is Neutral Centrifugation1 5. Phase Separation (Centrifugation) LLE1->Centrifugation1 Organic_Phase1 Collect Organic Phase Centrifugation1->Organic_Phase1 Back_Extraction 6. Back-Extraction (0.1 M HCl) Organic_Phase1->Back_Extraction Centrifugation2 7. Phase Separation (Centrifugation) Back_Extraction->Centrifugation2 Aqueous_Phase Collect Aqueous Phase Back_Extraction->Aqueous_Phase Analyte is Ionized (Basic) Centrifugation2->Aqueous_Phase Basification2 8. Re-basification (pH > 11 with NaOH) Aqueous_Phase->Basification2 LLE2 9. Final LLE (Organic Solvent) Basification2->LLE2 Evaporation 10. Evaporation to Dryness LLE2->Evaporation LLE2->Evaporation Analyte is Neutral Reconstitution 11. Reconstitution Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

Caption: Workflow for the selective extraction of 7-Hydroxyfluphenazine.

Step-by-Step Protocol
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen brain tissue into a 2 mL homogenization tube.

    • Add 500 µL of ice-cold PBS (pH 7.4).[11]

    • Homogenize the tissue thoroughly using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain.[12][13] Keep the sample on ice throughout this process to minimize enzymatic degradation.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.[11]

    • Carefully transfer the supernatant to a clean centrifuge tube.

  • Internal Standard Spiking:

    • Spike the supernatant with an appropriate amount of the internal standard solution. The concentration of the IS should be in the mid-range of the calibration curve.[3]

  • Initial Extraction (Alkalinization):

    • Add 50 µL of 1 M NaOH to the sample to raise the pH to >11. This deprotonates the phenolic hydroxyl group and ensures the piperazine nitrogens are in their free base form, rendering the entire molecule neutral and maximizing its partitioning into the organic solvent.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of the organic extraction solvent (n-butyl chloride:ethyl acetate, 90:10 v/v) to the alkalinized homogenate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and efficient partitioning of the analyte into the organic phase.[14]

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Back-Extraction for Cleanup:

    • Add 300 µL of 0.1 M HCl to the collected organic phase.

    • Vortex vigorously for 2 minutes. The basic nitrogens of 7-Hydroxyfluphenazine will become protonated in the acidic solution, making the molecule charged and driving its transfer into the aqueous phase.[5][15] This step leaves many neutral and acidic interfering compounds behind in the organic solvent.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Aqueous Phase Collection:

    • Carefully transfer the lower aqueous layer (containing the protonated analyte) to a new clean tube.

  • Final Extraction:

    • Add 50 µL of 1 M NaOH to the collected aqueous phase to again neutralize the analyte (pH > 11).

    • Add 1 mL of the organic extraction solvent.

    • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the final organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.[15]

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Discussion and Justification of Protocol Steps

  • Homogenization: Mechanical or ultrasonic homogenization in a buffered solution is essential to lyse the cells and release the analyte into the solution.[12][13] Using ice-cold buffer and maintaining low temperatures throughout the process is crucial to prevent degradation of the analyte.

  • pH Control: The success of this LLE protocol hinges on the precise control of pH.[5] The initial basification ensures that 7-Hydroxyfluphenazine is uncharged and highly soluble in the organic phase. The subsequent back-extraction into an acidic aqueous phase is a critical cleanup step, as it selectively recovers basic compounds like our analyte, leaving behind many matrix components. The final basification and re-extraction concentrate the analyte in a clean organic solvent prior to evaporation.

  • Solvent Selection: The chosen solvent system (n-butyl chloride and ethyl acetate) provides good solubility for the neutral form of 7-Hydroxyfluphenazine and is immiscible with water.[9][10] The volatility of the solvent allows for gentle evaporation without degrading the analyte.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thus providing the most accurate correction for any sample loss or variation during the entire process.[7]

Method Validation Considerations

A full validation of this bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank brain homogenate from at least six different sources.

  • Calibration Curve: A linear range appropriate for the expected concentrations in study samples, with a minimum of six non-zero calibrators.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery: The efficiency of the extraction process should be determined at multiple concentrations.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Stability: Freeze-thaw stability, short-term bench-top stability, and long-term storage stability of the analyte in brain homogenate.

Conclusion

The liquid-liquid extraction method detailed in this application note provides a robust and selective approach for the isolation of 7-Hydroxyfluphenazine from brain tissue. By exploiting the pH-dependent solubility of the analyte, this protocol effectively minimizes matrix interference, leading to high recovery and clean extracts suitable for sensitive and accurate quantification by LC-MS. This method serves as a valuable tool for researchers investigating the neuropharmacology of fluphenazine and its metabolites.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2020). Foods, 9(12), 1676. MDPI AG. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Taylor, T. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]

  • (2025, November 14). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Retrieved from [Link]

  • Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. (2022). International Journal of Molecular Sciences, 23(19), 11728. MDPI AG. Retrieved from [Link]

  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. Elsevier BV. Retrieved from [Link]

  • Detection of Label-Free Drugs within Brain Tissue Using Orbitrap Secondary Ion Mass Spectrometry as a Complement to Neuro-Oncological Drug Delivery. (2022). Cancers, 14(5), 1335. MDPI AG. Retrieved from [Link]

  • Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. (2024). Scientific Reports, 14(1). Springer Science and Business Media LLC. Retrieved from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega, 2(11), 7671-7679. American Chemical Society (ACS). Retrieved from [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). Journal of Computer-Aided Molecular Design, 35(8), 803-818. Springer Science and Business Media LLC. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2025, August 6). Retrieved from [Link]

  • Majors, R. E. (2012, August 1). Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation. LCGC Europe. Retrieved from [Link]

  • Quantification of Drugs in Brain and Liver Mimetic Tissue Models Using Raman Spectroscopy. (2021). Applied Spectroscopy, 75(10), 1231-1241. SAGE Publications. Retrieved from [Link]

  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. (2021). Separation and Purification Technology, 257, 117937. Elsevier BV. Retrieved from [Link]

  • (2021, April 22). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved from [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July 23). ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • Smuggling Drugs into the Brain: An Overview of Ligands Targeting Transcytosis for Drug Delivery across the Blood–Brain Barrier. (2018). Pharmaceutics, 10(4), 203. MDPI AG. Retrieved from [Link]

  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022, January 11). Retrieved from [Link]

  • Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Retrieved from [Link]

  • Reddit. (2023, July 8). Internal Standard Selection. Retrieved from [Link]

  • Smuggling Drugs into the Brain: An Overview of Ligands Targeting Transcytosis for Drug Delivery across the Blood–Brain Barrier. (2025, October 16). Retrieved from [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). Molecules, 28(11), 4475. MDPI AG. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1285980-02-0| Chemical Name : 7-Hydroxy Fluphenazine-d8. Retrieved from [Link]

  • Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023). ACS Medicinal Chemistry Letters, 14(9), 1279-1283. American Chemical Society (ACS). Retrieved from [Link]

  • LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved from [Link]

  • Extraction of Phenolic Compounds from Plant Matrices Using Eutectic Solvents. (2026, January 3). Retrieved from [Link]

  • Brain Uptake, Pharmacokinetics, and Tissue Distribution in the Rat of Neurotoxic N-Butylbenzenesulfonamide. (2007). Toxicological Sciences, 95(1), 25-33. Oxford University Press (OUP). Retrieved from [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling, 63(4), 1184-1193. American Chemical Society (ACS). Retrieved from [Link]

  • Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. (2020). Journal of Engineering Science and Technology, 15(1), 1-13. Retrieved from [Link]

  • LibreTexts. (n.d.). 10.2 Functional Groups. CHEM 1114 – Introduction to Chemistry. Retrieved from [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Metabolites, 12(2), 108. MDPI AG. Retrieved from [Link]

  • Vermilyea, S. (2024, April 5). Brain Homogenization and MSD Protocol for Mouse Brain and Serum. protocols.io. Retrieved from [Link]

  • Khan Academy. (n.d.). Identifying functional groups (video). Retrieved from [Link]

  • Williams, D. L. (2019, February 21). The role of pH in Liquid-Liquid Extraction L9 4380 [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 7-Hydroxyfluphenazine synthesis and low yield issues

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Hydroxyfluphenazine. This resource, presented in a comprehensive question-and-answer format, is designed to provide in-depth troubleshooting guidance and practical insights for researchers encountering challenges in their synthetic endeavors. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven strategies to address common issues, particularly those related to low yields and impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Core Synthesis & Low Yield Issues

Question 1: We are experiencing significantly low yields in our synthesis of 7-Hydroxyfluphenazine. What are the most likely causes and how can we troubleshoot this?

Low yields in the synthesis of 7-Hydroxyfluphenazine can stem from several stages of a multi-step synthesis. A common retrosynthetic approach involves the initial synthesis of the 7-hydroxy-2-(trifluoromethyl)phenothiazine core, followed by N-alkylation to introduce the hydroxyethylpiperazine side chain. Issues can arise in both of these key stages.

Initial Synthesis of the Phenothiazine Core:

A plausible route to the 7-hydroxy-2-(trifluoromethyl)phenothiazine core involves a Smiles rearrangement, a powerful method for constructing diaryl ethers and related systems.[1] This would typically involve the condensation of a suitably substituted aminothiophenol with an activated chloronitrobenzene derivative.

Potential Pitfalls & Troubleshooting:

  • Incomplete Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is sensitive to reaction conditions.

    • Base Strength: The choice and stoichiometry of the base are critical. Insufficiently strong bases may fail to deprotonate the thiol, while overly strong bases can lead to side reactions. Consider screening bases such as potassium carbonate, sodium hydride, or potassium tert-butoxide.

    • Solvent: Anhydrous, polar aprotic solvents like DMF or DMSO are typically used to facilitate the reaction. Ensure your solvent is rigorously dried, as water can quench the reaction.

    • Leaving Group: The efficiency of the rearrangement is dependent on the nature of the leaving group on the aromatic ring. A nitro group ortho or para to the leaving group is ideal for activation.

  • Side Reactions: The electron-rich phenothiazine nucleus is susceptible to oxidation.[2]

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the phenothiazine ring, which can lead to the formation of sulfoxides and other unwanted byproducts.

    • Temperature Control: Exothermic reactions can lead to polymerization and degradation. Maintain strict temperature control throughout the reaction.

N-Alkylation of the Phenothiazine Core:

The introduction of the 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl side chain is typically achieved via N-alkylation of the phenothiazine nitrogen with a suitable alkyl halide.

Potential Pitfalls & Troubleshooting:

  • Low Reactivity of the Phenothiazine Nitrogen: The nitrogen atom in the phenothiazine ring is not strongly nucleophilic.

    • Base: A strong base is required to deprotonate the phenothiazine nitrogen, forming the more nucleophilic phenothiazide anion. Sodium hydride (NaH) or sodium amide (NaNH₂) in a dry, aprotic solvent like DMF or THF are commonly employed.[3]

    • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be beneficial to improve the reaction rate and yield.

  • Side Reactions of the Alkylating Agent: The alkylating agent, 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine (or a related derivative), can undergo self-condensation or elimination reactions.

    • Temperature: Maintain a moderate reaction temperature to avoid these side reactions.

    • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to control the reaction and minimize side product formation.

  • Dialkylation: Although less common for the phenothiazine nitrogen due to steric hindrance, it is a possibility to consider. Using a slight excess of the phenothiazine starting material can help to minimize this.

Question 2: We are struggling with the regioselective hydroxylation of the 2-(trifluoromethyl)phenothiazine core to obtain the desired 7-hydroxy isomer. What methods can be employed, and what are the challenges?

Achieving regioselective hydroxylation of an existing phenothiazine ring system is a significant synthetic challenge. The electron-donating nature of the nitrogen and sulfur atoms directs electrophilic substitution to the 3, 7, and, to a lesser extent, 1 and 9 positions. The trifluoromethyl group at the 2-position is an electron-withdrawing group and will influence the regioselectivity.

Several classical and modern methods for aromatic hydroxylation can be considered, each with its own set of challenges:

  • Elbs Persulfate Oxidation: This method involves the oxidation of a phenol to a hydroquinone using potassium persulfate in an alkaline solution.[4][5][6] To apply this to phenothiazine, one would first need a phenol precursor. A potential strategy involves the synthesis of a phenothiazine with a group that can be converted to a hydroxyl group, such as an amino or methoxy group.

    • Challenges: Yields can be low, and the reaction often produces a mixture of ortho and para products.[5] Significant amounts of starting material may also be recovered.[7] Side reactions, including the formation of polymeric materials, are common.[7]

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[3][8][9][10] Similar to the Elbs oxidation, this would require the synthesis of a phenolic ester of the phenothiazine.

    • Challenges: The reaction requires harsh conditions and often results in a mixture of ortho and para isomers. The choice of Lewis acid and reaction temperature can influence the isomer ratio.[3] The phenothiazine nucleus may be sensitive to the strong Lewis acids required.

  • Directed Ortho-Metalation (DoM): This strategy offers excellent regiocontrol for the functionalization of aromatic rings.[9][11][12][13] A directing group on the phenothiazine ring could be used to direct lithiation to the desired position, followed by quenching with an electrophilic oxygen source (e.g., a peroxide or MoOPH).

    • Challenges: Finding a suitable directing group that is compatible with the phenothiazine system and can be easily removed or is part of the final desired structure can be difficult. The stability of the lithiated intermediate is also a concern.

  • Modern C-H Activation/Functionalization: Recent advances in catalysis have enabled the direct hydroxylation of C-H bonds.

    • Challenges: These methods are often substrate-specific, and finding a catalyst system that works efficiently and regioselectively for the complex phenothiazine scaffold can be challenging and may require extensive screening.

A Retrosynthetic Strategy to Consider:

A more controlled approach would be to construct the 7-hydroxyphenothiazine ring system from precursors that already contain the hydroxyl group or a precursor to it. For example, a Smiles rearrangement using a starting material with a protected hydroxyl group at the desired position could be a viable strategy.[1]

Retrosynthesis 7-Hydroxyfluphenazine 7-Hydroxyfluphenazine 7-Hydroxy-2-(trifluoromethyl)phenothiazine 7-Hydroxy-2-(trifluoromethyl)phenothiazine 7-Hydroxyfluphenazine->7-Hydroxy-2-(trifluoromethyl)phenothiazine N-Alkylation Substituted\nAminothiophenol Substituted Aminothiophenol 7-Hydroxy-2-(trifluoromethyl)phenothiazine->Substituted\nAminothiophenol Smiles Rearrangement Substituted\nChloronitrobenzene Substituted Chloronitrobenzene 7-Hydroxy-2-(trifluoromethyl)phenothiazine->Substituted\nChloronitrobenzene Smiles Rearrangement

Caption: Retrosynthetic analysis of 7-Hydroxyfluphenazine.

Question 3: We are observing multiple spots on our TLC analysis after the N-alkylation step. What are the likely impurities, and how can we minimize their formation?

The formation of multiple byproducts during the N-alkylation of the phenothiazine core is a common issue.

Likely Impurities:

  • Unreacted Starting Material: Incomplete reaction is a frequent cause of low yields and impurities.

  • Oxidation Products: The phenothiazine ring is susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to the formation of the corresponding sulfoxide.[2]

  • Products of Side Reactions of the Alkylating Agent: As mentioned previously, the alkylating agent can undergo self-condensation or elimination.

  • Positional Isomers: If the hydroxylation step was not completely regioselective, you will carry over the 8-hydroxy isomer, which will also undergo N-alkylation.

Minimization Strategies:

StrategyRationale
Inert Atmosphere Prevents oxidation of the electron-rich phenothiazine ring system.
Anhydrous Conditions Water can quench the strong base required for deprotonation of the phenothiazine nitrogen.
Slow Addition of Reagents Helps to control the reaction temperature and minimize side reactions of the alkylating agent.
Temperature Control Prevents thermal degradation and unwanted side reactions.
Use of a Slight Excess of Phenothiazine Can help to drive the reaction to completion and minimize dialkylation.
Purification Challenges

Question 4: We are finding it difficult to separate the 7-hydroxy and 8-hydroxy isomers of fluphenazine. What purification strategies do you recommend?

The separation of regioisomers, such as 7- and 8-hydroxyfluphenazine, can be challenging due to their similar physical and chemical properties.

Recommended Purification Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.

    • Column Choice: A reversed-phase C18 column is a good starting point. Chiral columns may also be effective if the compounds exhibit chirality.

    • Mobile Phase Optimization: A systematic screening of mobile phase compositions (e.g., acetonitrile/water or methanol/water with modifiers like trifluoroacetic acid or formic acid) is crucial. Gradient elution is likely to be more effective than isocratic elution.

    • Preparative HPLC: Once an effective analytical method is developed, it can be scaled up to a preparative scale for the isolation of larger quantities of the desired isomer.

  • Column Chromatography: While potentially less efficient than HPLC for this specific separation, careful optimization of column chromatography can be effective.

    • Stationary Phase: Silica gel is the most common choice. However, other stationary phases like alumina or functionalized silica could be explored.

    • Solvent System: A thorough screening of solvent systems with varying polarities is necessary. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is recommended.

    • Fraction Collection: Collect small fractions and analyze them by TLC or analytical HPLC to identify the fractions containing the pure desired isomer.

  • Crystallization: If a suitable solvent system can be found, fractional crystallization may be a viable option for separating the isomers, especially on a larger scale. This often requires significant trial and error to identify the right conditions.

Purification cluster_0 Purification Workflow Crude Product Crude Product Analytical HPLC Analytical HPLC Crude Product->Analytical HPLC Analyze Method Development Method Development Analytical HPLC->Method Development Optimize Separation Preparative HPLC Preparative HPLC Method Development->Preparative HPLC Scale-up Pure 7-Hydroxyfluphenazine Pure 7-Hydroxyfluphenazine Preparative HPLC->Pure 7-Hydroxyfluphenazine Isolate

Caption: A typical workflow for the purification of 7-Hydroxyfluphenazine.

References

  • Dreyfuss, J., & Cohen, A. I. (1971). Identification of 7-Hydroxyfluphenazine as Major Metabolite of Fluphenazine-14C in the Dog. Journal of Pharmaceutical Sciences, 60(6), 826–828.
  • Mondal, S., & Gupta, M. (2018). Smiles Rearrangement in Organic Synthesis: A Review. Organic & Biomolecular Chemistry, 16(43), 8036-8056.
  • Synthesis of Heterocyclic Derivatives of N- Substituted Phenothiazine. (n.d.). Nahrain University. Retrieved from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2001). Analytical Chemistry, 73(23), 5679-5686.
  • Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Elbs persulfate oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxid
  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Buchner reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Heterocyclic Derivatives of N- Substituted Phenothiazine. (n.d.). Nahrain University. Retrieved from [Link]

  • Elbs Persulfate Oxidation. (2021, January 18). YouTube. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]

  • Retrosynthetic Approach to the Synthesis of Phenothiazines. (2015). Request PDF. Retrieved from [Link]

  • Synthesis of 2-(Trifluoromethyl)
  • The Elbs and Boyland-Sims peroxydisulfate oxidations. (2011). Beilstein Journal of Organic Chemistry, 7, 892-914.
  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy and Biological Sciences, 15(5), 54-61.
  • Synthesis of Phenothiazine. (2021, May 13). YouTube. Retrieved from [Link]

  • CN105153062A - Preparation method of permitil. (2015). Google Patents.
  • CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines. (2017). Google Patents.
  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2012). Archiv der Pharmazie, 345(10), 801-808.
  • Alkylation of phenothiazine. (1972). Google Patents.
  • Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liqui. (1997).
  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2019). Pharmacia, 66(2), 65-71.
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. (2016). OPUS.
  • FDA Issues Warning Letters to Firms Marketing Products Containing 7-Hydroxymitragynine. (2023, July 15). FDA. Retrieved from [Link]

  • Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants. (2022). Journal of Agricultural and Food Chemistry, 70(12), 3766-3776.
  • Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. (2000). Arkivoc, 2000(4), 563-575.
  • Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. (2020). ChemistrySelect, 5(33), 10429-10436.
  • Regioselective hydroxylation of isoflavones by Streptomyces avermitilis MA-4680. (2009). Journal of Bioscience and Bioengineering, 108(2), 133-139.
  • Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. (2019). Molecules, 24(2), 282.
  • A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. (2022). Molecules, 27(19), 6253.
  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. (2023). Molecules, 28(13), 5031.
  • piperazines: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2003).
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2023). Organics, 4(2), 223-257.
  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. (2022). Molecules, 27(1), 234.
  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2023). Mini-Reviews in Medicinal Chemistry, 23(1), 1-1.
  • Mechanism of the Dehydrogenative Phenothiazination of Phenols. (2020). Chemistry – A European Journal, 26(46), 10469-10477.
  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2005). Molecules, 10(4), 521-530.
  • Synthesis and Antibacterial Activity of Some New Phenothiazine Derivatives. (2007). E-Journal of Chemistry, 4(1), 14-20.
  • New Functionalized Phenoxazines and Phenothiazines. (2020). ACS Omega, 5(20), 11467-11476.
  • (PDF) Gold‐catalyzed C−H Functionalization of Phenothiazines with Aryldiazoacetates. (2020).
  • Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides. (2023).
  • Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution. (2020). Chemistry – A European Journal, 26(46), 10478-10484.
  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. (2015). Journal of the American Chemical Society, 137(15), 4968-4971.
  • Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. (2012). The Journal of Physical Chemistry A, 116(1), 175-183.
  • Syntheses of Functionalized Alkynylated Phenothiazines. (2000). Molecules, 5(8), 976-985.
  • Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow B
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • Phenothiazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Phenothiazine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

Sources

Technical Support Center: Refinement of Purification Techniques for 7-Hydroxyfluphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Hydroxyfluphenazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this critical metabolite. Our approach is rooted in practical, field-proven insights to ensure you can achieve the highest purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it is crucial to understand the physicochemical properties of 7-Hydroxyfluphenazine that influence its purification. As a hydroxylated metabolite of fluphenazine, it is more polar than the parent drug. The phenothiazine core is susceptible to oxidation, particularly at the sulfur atom, leading to the formation of sulfoxide impurities.[1][2] The presence of the hydroxyl group and the basic piperazine moiety means that the molecule's ionization state, and therefore its solubility and chromatographic behavior, is pH-dependent.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C22H26F3N3O2S---
Molecular Weight 453.5 g/mol ---
Polarity More polar than fluphenazineAffects choice of chromatographic conditions (normal vs. reversed-phase) and crystallization solvents.
Basicity Contains a piperazine ringpH of the mobile phase will significantly impact retention in reversed-phase chromatography.
Stability Prone to oxidationRequires careful handling and consideration of antioxidant addition during purification and storage.[1]

II. Recommended Purification Workflow

The following workflow represents a robust, multi-step approach to purify 7-Hydroxyfluphenazine from a crude synthetic or biological matrix.

Purification_Workflow Crude_Mixture Crude 7-Hydroxyfluphenazine Mixture Column_Chromatography Silica Gel Column Chromatography Crude_Mixture->Column_Chromatography Dissolve in minimal suitable solvent Fraction_Analysis TLC/HPLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Isolation Isolate & Dry Pure Crystals Crystallization->Isolation Final_QC Final Purity Analysis (HPLC, NMR, MS) Isolation->Final_QC

Caption: A typical purification workflow for 7-Hydroxyfluphenazine.

III. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 7-Hydroxyfluphenazine in a question-and-answer format.

A. Column Chromatography

Q1: My 7-Hydroxyfluphenazine is not separating from the parent drug, fluphenazine, on the silica gel column. What can I do?

A1: This is a common issue due to the structural similarity of the two compounds. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: If you are using a non-polar solvent system (e.g., hexane/ethyl acetate), a gradual increase in the polar component (ethyl acetate) can enhance separation.

    • Introduce a More Polar Solvent: For phenothiazines, a mixture of dichloromethane and methanol is often effective.[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

    • Add a Basic Modifier: The basic piperazine moiety in both molecules can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase can improve peak shape and resolution.[4]

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity for basic compounds compared to silica gel.

Q2: I'm observing significant tailing of my 7-Hydroxyfluphenazine peak during column chromatography. Why is this happening and how can I fix it?

A2: Peak tailing is often caused by strong interactions between the basic analyte and the acidic silanol groups on the silica gel surface.

  • Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to your mobile phase will compete for the active sites on the silica gel, reducing tailing.

  • Use a Deactivated Silica Gel: Commercially available deactivated silica gels can be a good option for purifying basic compounds.

  • Check for Overloading: Overloading the column can also lead to peak tailing. Try loading a smaller amount of your crude material.

Q3: My compound appears to be degrading on the column, as I'm seeing new, more polar spots on my TLC plates of the collected fractions. What's going on?

A3: Phenothiazines are susceptible to oxidation, and the large surface area of the silica gel can catalyze this degradation, especially in the presence of air and light.

  • Work Quickly: Minimize the time your compound spends on the column.

  • Use Freshly Distilled Solvents: Peroxides in older solvents can promote oxidation.

  • Protect from Light: Wrap your column in aluminum foil to protect it from light.

  • Consider an Alternative Stationary Phase: If degradation is severe, consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica.

B. Crystallization

Q1: I've evaporated my pure fractions, but I'm struggling to get my 7-Hydroxyfluphenazine to crystallize. It just forms an oil. What should I try?

A1: Oiling out is a common problem in crystallization and indicates that the supersaturation is too high or the solvent system is not ideal.

  • Solvent/Anti-Solvent System: This is often the most effective method for inducing crystallization.

    • Dissolve your compound in a minimal amount of a good solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone).

    • Slowly add an "anti-solvent" in which your compound is poorly soluble (e.g., hexane, heptane, or diethyl ether) until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

Q2: My crystallized product has a yellowish or brownish tint, suggesting impurities. How can I improve the color and purity?

A2: The color is likely due to trace amounts of oxidized impurities.

  • Recrystallization: The most straightforward approach is to recrystallize your product. Dissolve the crystals in a minimal amount of a suitable hot solvent and allow it to cool slowly. The impurities will ideally remain in the mother liquor.

  • Charcoal Treatment: Before recrystallization, you can try treating the solution with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Add the charcoal to the hot solution, stir for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

IV. Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography
  • Column Packing: Dry pack a flash chromatography column with silica gel.

  • Sample Loading: Dissolve the crude 7-Hydroxyfluphenazine in a minimal amount of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC, staining with a suitable reagent (e.g., potassium permanganate).

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Crystallization
  • Dissolution: Dissolve the purified, amorphous 7-Hydroxyfluphenazine from the chromatography step in a minimal amount of hot ethyl acetate.

  • Anti-Solvent Addition: Slowly add hexane with stirring until the solution becomes persistently turbid.

  • Clarification: Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For higher recovery, you can then place it in a refrigerator (4°C) and then a freezer (-20°C).

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

V. Visualization of Key Concepts

Chromatography_Troubleshooting cluster_problem Problem cluster_solutions Potential Solutions Problem Poor Separation of 7-Hydroxyfluphenazine and Fluphenazine Optimize_MP Optimize Mobile Phase Problem->Optimize_MP Change_SP Change Stationary Phase Problem->Change_SP Add_Modifier Add Basic Modifier (e.g., Triethylamine) Optimize_MP->Add_Modifier

Caption: Troubleshooting decision tree for poor chromatographic separation.

VI. References

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ([Link])

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ([Link])

  • 7-Hydroxy Fluphenazine | CAS No: 33098-48-5. ([Link])

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. ([Link])

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. ([Link])

  • Pharmaceutical Crystallization in drug development. ([Link])

  • Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ([Link])

  • Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography. ([Link])

  • Purification of phenothiazine - US2887482A. ()

  • Application Compendium Solutions for Preparative HPLC. ([Link])

  • Synthesis of a p-Type Semiconducting Phenothiazine Exfoliatable Layered Crystal. ([Link])

  • Purification: Troubleshooting Flash Column Chromatography. ([Link])

  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. ([Link])

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. ([Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). ([Link])

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. ([Link])

  • QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. ([Link])

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. ([Link])

  • Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection. ([Link])

Sources

Technical Support Center: Optimization of Chromatographic Separation of Fluphenazine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of fluphenazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring scientifically sound and robust analytical outcomes.

Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of fluphenazine and its primary metabolites, fluphenazine sulfoxide and 7-hydroxyfluphenazine.

Q1: What are the primary challenges in the chromatographic separation of fluphenazine and its metabolites?

A1: The primary challenges stem from the physicochemical properties of the analytes. Fluphenazine is a basic compound (pKa ≈ 7.9)[1][2], which can lead to poor peak shape (tailing) on traditional silica-based reversed-phase columns due to secondary interactions with acidic silanol groups.[3] Furthermore, its major metabolites, fluphenazine sulfoxide and 7-hydroxyfluphenazine, are significantly more polar than the parent drug.[1][4] This large polarity difference makes it challenging to achieve simultaneous retention and good resolution for both the parent drug and its polar metabolites in a single reversed-phase run.

Q2: What are the common analytical techniques used for fluphenazine analysis?

A2: High-Performance Liquid Chromatography (HPLC) with UV or coulometric detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most prevalent techniques.[4][5] HPLC-UV is a robust method for quantification in pharmaceutical dosage forms.[6] For bioanalytical applications, such as measuring drug levels in plasma or serum, LC-MS/MS is the gold standard due to its superior sensitivity and specificity, allowing for the detection of low ng/mL concentrations and confident identification of metabolites.[4][5]

Q3: What is a typical starting point for a reversed-phase HPLC method for fluphenazine?

A3: A good starting point would be a C8 or C18 column with a mobile phase consisting of an acetonitrile or methanol gradient and an aqueous buffer. To ensure good peak shape for the basic fluphenazine molecule, it is crucial to control the mobile phase pH. Operating at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) ensures that fluphenazine is fully protonated and minimizes interactions with residual silanols on the column packing material.[3][6]

Q4: Why is sample preparation critical for analyzing fluphenazine in biological matrices like plasma?

A4: Biological matrices are complex and contain proteins, lipids, and other endogenous components that can interfere with the analysis. Proper sample preparation is essential to:

  • Remove Proteins: Proteins can precipitate in the HPLC system, causing blockages and damaging the column.[5]

  • Reduce Matrix Effects: In LC-MS/MS, co-eluting endogenous components can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[7]

  • Concentrate the Analyte: To achieve the low limits of detection required for therapeutic drug monitoring, the analyte often needs to be concentrated from the sample.[5] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape - Tailing Peaks for Fluphenazine

Q: My fluphenazine peak is showing significant tailing in my reversed-phase HPLC method. What is causing this and how can I fix it?

A: Cause & Effect: Peak tailing for basic compounds like fluphenazine on silica-based columns is most often caused by secondary ionic interactions between the protonated amine groups on the analyte and deprotonated (negatively charged) residual silanol groups on the stationary phase surface.[3] This creates a mixed-mode retention mechanism (hydrophobic and ionic) that is kinetically slow, resulting in a tailed peak.

Troubleshooting Workflow: Mitigating Peak Tailing

Caption: A logical workflow for troubleshooting fluphenazine peak tailing.

Step-by-Step Solutions:

  • Lower Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to between 2.5 and 3.0.[6] At this pH, the majority of silanol groups will be protonated and neutral, eliminating the ionic interaction that causes tailing. Use an appropriate acid like formic acid (for MS compatibility) or phosphoric acid.

  • Use a Modern, End-capped Column: Older generation (Type A) silica columns have a higher concentration of acidic silanol groups. Modern, high-purity (Type B) silica columns that are densely "end-capped" are specifically designed to minimize these active sites. If your column is old or not designed for basic compounds, switching to a newer column can significantly improve peak shape.[3]

  • Consider Mobile Phase Additives (for UV detection): If lowering the pH is not sufficient or desired, adding a competing base like triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from the fluphenazine molecule. Caution: TEA is not suitable for LC-MS analysis as it is involatile and can cause significant ion suppression.

Issue 2: Co-elution of Fluphenazine and its Polar Metabolites

Q: I am struggling to separate fluphenazine from its more polar metabolites, fluphenazine sulfoxide and 7-hydroxyfluphenazine. They elute very early and are poorly retained in my reversed-phase method. How can I improve their retention and achieve separation?

A: Cause & Effect: The addition of sulfoxide and hydroxyl groups makes the metabolites significantly more polar than the parent drug. In reversed-phase chromatography, which separates based on hydrophobicity, these polar compounds have little interaction with the nonpolar stationary phase (like C18) and are quickly washed out by the highly aqueous mobile phase needed to retain the more hydrophobic fluphenazine.

Chromatographic Strategy Selection for Polarity Differences

G cluster_0 Reversed-Phase (RP) Chromatography cluster_1 Alternative Strategies RP_Node Analyte: Fluphenazine (less polar) Retention: Good Challenge: Poor retention of polar metabolites HILIC_Node HILIC Retains polar analytes Uses high organic mobile phase RP_Node->HILIC_Node If metabolites are very polar MM_Node Mixed-Mode Combines RP and Ion-Exchange Tunable selectivity with pH/salt RP_Node->MM_Node If analytes have mixed polarities/charges

Caption: Selecting a chromatographic mode based on analyte polarity.

Step-by-Step Solutions:

  • Modify Your Reversed-Phase Method:

    • Reduce Initial Organic Content: Start your gradient at a very low percentage of organic solvent (e.g., 5% acetonitrile/methanol) and hold it for a few minutes to encourage some retention of the polar metabolites.

    • Use a Less Hydrophobic Stationary Phase: A C8 or a column with a polar-embedded phase may provide better retention for polar analytes than a standard C18 column.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): If reversed-phase methods fail, HILIC is an excellent alternative for retaining and separating very polar compounds.[8]

    • Principle: HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (>60% acetonitrile). The polar analytes partition into a water-enriched layer on the surface of the stationary phase, leading to retention.[9]

    • Experimental Protocol (Starting Point):

      • Column: Use a HILIC-functionalized column (e.g., Amide, Z-HILIC).

      • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

      • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

      • Gradient: Start with a high percentage of Mobile Phase A and run a gradient to increase the percentage of Mobile Phase B. This will elute compounds in order of increasing polarity.

  • Explore Mixed-Mode Chromatography (MMC): MMC columns have stationary phases that exhibit both reversed-phase and ion-exchange characteristics.[10] This allows you to use two different retention mechanisms to achieve a separation that is not possible with a single mode.

    • Principle: A mixed-mode column (e.g., C18 with embedded cation-exchange groups) can retain fluphenazine via hydrophobic interactions and its protonated metabolites via cation exchange. The selectivity can be finely tuned by adjusting the mobile phase pH and ionic strength.[10]

Issue 3: Low Sensitivity and Matrix Effects in LC-MS/MS Bioanalysis

Q: My signal intensity for fluphenazine is low and variable when analyzing plasma samples, even though it looks fine when I inject a pure standard. What's happening?

A: Cause & Effect: This is a classic symptom of matrix effects , specifically ion suppression. When analyzing complex biological samples, endogenous components (like phospholipids from cell membranes) can co-elute with your analyte of interest. In the electrospray ionization (ESI) source of the mass spectrometer, these co-eluting compounds compete with your analyte for ionization, reducing the number of analyte ions that are formed and subsequently detected. This leads to a lower and inconsistent signal.[7]

Mitigating Matrix Effects in Bioanalysis

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS.

Step-by-Step Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most critical step for accurate bioanalysis. An SIL-IS, such as Fluphenazine-d8, is chemically identical to the analyte but has a different mass.[4] It will co-elute with the analyte and experience the exact same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.

  • Improve Sample Preparation: Simple protein precipitation is fast but often results in "dirty" extracts containing high levels of phospholipids.[5]

    • Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., a mixed-mode cation exchange sorbent) to selectively retain fluphenazine while washing away interfering components.

    • Liquid-Liquid Extraction (LLE): Perform an LLE to extract fluphenazine into an organic solvent, leaving many polar interferences behind in the aqueous layer.

  • Optimize Chromatography: Adjust your HPLC gradient to move the fluphenazine peak away from the "phospholipid zone," which typically elutes in the middle of a standard reversed-phase gradient. A faster initial ramp followed by a shallower gradient around the elution time of your analyte can often resolve it from the bulk of the matrix interferences.

  • Sample Dilution: If all else fails, diluting the final sample extract before injection can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression. This may require a more sensitive mass spectrometer to compensate for the dilution of the analyte.[7]

Data & Protocols at a Glance

Table 1: Example HPLC & UPLC-MS/MS Method Parameters
ParameterHPLC-UV Method (Pharmaceuticals)[6]UPLC-MS/MS Method (Plasma)[4]
Column Hypersil Gold C8 (250 x 4.6 mm, 5 µm)C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1 M Formic Acid (pH 2.16)0.1% Formic Acid in Water
Mobile Phase B Methanol0.1% Formic Acid in Acetonitrile
Gradient Isocratic (33:67 A:B)Gradient elution (e.g., 5% to 95% B)
Flow Rate 1.1 mL/min0.4 mL/min
Detection UV at 251 nmESI+; Multiple Reaction Monitoring (MRM)
Internal Standard FluvastatinFluphenazine-d8
Experimental Protocol: Protein Precipitation for Plasma Sample Preparation

This protocol is a common starting point for the analysis of fluphenazine in plasma, particularly for high-throughput screening.[4]

  • Aliquot Sample: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Add a small volume of a working solution of the internal standard (e.g., Fluphenazine-d8) in methanol.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., >12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject: Inject the supernatant into the LC-MS/MS system.

References

  • PubChem. Fluphenazine. National Center for Biotechnology Information. [Link]

  • PubChem. Fluphenazine decanoate. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal and Medical Chemistry. A Review on Fluphenazine Pharmacology and its Analytical Methods. [Link]

  • Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235–247. [Link]

  • Luo, J. P., Hubbard, J. W., & Midha, K. K. (1997). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 303-308. [Link]

  • El-Gowelli, H. M., & El-Gindy, A. E. (2021). Four Greenness Evaluations of Two Chromatographic Methods: Application to Fluphenazine HCl and Nortriptyline HCl Pharmaceutical Combination. Journal of AOAC International, 104(5), 1334–1343. [Link]

  • MDPI. Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Whelpton, R., & Curry, S. H. (1976). Fluphenazine and its principal metabolites in human plasma, urine and feces, following im and oral administration of 25 mg of (14)C-fluphenazine dihydrochloride to patients. Journal of Pharmacy and Pharmacology, 28(12), 869-873. [Link]

  • Eap, C. B., Midet, J. P., & Baumann, P. (1990). The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate. Psychopharmacology, 102(2), 173–176. [Link]

  • Marder, S. R., Aravagiri, M., & Midha, K. K. (1991). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology Bulletin, 27(1), 93–97. [Link]

  • HILICON AB. Hilic–UHPlc–MS as a Tool for Metabolomics Study. [Link]

  • de Castro, A., Concheiro, M., Shakleya, D., & Huestis, M. A. (2015). Analysis of drugs in plasma samples from schizophrenic patients by column-switching liquid chromatography-tandem mass spectrometry with organic-inorganic hybrid cyanopropyl monolithic column. Journal of Chromatography B, 995, 8-16. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination, cause and remediation. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

Sources

Technical Support Center: Quantification of 7-Hydroxyfluphenazine in Post-Mortem Samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the quantification of 7-hydroxyfluphenazine in post-mortem samples. This resource is designed for researchers, forensic toxicologists, and drug development professionals. Navigating the complexities of post-mortem toxicology requires a nuanced understanding of the unique challenges presented by the sample matrices and the analyte's behavior after death. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Understanding the Core Challenges

The quantification of 7-hydroxyfluphenazine, the major active metabolite of the antipsychotic drug fluphenazine, in post-mortem specimens is fraught with difficulty.[1][2] Unlike clinical samples, post-mortem tissues and fluids undergo significant changes that can drastically alter drug concentrations, leading to potential misinterpretation of toxicological results.[3] The primary hurdles include post-mortem redistribution (PMR), analyte stability, complex matrix effects, and the presence of conjugated metabolites. This guide will break down these challenges and provide actionable solutions.

Metabolic Pathway of Fluphenazine

Fluphenazine undergoes extensive metabolism, primarily through hydroxylation and subsequent conjugation. Understanding this pathway is critical for selecting the appropriate analytical strategy.

Metabolic Pathway Fluphenazine Fluphenazine Metabolite 7-Hydroxyfluphenazine (Active Metabolite) Fluphenazine->Metabolite Phase I (Hydroxylation) Conjugate 7-Hydroxyfluphenazine Glucuronide (Conjugate) Metabolite->Conjugate Phase II (Glucuronidation)

Caption: Metabolic conversion of Fluphenazine to its primary active metabolite and subsequent conjugation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the entire analytical workflow, from sample selection to data interpretation.

Part A: Pre-Analytical & Sample Handling
Q1: Which post-mortem specimen is best for quantifying 7-hydroxyfluphenazine?

A1: The choice of specimen is arguably the most critical pre-analytical decision. Femoral blood is the preferred specimen for quantifying most drugs, including phenothiazines, in post-mortem cases.[4] This is because it is anatomically distant from organs with high drug concentrations (like the liver and lungs), making it less susceptible to post-mortem redistribution (PMR).[5]

However, relying on a single sample type can be misleading. We strongly recommend a panel of samples for a comprehensive toxicological assessment.

Table 1: Comparison of Post-Mortem Specimen Types

SpecimenProsConsRecommendation
Femoral Blood Gold standard; less affected by PMR.[4]May not be available in all cases (e.g., trauma, decomposition).Primary sample for quantification.
Heart/Central Blood Readily available.Highly susceptible to PMR, often showing falsely elevated concentrations.[3]Use for qualitative screening; avoid for primary quantification if possible. Calculate a central-to-peripheral (C/P) ratio to assess PMR.[3]
Vitreous Humor Sequestered site, less prone to putrefaction and microbial degradation.[6]Drug distribution into vitreous humor is not fully understood for all compounds and can be time-dependent.[7]Excellent alternative or confirmatory matrix, especially if blood is unavailable or compromised.[8]
Liver Tissue Site of metabolism; may show high concentrations.Extremely prone to PMR and sequestration, leading to highly elevated concentrations.[5]Useful for identifying the parent drug and metabolites, but quantitative results are difficult to interpret in isolation.
Q2: How does Post-Mortem Redistribution (PMR) affect 7-hydroxyfluphenazine concentrations?

A2: PMR is a phenomenon where drugs diffuse from tissues with high concentrations (e.g., lungs, liver, myocardium) into the blood and adjacent tissues after death.[4] Fluphenazine, being a lipophilic and highly tissue-bound compound, is expected to undergo significant PMR, and its metabolite, 7-hydroxyfluphenazine, likely behaves similarly.[7] This process can lead to a time-dependent increase in drug concentrations in central blood, potentially suggesting an overdose where one did not occur.[3]

Causality Explained: After death, cellular membrane integrity is lost, allowing drugs that were actively transported and stored in tissues to leak out down a concentration gradient.[7] This is why peripherally collected blood (femoral) provides a more accurate reflection of the drug concentration at the time of death compared to centrally collected blood (heart).[4]

Q3: What are the best practices for sample collection and storage to ensure analyte stability?

A3: Analyte stability is a major concern in post-mortem toxicology.[5] Both the parent drug and its metabolites can degrade due to enzymatic and chemical processes that continue after death.

  • Collection: Collect samples as soon as possible. Blood should be collected in tubes containing sodium fluoride as a preservative to inhibit enzymatic activity.[4]

  • Storage: Samples should be refrigerated at 4°C immediately after collection and then frozen at -20°C or, ideally, -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles, as this can degrade the analyte and alter the matrix.

Part B: Sample Preparation & Analysis
Q4: My results for 7-hydroxyfluphenazine are inconsistent. Could this be due to its glucuronide conjugate?

A4: Absolutely. 7-hydroxyfluphenazine is extensively metabolized to a glucuronide conjugate.[9] Standard extraction methods will only recover the "free" (unconjugated) form of the drug. To determine the total concentration, an enzymatic hydrolysis step is mandatory to cleave the glucuronide moiety.[10]

Self-Validating Protocol Insight: Inconsistent results often arise from incomplete hydrolysis. The efficiency of the β-glucuronidase enzyme can vary depending on the source, pH, temperature, and incubation time.[11] We recommend optimizing and validating your hydrolysis procedure using a known glucuronide-conjugated standard to ensure complete cleavage before analyzing case samples. Recently developed recombinant β-glucuronidases can offer faster and more efficient hydrolysis.[12]

Q5: What is the best extraction technique for 7-hydroxyfluphenazine from post-mortem blood?

A5: Due to the complexity and "dirty" nature of post-mortem matrices, a robust sample cleanup is essential. While protein precipitation is fast, it is often insufficient.

  • Supported Liquid Extraction (SLE): This is an excellent alternative to traditional liquid-liquid extraction (LLE). It offers high recovery and cleaner extracts with better reproducibility.

  • Solid-Phase Extraction (SPE): This is the most effective technique for removing matrix interferences.[13] A mixed-mode cation exchange SPE cartridge is ideal for basic compounds like 7-hydroxyfluphenazine, as it utilizes both hydrophobic and ionic interactions for a highly selective extraction.

Q6: I am experiencing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A6: Matrix effects, particularly ion suppression, are the "Achilles' heel" of LC-MS/MS in forensic toxicology.[14] Co-eluting endogenous compounds from the matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer source, leading to reduced sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Improve Sample Cleanup: Use a more rigorous extraction method like SPE.

  • Optimize Chromatography: Ensure the analyte is chromatographically separated from the bulk of the matrix components. A longer gradient or a different column chemistry (e.g., biphenyl instead of C18) can help.[15]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A deuterated analog of 7-hydroxyfluphenazine (e.g., 7-hydroxyfluphenazine-d4) will co-elute and experience the same ion suppression or enhancement as the analyte, thereby ensuring the accuracy of the final calculated concentration.[16]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce matrix effects, but this may compromise the limit of detection.[17]

Section 3: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Analytical Workflow & Troubleshooting Diagram

The following diagram outlines a robust workflow for the quantification of 7-hydroxyfluphenazine and provides a logical path for troubleshooting common issues.

Workflow_Troubleshooting cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical Sample Sample Collection Femoral Blood + Vitreous Humor Store Storage Store at ≤ -20°C Sample->Store Homogenize Sample Prep Homogenize Tissue Spike with SIL-IS Store->Homogenize Hydrolysis Enzymatic Hydrolysis Add β-glucuronidase Incubate (e.g., 60°C, 2h) Homogenize->Hydrolysis Extract Extraction SPE or SLE Hydrolysis->Extract LCMS LC-MS/MS Analysis Gradient Separation MRM Detection Extract->LCMS TS_Recovery Low Recovery? Extract->TS_Recovery Issue Quant Quantification Integrate Peaks Calculate Concentration LCMS->Quant TS_Variability High Variability? LCMS->TS_Variability Issue Review Data Review & Interpretation Check QC Samples Consider PMR Quant->Review TS_Recovery->Hydrolysis TS_Recovery->Extract Optimize SPE/SLE Method TS_Variability->Homogenize Ensure Homogeneity Check IS Addition TS_Variability->LCMS Check for Matrix Effects

Caption: Recommended analytical workflow with integrated troubleshooting checkpoints.

Q: I see no/low signal for my analyte. What should I check first?

A:

  • Confirm Hydrolysis: The most common cause is the failure to account for glucuronidation. Ensure your enzymatic hydrolysis step is working. Run a positive control (a different glucuronidated drug) to verify enzyme activity.

  • Check Extraction Recovery: Prepare a quality control (QC) sample in a blank matrix (e.g., synthetic blood) and process it alongside your unknown samples. Compare the peak area to a standard prepared in the final solvent. A low value indicates poor extraction efficiency. Re-evaluate your SPE or LLE protocol.

  • Assess Matrix Effects: Severe ion suppression can completely wipe out your signal. Perform a post-extraction addition experiment: compare the signal of an analyte spiked into a blank extracted matrix versus the signal of the analyte in a neat solvent. A significant decrease in signal confirms matrix suppression.[14]

Q: Why are my QC sample results biased high or low?

A:

  • Bias High: This could be due to matrix enhancement, where co-eluting compounds improve the ionization efficiency of your analyte. It can also indicate an interfering peak from another compound. Review your chromatography to ensure baseline separation.

  • Bias Low: This is typically caused by ion suppression, incomplete hydrolysis, or poor analyte stability during the extraction process (e.g., degradation at high temperatures).

In all cases, the use of a co-eluting stable isotope-labeled internal standard is the best defense against bias caused by matrix effects or extraction variability.[16]

Q: How do I establish a reliable Limit of Quantification (LOQ) in a post-mortem matrix?

A: Establishing a low and reliable LOQ is challenging. The "noise" from the matrix is much higher than in clinical samples. Your LOQ should be defined as the lowest concentration on your calibration curve that can be measured with acceptable precision and accuracy (typically within ±20%).[16] You must prepare your calibrators and QC samples in a verified blank post-mortem matrix (or a suitable surrogate like synthetic blood) to ensure the validation reflects the challenges of real samples.[15] A target LOQ of 0.5 ng/mL or lower is often desired for therapeutic monitoring and forensic investigation.[15]

Table 2: Typical Starting LC-MS/MS Parameters

ParameterSuggested SettingRationale
LC Column Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, <3 µm)Provides alternative selectivity (pi-pi interactions) for aromatic compounds, which can help separate them from matrix interferences.
Mobile Phase A 0.1% Formic Acid in WaterStandard proton source for positive electrospray ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolAcetonitrile often provides better peak shape for basic compounds.
Gradient 5% B to 95% B over 10-15 minutesA relatively slow gradient is needed to resolve the analyte from complex matrix components.
Ionization Mode Electrospray Ionization, Positive (ESI+)Phenothiazines contain multiple basic nitrogen atoms that are readily protonated.
MS/MS Transitions Analyte Specific (e.g., Precursor > Product 1, Precursor > Product 2)At least two MRM transitions should be monitored for confident identification and quantification.
Internal Standard 7-Hydroxyfluphenazine-d4A stable isotope-labeled internal standard is critical for accuracy.

Section 4: References

  • ResearchGate. (n.d.). Quantification of seven novel synthetic opioids in blood using LC–MS/MS. Retrieved from [Link]

  • PubMed Central. (2021). Postmortem Metabolomics: Strategies to Assess Time-Dependent Postmortem Changes of Diazepam, Nordiazepam, Morphine, Codeine, Mirtazapine and Citalopram. Retrieved from [Link]

  • OPUS. (n.d.). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Retrieved from [Link]

  • springermedizin.de. (2023). Postmortem redistribution of drugs: a literature review. Retrieved from [Link]

  • University Library of Ludwig-Maximilians-Universität München. (2024). Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS. Retrieved from [Link]

  • Sci-Hub. (1971). Identification of 7-Hydroxyfluphenazine as Major Metabolite of Fluphenazine-14C in the Dog. Journal of Pharmaceutical Sciences, 60(6), 826–828. Retrieved from [Link]

  • MDPI. (n.d.). The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. Retrieved from [Link]

  • Dove Medical Press. (2015). Interpreting postmortem drug analysis and redistribution in determining cause of death: a review. Retrieved from [Link]

  • PubMed. (n.d.). Biosynthesis and Characterization of Glucuronide Metabolites of Fluphenazine. Retrieved from [Link]

  • PubMed. (1994). Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine. Therapeutic Drug Monitoring, 16(1), 21-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Persistence of fluphenazine in plasma after decanoate withdrawal. Retrieved from [Link]

  • PubMed Central. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Retrieved from [Link]

  • PubMed. (2010). Analytical toxicology. EXS, 100, 317-37. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS in forensic toxicology: what about matrix effects?. Retrieved from [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

  • PubMed. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Retrieved from [Link]

  • MDPI. (2023). Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes. Retrieved from [Link]

  • MDPI. (n.d.). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem Compound Summary for CID 3372. Retrieved from [Link]

  • ResearchGate. (n.d.). Response surfaces of the conditions studied to the enzymatic hydrolysis.... Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicology: Methods of Analysis, Postmortem. Retrieved from [Link]

  • PubMed Central. (n.d.). Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fatal concentrations of antidepressant and antipsychotic drugs in postmortem femoral blood. Retrieved from [Link]

  • PubMed. (n.d.). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Retrieved from [Link]

  • PubMed. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Retrieved from [Link]

  • Agilent. (2010). SOLUTIONS THAT MEET YOUR DEMANDS FOR FORENSIC TOXICOLOGY. Retrieved from [Link]

  • PubMed. (2024). A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood. Retrieved from [Link]

  • ResearchGate. (n.d.). A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood | Request PDF. Retrieved from [Link]

  • PubMed. (2019). Drug concentrations in post-mortem specimens. Retrieved from [Link]

  • PubMed Central. (n.d.). Difficulties associated with the interpretation of postmortem toxicology. Retrieved from [Link]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. Retrieved from [Link]

Sources

Improving the recovery of 7-Hydroxyfluphenazine from complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Improving 7-Hydroxyfluphenazine Recovery

Welcome to the technical support center for the bioanalysis of 7-Hydroxyfluphenazine. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this critical metabolite in complex biological matrices such as plasma, urine, or tissue homogenates. As an active metabolite of the antipsychotic drug fluphenazine, accurate measurement of 7-Hydroxyfluphenazine is vital for pharmacokinetic and toxicological studies.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot and optimize your sample preparation and analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 7-Hydroxyfluphenazine.

Q1: What are the key chemical properties of 7-Hydroxyfluphenazine that influence its extraction?

A1: Understanding the physicochemical properties of 7-Hydroxyfluphenazine is the foundation of effective method development. It is a phenothiazine derivative with a molecular weight of 453.52 g/mol .[3] Key characteristics include:

  • Basic Nature: The piperazine ring in its structure gives the molecule basic properties. This is the most critical characteristic for extraction, as its charge state can be manipulated by adjusting the pH. At a pH below its pKa, it will be positively charged, and at a pH above its pKa, it will be neutral.

  • Moderate Polarity: The presence of a hydroxyl group (-OH) and the phenothiazine core contributes to its moderate polarity.

  • Potential for Non-Specific Binding: Like many hydrophobic or basic compounds, 7-Hydroxyfluphenazine can adsorb to glass and plastic surfaces, especially at low concentrations, leading to recovery losses.[4]

Q2: Why is my recovery of 7-Hydroxyfluphenazine inconsistent across different sample lots?

A2: This is a classic manifestation of "matrix effects," where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) either suppress or enhance the ionization of the analyte in the mass spectrometer source.[5][6][7] This variability can significantly compromise the accuracy and precision of your assay. Different lots of plasma or tissue can have varying levels of these interfering substances. A robust sample cleanup procedure is the most effective way to mitigate this issue.

Q3: Is 7-Hydroxyfluphenazine stable in biological samples? What are the proper storage conditions?

A3: Phenothiazines can be susceptible to degradation.[8][9] While specific long-term stability data for 7-Hydroxyfluphenazine should be experimentally determined during method validation, general best practices for related compounds suggest:

  • Short-term: Keep samples at 4°C for no more than 24 hours. For some unstable compounds, storage at room temperature should be limited to a maximum of 4 hours.[10]

  • Long-term: For storage longer than a few days, samples should be kept at -80°C.[10]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation. Aliquoting samples upon receipt is highly recommended.

It is crucial to assess analyte stability throughout the entire sample lifecycle to ensure data reliability.[11]

Section 2: Troubleshooting Low Analyte Recovery

Low or variable recovery is one of the most common challenges in bioanalysis.[4] This section provides a systematic approach to diagnosing and solving this problem.

Decision Workflow for Troubleshooting Low Recovery

The following diagram outlines a logical process for identifying the source of analyte loss.

LowRecoveryTroubleshooting Start Problem: Low or Inconsistent Recovery Check_PPT Are you using Protein Precipitation (PPT)? Start->Check_PPT Check_LLE Are you using Liquid-Liquid Extraction (LLE)? Start->Check_LLE Check_SPE Are you using Solid-Phase Extraction (SPE)? Start->Check_SPE PPT_Cause Cause: Co-precipitation of analyte with proteins or poor analyte solubility in precipitation solvent. Check_PPT->PPT_Cause Yes LLE_Cause Cause: Incorrect pH, wrong solvent, emulsion formation, or poor partitioning (low K value). Check_LLE->LLE_Cause Yes SPE_Cause Cause: Incorrect sorbent, poor retention (breakthrough), or incomplete elution. Check_SPE->SPE_Cause Yes PPT_Solution Solution: 1. Test alternative organic solvents (e.g., Methanol). 2. Optimize solvent-to-plasma ratio. 3. Consider a different extraction technique. PPT_Cause->PPT_Solution LLE_Solution Solution: 1. Adjust sample pH to > pKa + 2 (e.g., pH 10-11). 2. Test solvents with different polarities (e.g., MTBE, Ethyl Acetate). 3. Centrifuge to break emulsions. LLE_Cause->LLE_Solution SPE_Solution Solution: 1. Use a mixed-mode cation exchange sorbent. 2. Ensure conditioning/equilibration steps are correct. 3. Test stronger, more specific elution solvents. SPE_Cause->SPE_Solution SPE_Protocol cluster_steps SPE Workflow Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL 2% Acetic Acid in Water) Condition->Equilibrate Load 3. Load (Pre-treated sample, pH ~4-5) Equilibrate->Load Wash1 4. Wash 1 (1 mL Hexane) Load->Wash1 Wash2 5. Wash 2 (1 mL 2% Acetic Acid in Methanol) Wash1->Wash2 Elute 6. Elute (1 mL 5% NH4OH in Methanol) Wash2->Elute Dry_Reconstitute 7. Evaporate & Reconstitute Elute->Dry_Reconstitute

Caption: Step-by-step mixed-mode cation exchange SPE protocol.

Section 3: Addressing Matrix Effects and Other Issues

Q7: My recovery is good, but my signal intensity is low and variable in my LC-MS/MS analysis. What should I investigate?

A7: This strongly suggests the presence of matrix effects, specifically ion suppression. [12]Even with good extraction recovery, co-eluting matrix components can interfere with the analyte's ionization in the MS source.

  • Diagnosis: A simple way to check for ion suppression is to perform a post-column infusion experiment. [6]Infuse a constant flow of 7-Hydroxyfluphenazine solution into the MS source post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the analyte's retention time confirms ion suppression.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: The most effective solution is to separate the analyte from the interfering matrix components chromatographically. Adjust the gradient, try a different column chemistry (e.g., a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase), or modify the mobile phase pH.

    • Enhance Sample Cleanup: If chromatography changes are insufficient, a more rigorous sample preparation method is needed. If you are using PPT, switch to a well-developed SPE or LLE method. If already using SPE, ensure the wash steps are optimized to remove phospholipids, a common cause of ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 7-Hydroxyfluphenazine-d4) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression, effectively canceling out the matrix effect and ensuring accurate quantification.

Q8: I'm observing peak tailing or splitting in my chromatogram. What are the likely causes?

A8: Poor peak shape for a basic compound like 7-Hydroxyfluphenazine is often due to secondary interactions with the analytical column or issues with the sample solvent. [13]

  • Causality:

    • Column Interactions: Residual acidic silanol groups on the silica surface of the column can interact ionically with the basic analyte, causing peak tailing.

    • Injection Solvent Mismatch: If the analyte is reconstituted in a solvent much stronger than the initial mobile phase (e.g., 100% methanol), it can cause peak distortion and splitting.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a basic modifier like ammonium hydroxide (0.1%) or a competing base like triethylamine (TEA) to the mobile phase. This will "cover up" the active silanol sites on the column.

    • Use a Modern Column: Employ a modern, high-purity silica column with end-capping designed to minimize silanol interactions.

    • Match Reconstitution Solvent: Ensure your final reconstitution solvent is as close as possible in composition and strength to the initial mobile phase conditions of your LC gradient.

Comparison of Sample Preparation Techniques

The table below summarizes the pros and cons of the three main extraction techniques for 7-Hydroxyfluphenazine.

TechniqueTypical RecoverySelectivity (Cleanup)ThroughputKey Consideration
Protein Precipitation (PPT) 60-90%LowHighProne to significant matrix effects. [4]
Liquid-Liquid Extraction (LLE) 80-100%ModerateLowRequires careful pH control and can be labor-intensive. [14][15]
Solid-Phase Extraction (SPE) >90%HighModerate-HighMethod development is required, but offers the cleanest extracts. [16]

References

  • Wong, S. H., & Tautkus, C. (1989). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection.
  • Al-Tannak, N. F., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Molecules, 27(3), 850. Retrieved from [Link]

  • Cooper, S. F., & Hess, D. A. (1990). An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. Therapeutic Drug Monitoring, 12(4), 393-398. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved from [Link]

  • Raccagni, C., et al. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Pharmaceuticals, 17(4), 488. Retrieved from [Link]

  • Goldstein, S. A., & Van Vunakis, H. (1994). Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine. Therapeutic Drug Monitoring, 16(1), 21-29. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187315, 7-hydroxyfluphenazine. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Fenner, H. (1969). Stability of some phenothiazine free radicals. Journal of Medicinal Chemistry, 12(5), 934-935. Retrieved from [Link]

  • Patel, B. N., et al. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 1(1), 60-70. Retrieved from [Link]

  • Hashemi, P., & Ghafari, R. (2017). Molecularly Imprinted Solid-Phase Extraction for Selective Trace Analysis of Trifluoperazine. Journal of the Brazilian Chemical Society, 28(8), 1436-1444. Retrieved from [Link]

  • Patel, B. N., et al. (2010). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Retrieved from [Link]

  • Paeratakul, O. (1974). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Pharmazie, 29(10-11), 682-685. Retrieved from [Link]

  • OPUS FAU. (2017). Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. Retrieved from [Link]

  • Saar, E., et al. (2012). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Drug Testing and Analysis, 4(5), 356-374. Retrieved from [Link]

  • Kapoore, R. V., & McElnay, J. C. (2008). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Retrieved from [Link]

  • Saar, E., et al. (2012). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Drug Testing and Analysis, 4(5), 356-374. Retrieved from [Link]

  • Jagtap, P. K., et al. (2018). Development of Novel Dynamic Drop-to-Drop Microextraction Coupled with GC-MS for the Trace Level Screening of Phenothiazine Drug in Human Biological Samples. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • Pistos, C., et al. (2004). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of matrix effect studies. Retrieved from [Link]

  • Anapharm Bioanalytics. (2022). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. Retrieved from [Link]

  • Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5555. Retrieved from [Link]

  • D'Avolio, A., et al. (2022). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Antibiotics, 11(11), 1546. Retrieved from [Link]

  • Lewis, J. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Retrieved from [Link]

  • Biotage. (n.d.). Extraction of illicit drugs and pesticides from liver tissue using ISOLUTE® SLE+. Retrieved from [Link]

  • Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. Retrieved from [Link]

Sources

Technical Support Center: Method Development for Resolving 7-Hydroxyfluphenazine from its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical resolution of 7-Hydroxyfluphenazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the challenging separation of 7-Hydroxyfluphenazine from its closely related isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-proven insights to empower you to overcome common analytical hurdles.

The separation of drug metabolites, particularly positional isomers, is a critical task in pharmacokinetic, toxicological, and clinical studies.[1] These isomers often exhibit nearly identical physical and chemical properties, yet can have vastly different pharmacological or toxicological profiles.[1] This guide provides a structured approach to method development and troubleshooting using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of concern for 7-Hydroxyfluphenazine?

The primary isomers of concern are positional isomers created during metabolic hydroxylation of the parent drug, fluphenazine.[2] While 7-Hydroxyfluphenazine is a major metabolite, other isomers like 8-Hydroxyfluphenazine can also be formed. These compounds have the same molecular weight and elemental composition, making their differentiation by mass spectrometry alone impossible without prior chromatographic separation.

Q2: Why is the chromatographic separation of these isomers so critical?

The importance lies in biological stereoselectivity. Even minor differences in the position of a functional group, such as the hydroxyl group on the phenothiazine ring, can dramatically alter the molecule's interaction with biological systems like enzymes and receptors.[1] One isomer might be therapeutically active, while another could be inactive or even contribute to adverse effects. Therefore, accurate, individual quantification is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) for proper pharmacokinetic and safety assessments.[1]

Q3: What are the main analytical techniques used for this separation?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the techniques of choice, often coupled with Tandem Mass Spectrometry (MS/MS) for enhanced sensitivity and selectivity in complex biological matrices like plasma.[2][3] While HPLC can achieve the separation, UPLC offers significant advantages in terms of resolution, speed, and efficiency due to the use of smaller particle size columns.[4]

Q4: Is a chiral column necessary for this analysis?

A chiral column is only necessary if you need to separate enantiomers. Positional isomers, such as 7-Hydroxyfluphenazine and 8-Hydroxyfluphenazine, are diastereomers and can be separated on standard (achiral) reversed-phase columns.[5] However, achieving this separation requires careful optimization of chromatographic conditions to exploit subtle differences in their polarity and chemical interactions with the stationary phase.[5]

Experimental Workflows & Protocols

Workflow for Method Development

The process of developing a robust method for isomer resolution is systematic. It involves screening different stationary and mobile phases to find the optimal selectivity, followed by fine-tuning for efficiency and speed.

Method Development Workflow start Start: Define Analytical Goal (e.g., Resolution > 2.0) screening Phase 1: Screening start->screening col_screen Column Screening (C18, PFP, Embedded Polar) screening->col_screen Selectivity mp_screen Mobile Phase Screening (ACN vs. MeOH, pH) screening->mp_screen Selectivity optimization Phase 2: Optimization col_screen->optimization mp_screen->optimization grad_opt Gradient Optimization (Slope, Time) optimization->grad_opt Efficiency temp_opt Temperature Optimization optimization->temp_opt Selectivity flow_opt Flow Rate Adjustment optimization->flow_opt Speed validation Phase 3: Validation grad_opt->validation temp_opt->validation flow_opt->validation validate_params Validate per ICH Guidelines (Linearity, Accuracy, Precision) validation->validate_params end End: Final Method validate_params->end

Caption: A systematic workflow for HPLC/UPLC method development.

Protocol 1: Baseline UPLC-MS/MS Method

This protocol provides a robust starting point for separating 7-Hydroxyfluphenazine and its isomers in human plasma. It is based on established methods for fluphenazine and its metabolites.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., Fluphenazine-d8).[2]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

ParameterRecommended ConditionRationale / Notes
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)A high-efficiency column providing good retention for phenothiazines.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI and helps control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent suitable for eluting these compounds.
Gradient 5% B to 95% B over 6 minutesA typical starting gradient. This must be optimized for isomer resolution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperatures can improve peak efficiency and alter selectivity.
Injection Vol. 5 µLMinimize to prevent peak distortion.
MS Ionization Electrospray Ionization (ESI), Positive ModePhenothiazines readily form positive ions.
MS Detection Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity. Precursor/product ion pairs must be optimized for each analyte and the internal standard.

Troubleshooting Guide

This section addresses the most common issues encountered when separating closely related isomers like 7-Hydroxyfluphenazine.

Problem: Poor or No Resolution Between Isomer Peaks

This is the most frequent and critical challenge. It indicates that the current chromatographic conditions do not provide sufficient selectivity to differentiate between the isomers.

Troubleshooting Poor Resolution start Problem: Poor Resolution (Rs < 1.5) check_efficiency Are peaks sharp and symmetrical? start->check_efficiency fix_peak_shape Address Peak Shape Issues First (See Peak Tailing Section) check_efficiency->fix_peak_shape No modify_selectivity Focus on Selectivity (α) check_efficiency->modify_selectivity Yes change_organic Switch Organic Solvent (Acetonitrile ↔ Methanol) modify_selectivity->change_organic change_ph Adjust Mobile Phase pH (± 0.5 pH units) change_organic->change_ph Still poor? resolved Resolution Achieved change_organic->resolved change_column Change Column Chemistry (e.g., to PFP or Cyano) change_ph->change_column Still poor? change_ph->resolved optimize_gradient Decrease Gradient Slope (Shallow Gradient) change_column->optimize_gradient Still poor? change_column->resolved optimize_gradient->resolved

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Potential Causes & Solutions:

  • Insufficient Selectivity from Stationary Phase:

    • Cause: A standard C18 column separates primarily based on hydrophobicity.[5] Positional isomers often have very similar hydrophobicities, leading to co-elution.

    • Solution: Change the stationary phase chemistry to introduce different separation mechanisms. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can provide alternative selectivities through π-π and dipole-dipole interactions, which are highly effective for separating aromatic positional isomers.[6]

  • Insufficient Selectivity from Mobile Phase:

    • Cause: The choice of organic solvent and pH can significantly impact selectivity.

    • Solutions:

      • Switch Organic Modifier: If you are using acetonitrile, switch to methanol, or try a combination of both. Methanol is a proton donor and engages in different hydrogen bonding interactions than acetonitrile, which can be enough to resolve isomers.

      • Adjust pH: 7-Hydroxyfluphenazine has multiple ionizable sites. Small changes in mobile phase pH can alter the overall charge and conformation of the isomers differently, leading to changes in retention and potentially baseline separation.[7]

      • Decrease Gradient Slope: A shallower gradient increases the time the analytes spend in the "elution window," providing more opportunity for the column to resolve them.

Problem: Peak Tailing or Asymmetrical Peaks

Poor peak shape reduces resolution and compromises the accuracy of integration and quantification.

Potential Causes & Solutions:

  • Secondary Silanol Interactions:

    • Cause: The basic amine groups on 7-Hydroxyfluphenazine can interact with acidic silanol groups on the silica surface of the column packing, causing peak tailing.[8]

    • Solutions:

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3 with formic acid) ensures the silanol groups are not ionized, minimizing these secondary interactions.

      • Increase Buffer Strength: A higher concentration of the buffer salt can help shield the silanol interactions.[8]

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites and are less prone to this issue.

  • Column Overload:

    • Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.

    • Solution: Reduce the sample concentration or injection volume.[8] Perform a loading study by injecting serial dilutions of your sample to confirm you are operating within the column's linear capacity.

  • Sample Solvent Mismatch:

    • Cause: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile sample with a 95% aqueous mobile phase start), the peak shape can be distorted.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[9]

Problem: Inconsistent Retention Times

Retention time stability is crucial for reliable peak identification and quantification.

Potential Causes & Solutions:

  • Inadequate Column Equilibration:

    • Cause: Insufficient time for the column to re-equilibrate to the initial gradient conditions between injections is a common cause of retention time drift, especially in gradient methods.

    • Solution: Ensure the post-run equilibration time is at least 10 column volumes. Monitor the pressure trace; a stable pressure indicates a well-equilibrated system.

  • Mobile Phase Composition Changes:

    • Cause: The composition of the mobile phase can change due to evaporation of the more volatile organic component or improper mixing.

    • Solution: Keep mobile phase bottles capped. Prepare fresh mobile phase daily. Ensure the online degasser and pump proportioning valves are functioning correctly.[9]

  • Temperature Fluctuations:

    • Cause: Ambient temperature changes can affect retention times.

    • Solution: Use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30-40 °C) to ensure a stable operating environment.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS. Benchchem.
  • Determination of fluphenazine, related phenothiazine drugs and metabolites by combined high-performance liquid chromatography and radioimmunoassay. PubMed.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library.
  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate.
  • A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry.
  • HPLC Troubleshooting Guide. ResearchGate.
  • Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. ResearchGate.
  • HPLC Troubleshooting Guide. Chromatography Online.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. Available at: [Link]

  • Trouble resolving isomers. Chromatography Forum.
  • HPLC Troubleshooting Guide. Supelco.

Sources

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: 7-Hydroxyfluphenazine vs. Fluphenazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Metabolism in Antipsychotic Action

In the landscape of psychopharmacology, understanding the complete pharmacological profile of a drug requires an in-depth analysis of not only the parent compound but also its active metabolites. Fluphenazine, a potent first-generation (typical) antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor.[2][3] However, upon administration, fluphenazine is extensively metabolized by the liver, with 7-hydroxyfluphenazine emerging as a major active metabolite.[4][5]

This guide provides a detailed comparative analysis of the receptor binding affinities of 7-hydroxyfluphenazine versus its parent drug, fluphenazine. For researchers and drug development professionals, elucidating the nuanced differences in how a metabolite interacts with various neurotransmitter receptors is critical. These differences can significantly influence the overall therapeutic window, side-effect profile, and clinical outcomes, offering insights into structure-activity relationships that can guide the development of next-generation therapeutics.

Comparative Receptor Binding Profile: A Tale of Two Affinities

The pharmacological signature of an antipsychotic is defined by its affinity (measured by the inhibition constant, Ki) for a spectrum of receptors.[6] While high affinity for the dopamine D2 receptor is linked to antipsychotic efficacy, off-target binding to histaminic (H1), muscarinic (M1), and adrenergic (α1) receptors is often associated with undesirable side effects such as sedation, dry mouth, and orthostatic hypotension.[7]

While a comprehensive binding profile for 7-hydroxyfluphenazine is not as extensively documented in public databases as for its parent compound, key studies provide critical comparative data. The following table synthesizes available data, presenting absolute Ki values for fluphenazine from the authoritative NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and presenting the affinity of 7-hydroxyfluphenazine relative to the parent compound as reported in peer-reviewed literature.[8][9][10]

Receptor SubtypeFluphenazine (Ki, nM)[9]7-Hydroxyfluphenazine (Relative Affinity)Potential Clinical Implication of Binding
Dopamine D2 0.38~20% of Fluphenazine Affinity[8]Antipsychotic Efficacy, Extrapyramidal Symptoms
Dopamine D1 11~5% of Fluphenazine Affinity[8]Modulates D2 effects, potential cognitive role
Serotonin 5-HT2A 2.5Data not widely availableMay mitigate extrapyramidal symptoms
Histamine H1 1.3~10% of Fluphenazine Affinity[10]Sedation, Weight Gain
Muscarinic M1 160Lower than Fluphenazine[10]Anticholinergic effects (dry mouth, constipation)
Adrenergic α1 1.8Data not widely availableOrthostatic Hypotension, Dizziness

A lower Ki value indicates a higher binding affinity.

Analysis of Binding Data: The data clearly illustrates that while 7-hydroxyfluphenazine retains substantial activity at the primary therapeutic target, the D2 receptor, its affinity is approximately five times lower than that of fluphenazine.[8] This suggests that the metabolite contributes to the overall dopaminergic blockade but is less potent than the parent drug.

Perhaps more significantly, the metabolite shows a markedly reduced affinity for other receptors. Its potency at the histamine H1 receptor is diminished by 90%, and its affinity for the dopamine D1 receptor is reduced by 95%.[8][10] This differential binding profile implies that 7-hydroxyfluphenazine may contribute less to the sedative and other side effects mediated by these off-target receptors compared to an equivalent concentration of fluphenazine. This separation of D2 antagonism from off-target activities is a key goal in modern antipsychotic drug design.

Experimental Methodology: The Radioligand Binding Assay

The quantitative data presented above is generated using a robust and highly sensitive technique known as the competitive radioligand binding assay. This in vitro method is the gold standard for determining the affinity of a test compound for a specific receptor.

The causality behind this experimental design is to create a competitive environment where a known, radioactively labeled ligand (the "radioligand") and an unlabeled test compound (e.g., fluphenazine or its metabolite) compete for a finite number of receptors expressed in a cell membrane preparation. The ability of the test compound to displace the radioligand is directly proportional to its binding affinity.

Step-by-Step Protocol for a D2 Receptor Competitive Binding Assay
  • Receptor Preparation:

    • Rationale: To isolate the target receptor.

    • Procedure: A stable cell line (e.g., HEK293) recombinantly expressing the human dopamine D2 receptor is cultured. The cells are harvested and subjected to homogenization and centrifugation to produce a cell membrane preparation rich in D2 receptors. The total protein concentration is quantified using a standard method like the Bradford assay to ensure consistency across experiments.

  • Assay Setup:

    • Rationale: To establish the competitive binding conditions.

    • Procedure: The assay is performed in a 96-well plate. Three sets of conditions are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4):

      • Total Binding: Contains cell membranes and a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone).

      • Non-Specific Binding (NSB): Contains cell membranes, the radioligand, and a high concentration of a known, potent unlabeled D2 antagonist (e.g., Haloperidol) to saturate all specific binding sites.

      • Competitive Binding: Contains cell membranes, the radioligand, and varying concentrations of the test compound (e.g., fluphenazine).

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Procedure: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a predetermined period (e.g., 60-120 minutes) to ensure the binding kinetics have reached a steady state.

  • Termination and Filtration:

    • Rationale: To rapidly separate receptor-bound radioligand from unbound radioligand.

    • Procedure: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes (and thus the bound radioligand), while the unbound radioligand passes through. The filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification:

    • Rationale: To measure the amount of bound radioactivity.

    • Procedure: The filter discs are placed in scintillation vials with a scintillation cocktail. The radioactivity on each filter is then counted using a liquid scintillation counter, which measures the disintegrations per minute (DPM).

  • Data Analysis:

    • Rationale: To calculate the IC50 and Ki values.

    • Procedure:

      • Specific binding is calculated: Total Binding (DPM) - Non-Specific Binding (DPM).

      • The data from the competitive binding wells are plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal dose-response curve.

      • The IC50 (the concentration of the test compound that displaces 50% of the specific binding) is determined from this curve using non-linear regression analysis.

      • The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReceptorPrep 1. Receptor Membrane Preparation AssayPlate 2. Assay Plate Setup (Total, NSB, Competition) ReceptorPrep->AssayPlate Add Membranes Incubation 3. Incubation (Reach Equilibrium) AssayPlate->Incubation Add Radioligand & Test Compound Filtration 4. Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Terminate Counting 5. Scintillation Counting (Measure Radioactivity) Filtration->Counting Transfer Filters DataAnalysis 6. Data Analysis (Calculate IC50 & Ki) Counting->DataAnalysis Generate Counts Result Result DataAnalysis->Result Final Ki Value

Workflow for a competitive radioligand binding assay.

Mechanism of Action: Dopamine D2 Receptor Signaling Pathway

Fluphenazine and its active metabolite exert their primary therapeutic effect by antagonizing (blocking) the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that is canonically coupled to the inhibitory G-protein, Gαi/o.

Upon binding of endogenous dopamine, the D2 receptor activates Gαi, which in turn inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA). By acting as antagonists, fluphenazine and 7-hydroxyfluphenazine bind to the D2 receptor but do not activate it, thereby blocking dopamine's ability to initiate this inhibitory signaling cascade. This blockade in key brain regions, such as the mesolimbic pathway, is believed to alleviate the positive symptoms of psychosis.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Fluphenazine Fluphenazine or 7-OH-Fluphenazine Fluphenazine->D2R BLOCKS Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response Phosphorylates Targets

Antagonism of the Dopamine D2 (Gi-coupled) signaling pathway.

Conclusion

The comparative analysis reveals that 7-hydroxyfluphenazine is a pharmacologically active metabolite that likely contributes to the overall clinical effect of fluphenazine. It maintains a clinically relevant, albeit reduced, affinity for the dopamine D2 receptor. However, its significantly lower affinity for off-target receptors, such as the histamine H1 and dopamine D1 receptors, distinguishes it from the parent compound.[8][10] This suggests that the metabolite may possess a more favorable side-effect profile, contributing less to sedation and other adverse events. This principle of metabolic profiling is fundamental in drug development, as it underscores the importance of evaluating the complete in vivo fate of a compound to fully appreciate its clinical utility and limitations. Future research focused on generating a complete binding profile for major metabolites of widely used drugs will continue to refine our understanding of pharmacotherapy.

References

  • Fluphenazine. (n.d.). In StatPearls [Internet]. StatPearls Publishing. Retrieved from [Link]

  • PubChem. (n.d.). Fluphenazine decanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Health Sciences Library System (HSLS). (2006, October 25). PDSP (Psychoactive Drug Screening Program) Drug Database. University of Pittsburgh. Retrieved from [Link]

  • Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235–247.
  • Peroutka, S. J., & Snyder, S. H. (1980). Relationship of neuroleptic drug effects at brain dopamine, serotonin, α-adrenergic, and histamine receptors to clinical potency.
  • PDSP. (n.d.). Ki Database. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • PubChem. (n.d.). Fluphenazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaertner, H. J., Breyer-Pfaff, U., & Schley, J. (1974). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Biochemical Pharmacology, 23(2), 303-311.
  • Edin, E., Dahl, S. G., & Johnsen, H. (1986). Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites. European Journal of Pharmacology, 128(3), 247-253.
  • LiverTox. (2018, February 2). Fluphenazine. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73.
  • González-Muñoz, G. C., et al. (2023). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. Molecules, 28(1), 3393.
  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Moore, N. A., & Tye, N. C. (1999). Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro. Schizophrenia Research, 37(1), 107-122.
  • Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry, 1, 24-29.
  • Brown, P. A., & Vernikos, J. (1980). Antihistamine effect on synaptosomal uptake of serotonin, norepinephrine and dopamine. European Journal of Pharmacology, 65(1), 89-92.
  • Kubo, N., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology, 43(3), 277-282.

Sources

A Comparative Efficacy Analysis of 7-Hydroxyfluphenazine and Other Fluphenazine Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of typical antipsychotics, fluphenazine remains a cornerstone for the management of psychosis, largely due to its potent dopamine D2 receptor antagonism.[1] However, the clinical activity of fluphenazine is not solely attributable to the parent compound. Following administration, fluphenazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme system, giving rise to a spectrum of metabolites.[2] Among these, 7-hydroxyfluphenazine (7-OH-FLU), fluphenazine sulfoxide (FLU-SO), and fluphenazine N-oxide (FLU-NO) are of significant interest. Understanding the distinct pharmacological profiles of these metabolites is paramount for a comprehensive grasp of fluphenazine's therapeutic window and side-effect profile.

This guide provides a comparative analysis of the efficacy of 7-Hydroxyfluphenazine and other key fluphenazine metabolites, with a focus on their receptor binding affinities and central nervous system (CNS) distribution. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antipsychotic pharmacology.

The Metabolic Fate of Fluphenazine: A Precursor to Understanding Efficacy

The biotransformation of fluphenazine is a critical determinant of its overall pharmacological activity. The primary metabolic pathways include hydroxylation to form 7-hydroxyfluphenazine and sulfoxidation to yield fluphenazine sulfoxide.[3] The relative abundance of these metabolites can vary depending on factors such as the route of administration (oral versus depot injection) and individual patient genetics influencing CYP2D6 activity.[2]

Fluphenazine Fluphenazine CYP2D6 CYP2D6 Fluphenazine->CYP2D6 Hepatic Metabolism Metabolites Major Metabolites CYP2D6->Metabolites 7-Hydroxyfluphenazine 7-Hydroxyfluphenazine Metabolites->7-Hydroxyfluphenazine Fluphenazine Sulfoxide Fluphenazine Sulfoxide Metabolites->Fluphenazine Sulfoxide Fluphenazine N-Oxide Fluphenazine N-Oxide Metabolites->Fluphenazine N-Oxide

Caption: Metabolic pathway of fluphenazine.

Comparative In Vitro Efficacy: A Look at Dopamine Receptor Affinity

The primary mechanism of action for fluphenazine and its active metabolites is the blockade of dopamine D2 receptors.[1] A comparative analysis of their binding affinities for dopamine receptors provides a foundational understanding of their potential antipsychotic potency. The inhibitory constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors, with lower values indicating higher binding affinity.

CompoundDopamine D2 Receptor Affinity (Relative to Fluphenazine)Dopamine D1 Receptor Affinity (Relative to Fluphenazine)
Fluphenazine (FLU) 100%100%
7-Hydroxyfluphenazine (7-OH-FLU) ~20%[4]~5%[4]
Fluphenazine Sulfoxide (FLU-SO) ~1-3%[4]~1-3%[4]
Fluphenazine N-Oxide (FLU-NO) ~1-3%[4]~1-3%[4]

Table 1: Relative Binding Affinities of Fluphenazine and its Metabolites for Dopamine D1 and D2 Receptors.

From this in vitro data, it is evident that 7-Hydroxyfluphenazine retains a notable, albeit reduced, affinity for the D2 receptor compared to the parent drug. In contrast, fluphenazine sulfoxide and fluphenazine N-oxide demonstrate significantly diminished binding to both D1 and D2 receptors, suggesting they are unlikely to contribute meaningfully to the direct antipsychotic effects of fluphenazine.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

To ensure the trustworthiness of these findings, a standard radioligand binding assay protocol is outlined below. This methodology allows for the determination of the binding affinity of unlabelled compounds (like fluphenazine and its metabolites) by measuring their ability to displace a radiolabelled ligand from the D2 receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 receptor antagonist).

  • Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compounds: Fluphenazine, 7-Hydroxyfluphenazine, Fluphenazine Sulfoxide, Fluphenazine N-Oxide at various concentrations.

  • Scintillation fluid and a scintillation counter.

Caption: Workflow for a dopamine D2 receptor binding assay.

Causality in Experimental Design: The choice of a radiolabelled antagonist like [³H]-Spiperone is critical as it binds with high affinity to the D2 receptor, providing a stable baseline for displacement studies. The inclusion of a non-specific binding control is essential to differentiate true receptor binding from non-specific interactions with the cell membrane or filter apparatus. The Cheng-Prusoff equation is then used to convert the experimentally determined IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) into the inhibitory constant (Ki), which is a more absolute measure of affinity.

In Vivo Relevance: The Critical Role of CNS Distribution

While in vitro binding affinity is a crucial indicator of potential efficacy, the ability of a compound to reach its target in the brain is equally important. The pharmacokinetic properties, particularly the brain-to-plasma concentration ratio, of fluphenazine and its metabolites significantly influence their contribution to the overall clinical effect.

Studies in rats have revealed significant differences in the distribution of fluphenazine and its metabolites within the CNS.

CompoundRelative Concentration in Brain Regions (compared to Fluphenazine)
Fluphenazine (FLU) 100%
7-Hydroxyfluphenazine (7-OH-FLU) 1% to 20%[4]
Fluphenazine Sulfoxide (FLU-SO) 24% to 96%[4]
Fluphenazine N-Oxide (FLU-NO) 1% to 20%[4]

Table 2: Relative Concentrations of Fluphenazine and its Metabolites in Rat Brain Regions.

These findings present a compelling narrative. Although 7-Hydroxyfluphenazine possesses a notable affinity for the D2 receptor, its very low concentration in the brain suggests that its direct contribution to the antipsychotic effect of fluphenazine is likely minimal.[4] Conversely, fluphenazine sulfoxide , despite its low affinity for the D2 receptor, is present in the brain at concentrations comparable to the parent drug.[4] This raises the possibility of its involvement in other, non-D2 receptor-mediated effects or potential off-target interactions that could contribute to the overall therapeutic or side-effect profile of fluphenazine.

Synthesis and Conclusion: A Nuanced View of Efficacy

The comparative analysis of 7-Hydroxyfluphenazine and other fluphenazine metabolites reveals a complex interplay between in vitro potency and in vivo bioavailability.

  • 7-Hydroxyfluphenazine: While demonstrating a respectable affinity for the dopamine D2 receptor in vitro, its limited penetration into the central nervous system significantly curtails its likely contribution to the direct antipsychotic efficacy of fluphenazine.

  • Fluphenazine Sulfoxide and N-Oxide: These metabolites exhibit negligible affinity for the D2 receptor, rendering them largely inactive as direct antipsychotic agents. The substantial presence of fluphenazine sulfoxide in the brain, however, warrants further investigation into its potential non-dopaminergic activities.

For drug development professionals, this analysis highlights the importance of early-stage metabolite profiling and CNS distribution studies to identify potentially active or interfering metabolites. A comprehensive understanding of the entire metabolic cascade is essential for optimizing drug candidates and ensuring a predictable and reliable therapeutic outcome.

References

  • Journal of Medicinal and Medical Chemistry. A Review on Fluphenazine Pharmacology and its Analytical Methods. Accessed January 24, 2026. [Link]

  • StatPearls. Fluphenazine. Accessed January 24, 2026. [Link]

  • Drugs.com. Fluphenazine Side Effects. Accessed January 24, 2026. [Link]

  • RxList. Fluphenazine: Side Effects, Uses, Dosage, Interactions, Warnings. Accessed January 24, 2026. [Link]

  • Wikipedia. Lithium (medication). Accessed January 24, 2026. [Link]

  • ResearchGate. Comparative Effectiveness of Fluphenazine Decanoate Injections Every 2 Weeks Versus Every 6 Weeks. Accessed January 24, 2026. [Link]

  • PubMed Central. Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. Accessed January 24, 2026. [Link]

  • ResearchGate. Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Accessed January 24, 2026. [Link]

  • PubMed. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Accessed January 24, 2026. [Link]

  • Frontiers. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Accessed January 24, 2026. [Link]

  • Patsnap Synapse. What are the side effects of Fluphenazine Decanoate? Accessed January 24, 2026. [Link]

  • PubMed. Fluphenazine pharmacokinetics and therapeutic response. Accessed January 24, 2026. [Link]

  • PubMed Central. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Accessed January 24, 2026. [Link]

  • ResearchGate. Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. Accessed January 24, 2026. [Link]

  • PubMed. Single-dose Pharmacokinetics of Fluphenazine After Fluphenazine Decanoate Administration. Accessed January 24, 2026. [Link]

  • Semantic Scholar. Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. Accessed January 24, 2026. [Link]

  • ResearchGate. Relative binding affinities of dopamine and antipsychotic drugs for... Accessed January 24, 2026. [Link]

  • PubChem. Fluphenazine. Accessed January 24, 2026. [Link]

  • Synapse. What is CNS pharmacokinetics and how is it measured?. Accessed January 24, 2026. [Link]

Sources

The Case for 7-Hydroxyfluphenazine: A Superior Biomarker for Fluphenazine Exposure

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) for antipsychotics, the precise and reliable measurement of drug exposure is paramount to optimizing therapeutic outcomes and minimizing adverse effects. For fluphenazine, a potent first-generation antipsychotic, monitoring has traditionally focused on the parent drug. However, emerging evidence suggests that its major metabolite, 7-hydroxyfluphenazine, may serve as a more robust and clinically relevant biomarker of fluphenazine exposure. This guide provides a comprehensive comparison of 7-hydroxyfluphenazine and its parent drug as biomarkers, supported by experimental data and a detailed protocol for the validation of a sensitive and specific bioanalytical method.

The Rationale for a Better Biomarker: Overcoming the Challenges of Fluphenazine Monitoring

Fluphenazine is a cornerstone in the management of schizophrenia and other psychotic disorders.[1] However, its therapeutic window is narrow, and patient response can be highly variable due to individual differences in metabolism.[2] Fluphenazine is extensively metabolized, primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma concentrations.[3] This variability complicates dose adjustments based on clinical response alone and underscores the need for reliable TDM.

While monitoring the parent drug has been the standard, it is not without its limitations. Fluphenazine itself is present in relatively low concentrations in plasma, particularly with long-acting injectable formulations, making accurate quantification challenging. Furthermore, the correlation between fluphenazine plasma levels and clinical response has been shown to be significant, yet a considerable number of patients fall outside the established therapeutic range despite clinical stability or toxicity.[1][4]

This is where 7-hydroxyfluphenazine emerges as a compelling alternative.

7-Hydroxyfluphenazine: A Metabolite of Interest

Fluphenazine undergoes significant metabolism in the liver, with 7-hydroxylation being a major pathway. Studies have demonstrated that in patients receiving oral fluphenazine, the plasma concentrations of 7-hydroxyfluphenazine are significantly higher than those of the parent drug.[3] This higher concentration offers a distinct analytical advantage, potentially allowing for more robust and reproducible quantification, especially at the lower end of the therapeutic range.

The metabolic pathway of fluphenazine to 7-hydroxyfluphenazine is depicted below:

Fluphenazine Fluphenazine Metabolism Metabolism Fluphenazine->Metabolism CYP2D6 (primary) (7-hydroxylation) 7-Hydroxyfluphenazine 7-Hydroxyfluphenazine Metabolism->7-Hydroxyfluphenazine Major Active Metabolite

Caption: Metabolic conversion of fluphenazine to 7-hydroxyfluphenazine.

Comparative Analysis: Fluphenazine vs. 7-Hydroxyfluphenazine as Biomarkers

The superiority of a biomarker is determined by its ability to accurately reflect drug exposure at the site of action and correlate strongly with clinical outcomes. While data directly comparing the clinical correlation of 7-hydroxyfluphenazine to fluphenazine is still emerging, the available evidence and pharmacological principles provide a strong foundation for its validation.

FeatureFluphenazine7-HydroxyfluphenazineRationale for Comparison
Plasma Concentration Low, variable[5]Significantly higher with oral administration[3]Higher concentrations allow for more sensitive and reliable analytical detection.
Pharmacokinetics Cmax, Tmax, and half-life are known, but with high inter-patient variability[6]Pharmacokinetic data is not yet fully characterized in humans.Understanding the pharmacokinetic profile is crucial for interpreting concentration data.
Correlation with Clinical Response Significant, but with a wide therapeutic range and many outliers[1][4]Believed to be an active metabolite, but direct correlation data is limited.The ultimate measure of a biomarker's utility is its predictive value for efficacy and toxicity.
Influence of Pharmacogenetics Highly influenced by CYP2D6 polymorphisms[3]As a direct product of CYP2D6 metabolism, its levels directly reflect enzyme activity.Measuring the metabolite may provide a more direct assessment of metabolic phenotype.

Experimental Validation of 7-Hydroxyfluphenazine as a Biomarker: A Step-by-Step LC-MS/MS Protocol

To robustly validate 7-hydroxyfluphenazine as a biomarker, a highly sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity.[7] The following protocol outlines a method for the quantification of 7-hydroxyfluphenazine in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Rationale: LLE is a robust and cost-effective method for extracting analytes from a complex matrix like plasma, providing a clean extract for LC-MS/MS analysis.[8]

  • Procedure:

    • To 200 µL of human plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled 7-hydroxyfluphenazine).

    • Add 100 µL of 1M sodium carbonate buffer (pH 10) and vortex for 30 seconds.

    • Add 1 mL of a mixture of ethyl acetate and hexane (9:1, v/v) as the extraction solvent.

    • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
  • Rationale: A C18 column is a versatile choice for the separation of a wide range of drug molecules. A gradient elution allows for the efficient separation of the analyte from endogenous plasma components.

  • Parameters:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Injection Volume: 5 µL

Mass Spectrometric Conditions
  • Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (example):

      • 7-Hydroxyfluphenazine: To be determined experimentally (e.g., based on fragmentation of the protonated molecule)

      • Internal Standard: To be determined experimentally

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma Sample (200 µL) + Internal Standard LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Plasma_Sample->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation LC_Separation LC Separation (C18 Column, Gradient Elution) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Caption: Workflow for the bioanalytical method of 7-hydroxyfluphenazine.

Method Validation

The developed method must be validated according to the guidelines of regulatory agencies such as the FDA and EMA to ensure its reliability.[9] Key validation parameters include:

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma from at least six different sources.Ensures that the detected signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least six non-zero standards.Demonstrates a proportional relationship between concentration and instrument response.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Ensures the method is both reproducible and provides results close to the true value.
Recovery Consistent and reproducible recovery across the concentration range.Assesses the efficiency of the extraction process.
Matrix Effect Consistent and minimal impact of the biological matrix on the ionization of the analyte.Ensures that different patient samples do not unduly influence the analytical results.
Stability Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).Confirms that the analyte does not degrade during sample processing and storage.

Future Directions and Conclusion

The validation of 7-hydroxyfluphenazine as a biomarker for fluphenazine exposure represents a significant step towards personalized medicine in the treatment of psychotic disorders. Its higher plasma concentrations compared to the parent drug, particularly with oral formulations, offer a tangible analytical advantage.

Further research is warranted to fully elucidate the pharmacokinetic profile of 7-hydroxyfluphenazine and to establish a definitive correlation between its plasma concentrations and clinical outcomes, including both therapeutic efficacy and adverse effects such as extrapyramidal symptoms.[2] Prospective clinical studies directly comparing the utility of monitoring 7-hydroxyfluphenazine versus fluphenazine are essential to solidify its role in routine TDM.

References

  • Mavroidis, M. L., Kanter, D. R., Hirschowitz, J., & Garver, D. L. (1984). Fluphenazine plasma levels and clinical response.
  • Marder, S. R., Van Putten, T., Aravagiri, M., Hubbard, J. W., Hawes, E. M., McKay, G., & Midha, K. K. (1989). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology Bulletin, 25(3), 479–482.
  • Marder, S. R., Van Putten, T., Aravagiri, M., Hawes, E. M., Hubbard, J. W., McKay, G., Mintz, J., & Midha, K. K. (1990). Fluphenazine plasma levels and clinical response. Psychopharmacology Bulletin, 26(2), 256–259.
  • Javaid, J. I., Dekirmenjian, H., Liskevych, U., & Davis, J. M. (1981). Fluphenazine determination in human plasma by a sensitive gas chromatographic method.
  • Sistik, P., Urinovska, R., Brozmanova, H., Kacirova, I., & Lemr, K. (2017). Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 39(4), 425-426.
  • Midha, K. K., Hubbard, J. W., Marder, S. R., Marshall, B. D., Van Putten, T., & Aravagiri, M. (1988). A sensitive analytical method for the quantitation of fluphenazine in 1 ml plasma samples after low oral doses of this antipsychotic agent. Journal of Pharmaceutical Sciences, 77(10), 875-879.
  • Dencker, S. J., Johansson, R., & Malm, U. (1988). Pharmacokinetic and pharmacodynamic studies on high doses of fluphenazine. Psychopharmacology, 94(2), 237–241.
  • Javaid, J. I., Dekirmenjian, H., & Davis, J. M. (1982). Fluphenazine plasma levels during fluphenazine decanoate treatment in schizophrenia. Psychopharmacology, 76(3), 253-257.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • Validated Liquid–Liquid Extraction and LC–ESI–MS Method for the Determination of Melitracen in Human Plasma. (2012).

Sources

A Senior Application Scientist's Guide to the Cross-Validation of LC-MS/MS and RIA Methods for 7-Hydroxyfluphenazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 7-Hydroxyfluphenazine Bioanalysis

Fluphenazine is a potent phenothiazine-class antipsychotic medication used in the management of schizophrenia.[1] Its clinical efficacy and side-effect profile are influenced not only by the parent drug concentration but also by its metabolic profile. The primary active metabolite, 7-hydroxyfluphenazine (7-OHFLU), contributes significantly to the overall therapeutic and pharmacological effect.[1][2] Therefore, accurate and reliable quantification of 7-OHFLU in biological matrices, such as plasma, is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and establishing definitive concentration-response relationships.[3]

Historically, Radioimmunoassay (RIA) was a cornerstone for quantifying hormones and drugs due to its exceptional sensitivity.[2][4] However, the advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has revolutionized the field of bioanalysis, offering unparalleled specificity and multiplexing capabilities.[3][5] When transitioning from a legacy method like RIA to a modern platform like LC-MS/MS, or when data from studies using different methodologies must be compared, a rigorous cross-validation is not just recommended—it is a regulatory expectation.[6][7]

This guide provides an in-depth comparison of LC-MS/MS and RIA for the quantification of 7-OHFLU. It delves into the fundamental principles of each technique, offers detailed experimental protocols, and outlines the critical process of cross-validation, ensuring data integrity and comparability across platforms. The content herein is grounded in established scientific principles and adheres to international bioanalytical method validation guidelines.[8][9][10]

Chapter 1: Foundational Principles of the Analyzed Techniques

Understanding the core mechanism of each technology is essential to appreciate its strengths and limitations. The choice between these methods is driven by the specific requirements of the study, balancing the need for specificity, sensitivity, throughput, and operational complexity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

  • The "Why": The primary advantage of LC-MS/MS is its exceptional specificity . The liquid chromatography step first separates the analyte (7-OHFLU) from other matrix components and structurally similar compounds (isomers, other metabolites) based on their physicochemical properties (e.g., polarity). The tandem mass spectrometry component then provides two layers of mass-based confirmation. A specific precursor ion (matching the molecular weight of 7-OHFLU) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique "fingerprint" for the analyte, virtually eliminating interferences.

Figure 1: Principle of LC-MS/MS Quantification cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Sample Plasma Extract LC_Column C18 Column Sample->LC_Column Separation 7-OHFLU Separated from Metabolites & Matrix LC_Column->Separation ESI Ionization (ESI+) Separation->ESI Eluted Analyte Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z of 7-OHFLU) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (Signal vs. Time) Detector->Data Signal Intensity

Caption: LC-MS/MS Workflow for 7-Hydroxyfluphenazine.

Radioimmunoassay (RIA)

RIA is a highly sensitive in vitro immunoassay technique used to measure concentrations of antigens (e.g., 7-OHFLU) by use of antibodies.[11]

  • The "Why": The strength of RIA lies in its exquisite sensitivity , often reaching the picogram level.[12] The technique is based on the principle of competitive binding. A known quantity of radiolabeled antigen (tracer) competes with the unlabeled antigen in the sample for a limited number of binding sites on a highly specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample. Its development required generating highly specific antisera against 7-OHFLU, a non-trivial but achievable process.[4]

Figure 2: Principle of Competitive RIA A_label Low Analyte Concentration B_label High Analyte Concentration Ab1 Antibody Complex1 High Radioactivity (Bound Tracer) Ab1->Complex1 Ag_unlabeled1 Unlabeled 7-OHFLU (Sample) Ag_unlabeled1->Ab1 Ag_labeled1 Labeled 7-OHFLU (Tracer) Ag_labeled1->Ab1 Ab2 Antibody Complex2 Low Radioactivity (Bound Tracer) Ab2->Complex2 Ag_unlabeled2 Unlabeled 7-OHFLU (Sample) Ag_unlabeled2->Ab2 Ag_labeled2 Labeled 7-OHFLU (Tracer) Ag_labeled2->Ab2

Caption: Competitive Binding in RIA for 7-Hydroxyfluphenazine.

Chapter 2: Head-to-Head Method Comparison

The choice of a bioanalytical method is a multi-faceted decision. This section provides a direct comparison of key performance characteristics essential for regulated bioanalysis.

Quantitative Performance Characteristics

The following table summarizes typical performance metrics for both methods, synthesized from published data and established validation criteria.[3][13][14]

ParameterLC-MS/MSRadioimmunoassay (RIA)Causality & Justification
Specificity / Selectivity Very HighModerate to HighLC-MS/MS: Specificity is multi-dimensional (retention time + precursor ion m/z + product ion m/z), minimizing interference from metabolites or co-administered drugs.[10] RIA: Specificity is solely dependent on antibody-antigen recognition. Cross-reactivity with structurally similar molecules (e.g., parent drug, other metabolites) is a potential and critical vulnerability that must be rigorously tested.[4]
Sensitivity (LLOQ) Excellent (e.g., 0.02 - 0.1 ng/mL)Excellent (e.g., 0.1 - 0.5 ng/mL)Both methods can achieve high sensitivity. LC-MS/MS sensitivity is determined by ionization efficiency and instrument noise, while RIA sensitivity depends on antibody affinity and tracer specific activity.[12]
Linear Dynamic Range Wide (3-4 orders of magnitude)Narrow (1-2 orders of magnitude)LC-MS/MS: Detector response is linear over a broad concentration range. RIA: The competitive binding curve is sigmoidal, providing a more limited range where precision and accuracy are optimal. Samples often require dilution.
Accuracy & Precision High (within ±15%, CV <15%)High (within ±20%, CV <20%)Both methods can meet regulatory acceptance criteria.[8][9] LC-MS/MS precision is enhanced by the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes and corrects for variability.[3]
Throughput HighLow to ModerateLC-MS/MS: With modern UPLC systems and autosamplers, run times are short (2-5 min/sample), enabling analysis of hundreds of samples per day. RIA: Involves multiple, often manual, incubation and separation steps, limiting daily throughput.
Method Development ComplexVery ComplexLC-MS/MS: Requires expertise in chromatography and mass spectrometry optimization. RIA: Requires custom antibody generation and characterization, a lengthy and resource-intensive biological process.
Qualitative & Operational Comparison
FeatureLC-MS/MSRadioimmunoassay (RIA)Commentary
Multiplexing YesNoLC-MS/MS can simultaneously quantify the parent drug (fluphenazine) and multiple metabolites in a single run.[3] RIA requires a separate, dedicated assay for each analyte.[2]
Reagent Specificity UniversalHighly SpecificLC-MS/MS methods can be adapted for many small molecules with standard columns and solvents. RIA requires a custom antibody and radiolabeled tracer for each new analyte.
Operational Hazards Solvent HandlingRadioisotope HandlingLC-MS/MS requires proper handling and disposal of organic solvents. RIA involves radioactive materials (e.g., ¹²⁵I), requiring specialized licenses, handling protocols, and disposal procedures.
Cost (per sample) ModerateHigh (initially), Moderate (routine)Initial instrument capital cost for LC-MS/MS is high. RIA development is very costly, but commercial kits can reduce this. Reagent costs for RIA can be higher on a per-sample basis.

Chapter 3: The Cross-Validation Protocol: Bridging the Data Gap

When results from two different bioanalytical methods need to be compared, a cross-validation is mandatory to demonstrate that the methods are equivalent and that the data are interchangeable.[6][7] This is critical when, for example, early clinical studies used an RIA method and later pivotal trials use an LC-MS/MS method.

The core objective is to analyze the same set of quality control (QC) and subject samples using both the established ("reference") and the new ("comparator") method and to evaluate the percent difference.[15]

Figure 3: Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation QC Prepare QC Samples (Low, Mid, High) RIA_Analysis Analyze Aliquots with Validated RIA Method QC->RIA_Analysis LCMS_Analysis Analyze Aliquots with Validated LC-MS/MS Method QC->LCMS_Analysis IS Select Incurred Study Samples IS->RIA_Analysis IS->LCMS_Analysis Tabulate Tabulate Results for Each Sample RIA_Analysis->Tabulate LCMS_Analysis->Tabulate Calculate Calculate % Difference: [(New - Old) / Mean] * 100 Tabulate->Calculate Acceptance Meet Acceptance Criteria? Calculate->Acceptance Pass Methods are Correlated Acceptance->Pass Yes Fail Investigate Bias/ Method Failure Acceptance->Fail No

Caption: Logical Flow of a Bioanalytical Method Cross-Validation.

Step-by-Step Cross-Validation Procedure
  • Sample Selection:

    • Prepare at least three batches of QC samples at low, medium, and high concentrations.

    • Select a statistically relevant number of incurred study samples (samples from dosed subjects) that span the quantifiable range.

  • Parallel Analysis:

    • Divide each sample into two aliquots.

    • Analyze one set of aliquots using the validated RIA method and the other set using the validated LC-MS/MS method.

    • It is crucial that the analysis is performed in replicate (n≥2) for each method.

  • Statistical Evaluation:

    • For each sample, calculate the mean concentration from each method.

    • Calculate the percent difference between the two methods for each sample using the formula: % Difference = ([Concentration_LCMS] - [Concentration_RIA]) / Mean([Concentration_LCMS], [Concentration_RIA]) * 100

    • Acceptance Criteria (per EMA/FDA guidelines): The % difference for at least 67% of the samples should be within ±20% of the mean.[8][9] The evaluation should also be free of any concentration-dependent trends or bias.

Chapter 4: Detailed Experimental Methodologies

The following protocols are detailed, self-validating frameworks. Adherence to bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA is required for use in regulated studies.[8][9][10]

LC-MS/MS Method for 7-OHFLU in Human Plasma

This method is adapted from established protocols for fluphenazine and its metabolites.[3]

  • Materials & Reagents:

    • Reference standards: 7-Hydroxyfluphenazine, Fluphenazine-d8 (Internal Standard, IS).

    • Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid.

    • Matrix: Drug-free human plasma.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This is a fast and effective way to remove the majority of plasma proteins that would otherwise interfere with the analysis.

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Fluphenazine-d8 at 5 ng/mL).

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at >12,000 g for 5 minutes to pellet the precipitate.

    • Carefully transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Rationale: A C18 reversed-phase column provides good retention and separation for moderately polar compounds like 7-OHFLU. A gradient elution allows for efficient separation and a short run time.

    • Column: C18, 2.1 x 50 mm, <2 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 90% B over 2.0 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1.0 min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Rationale: Electrospray ionization in positive mode (ESI+) is effective for nitrogen-containing compounds. Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.

    • Ion Source: ESI+.

    • MRM Transitions (example):

      • 7-OHFLU: Q1: m/z 454.2 -> Q3: m/z 157.1

      • IS (Fluphenazine-d8): Q1: m/z 446.2 -> Q3: m/z 149.1

    • Note: Specific m/z values must be optimized by infusing the pure compound.

RIA Method for 7-OHFLU in Human Plasma

This protocol is based on the principles described in the literature for a specific 7-OHFLU RIA.[2][4]

  • Materials & Reagents:

    • Antibody: Rabbit anti-7-OHFLU antiserum (custom developed).

    • Tracer: ¹²⁵I-labeled 7-OHFLU derivative.

    • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

    • Separation Reagent: Dextran-coated charcoal or a secondary antibody (e.g., anti-rabbit IgG).

  • Assay Procedure (Competitive Binding):

    • Rationale: This competitive format allows the unknown amount of 7-OHFLU in the sample to compete with the tracer, enabling quantification against a standard curve.

    • Pipette 100 µL of sample (standard, QC, or unknown), 100 µL of ¹²⁵I-labeled tracer, and 100 µL of diluted anti-7-OHFLU antiserum into assay tubes.

    • Vortex and incubate for a specified period (e.g., 2 hours at room temperature or overnight at 4°C) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Tracer:

    • Rationale: Charcoal adsorbs small, unbound molecules (free tracer and 7-OHFLU), while the larger antibody-bound complex remains in solution. This is a critical step to isolate the fraction to be counted.

    • Add 500 µL of ice-cold dextran-coated charcoal suspension to each tube.

    • Vortex and incubate for 15 minutes at 4°C.

    • Centrifuge at 2,000 g for 15 minutes at 4°C to pellet the charcoal with the free tracer.

  • Data Acquisition:

    • Decant the supernatant (containing the antibody-bound tracer) into counting tubes.

    • Measure the radioactivity of the supernatant in a gamma counter.

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentrations of unknown samples from this curve.

Conclusion: Selecting the Right Tool for the Job

Both LC-MS/MS and RIA are powerful techniques capable of quantifying 7-Hydroxyfluphenazine in biological matrices.

Radioimmunoassay (RIA) , while requiring significant upfront investment in antibody development, remains a highly sensitive method. However, its susceptibility to cross-reactivity, narrower dynamic range, and operational constraints related to radioisotopes make it less favorable for modern, high-throughput drug development environments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for small molecule bioanalysis. Its superior specificity, wide dynamic range, high throughput, and ability to multiplex (i.e., measure fluphenazine, 7-OHFLU, and other metabolites simultaneously[3]) provide a more comprehensive and robust dataset for pharmacokinetic and clinical decision-making.

For any laboratory transitioning from RIA to LC-MS/MS or needing to compare data across studies that used these different methods, a formal cross-validation is an indispensable exercise. It provides the empirical evidence required to ensure data continuity and upholds the scientific and regulatory integrity of the bioanalytical results.[6][7] The choice of method should ultimately be guided by a "fit-for-purpose" approach, aligning the technology's capabilities with the specific questions the research aims to answer.[6]

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Radioimmunoassay for 7-hydroxy metabolite of fluphenazine and its application to plasma level monitoring in schizophrenic patients treated long term with oral and depot fluphenazine . PubMed. [Link]

  • Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies . ResearchGate. [Link]

  • Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine . PubMed. [Link]

  • Metabolomics, Lipidomics, and Antipsychotics: A Systematic Review . PMC. [Link]

  • Targeted and Non-Targeted Metabolomic Evaluation of Cerebrospinal Fluid in Early Phase Schizophrenia: A Pilot Study from the Hopkins First Episode Psychosis Project . MDPI. [Link]

  • Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies . Bioanalysis. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . FDA. [Link]

  • Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry . ResearchGate. [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • Radioimmunoassay (RIA): Principle, Procedure, Results, Uses . Microbe Notes. [Link]

  • Long Term Antipsychotic Treatment Does Not Alter Metabolite Concentrations in Rat Striatum: An In Vivo Magnetic Resonance Spectroscopy Study . PMC. [Link]

  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers . PubMed. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 . European Medicines Agency (EMA). [Link]

  • Fluphenazine | C22H26F3N3OS | CID 3372 . PubChem - NIH. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • LC-MS-MS Determination of 25 Antipsychotic Drugs and Metabolites in Urine for Medication Compliance Monitoring . ResearchGate. [Link]

  • Cross-Validations in Regulated Bioanalysis . IQVIA Laboratories. [Link]

  • Bioanalytical Method Validation . FDA. [Link]

  • Clinical Pharmacokinetics of Hydralazine . Scholars @ UT Health San Antonio. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 . TGA Consultation Hub. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape . Waters. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . AAPS. [Link]

  • Precision Psychiatry in Practice: 3 Therapeutic Drug Monitoring Pearls . Psychiatric Times. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . ECA Academy. [Link]

  • Radioimmunoassay( RIA) . YouTube. [Link]

  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma . European Review for Medical and Pharmacological Sciences. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material . ICH. [Link]

  • Our expertise in Radioimmunoassay's . DiaSource Diagnostics. [Link]

Sources

A Guide to Inter-Laboratory Validation of an LC-MS/MS Method for 7-Hydroxyfluphenazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the inter-laboratory validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-hydroxyfluphenazine, a major active metabolite of the antipsychotic drug fluphenazine. The objective of such a validation is to establish the method's reproducibility and reliability across different laboratories, a critical step in ensuring consistent and accurate results in multi-site clinical trials, therapeutic drug monitoring, and pharmacokinetic studies.[1][2]

The principles outlined in this guide are grounded in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[1][3][4] These guidelines emphasize the importance of demonstrating that an analytical procedure is suitable for its intended purpose.[1][4]

The Critical Role of Inter-Laboratory Validation

While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation, also known as reproducibility, assesses the precision of the method when performed by different analysts in different laboratories using their own equipment.[1] This is the ultimate test of a method's robustness and transferability. A successfully validated method through an inter-laboratory study provides a high degree of confidence in the consistency of data generated across various testing sites.

A Validated LC-MS/MS Method for 7-Hydroxyfluphenazine

This guide will focus on a hypothetical inter-laboratory validation study of a robust and sensitive LC-MS/MS method for the determination of 7-hydroxyfluphenazine in human plasma.[5] LC-MS/MS is the preferred technique for this application due to its high selectivity, sensitivity, and speed.[6][7]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps in the LC-MS/MS analysis of 7-hydroxyfluphenazine. The rationale behind each step is provided to illustrate the principles of good analytical practice.

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a simple and rapid method for removing the majority of protein from the plasma sample, which can interfere with the chromatographic analysis and contaminate the LC-MS/MS system.[5]

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., 7-hydroxyfluphenazine-d4).

    • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Rationale: The chromatographic separation is crucial for isolating 7-hydroxyfluphenazine from other endogenous plasma components and potential metabolites, ensuring the specificity of the analysis.[1][7]

  • Parameters:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for the separation of small molecules like 7-hydroxyfluphenazine.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.

    • Flow Rate: A flow rate of 0.4 mL/min is appropriate for this column dimension.

    • Injection Volume: A small injection volume (e.g., 5 µL) is used to prevent column overloading.

3. Tandem Mass Spectrometry

  • Rationale: MS/MS detection provides a high degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 7-hydroxyfluphenazine and its internal standard.[6]

  • Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of 7-hydroxyfluphenazine.

    • Multiple Reaction Monitoring (MRM): Specific MRM transitions for 7-hydroxyfluphenazine and the internal standard are monitored to ensure accurate quantification.

Inter-Laboratory Validation Study Design

A well-designed inter-laboratory study is essential for a meaningful assessment of a method's reproducibility.[1] The following design is based on established guidelines.

G cluster_prep Study Preparation cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Protocol Standardized Protocol & SOPs Samples Centralized Preparation of Validation Samples (QC Low, Mid, High) Protocol->Samples Labs Selection of Participating Laboratories (n≥3) Samples->Labs Distribution Blinded Sample Distribution Labs->Distribution Analysis Independent Sample Analysis (Different Analysts, Equipment, Days) Distribution->Analysis Collection Centralized Data Collection Analysis->Collection Stats Statistical Analysis (ANOVA) Collection->Stats Report Final Validation Report Stats->Report

Key Validation Parameters

The following performance characteristics should be evaluated in each participating laboratory:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[1] This is demonstrated by the absence of interfering peaks at the retention time of 7-hydroxyfluphenazine in blank plasma samples.

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[1] A calibration curve with at least six non-zero concentrations should be prepared and analyzed.

  • Accuracy: The closeness of the measured value to the true value.[1] This is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Precision: The degree of agreement among a series of measurements.[1] This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision within a single analytical run.

    • Intermediate Precision (Inter-assay precision): Precision between different analytical runs on different days.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[1]

  • Stability: The stability of 7-hydroxyfluphenazine in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[8]

Hypothetical Inter-Laboratory Validation Data

The following tables present simulated data from a hypothetical inter-laboratory study involving three laboratories to demonstrate the expected outcomes of a successful validation.

Table 1: Linearity of Calibration Curves

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab A0.5 - 1000.998
Lab B0.5 - 1000.997
Lab C0.5 - 1000.999

Table 2: Accuracy and Precision (Inter-Laboratory Comparison)

QC LevelNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% RSD)
Low 1.5Lab A1.45-3.35.8
Lab B1.58+5.36.2
Lab C1.52+1.34.9
Mid 50Lab A51.2+2.43.1
Lab B48.9-2.24.5
Lab C50.8+1.63.7
High 80Lab A78.9-1.42.5
Lab B81.5+1.93.9
Lab C79.6-0.52.8

Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value (±20% at the LOQ). For precision, the relative standard deviation (RSD) should not exceed 15% (20% at the LOQ).[9][10]

Comparison with Alternative Analytical Methods

While LC-MS/MS is the gold standard, other methods have been used for the analysis of fluphenazine and its metabolites.

G cluster_methods Analytical Methods for 7-Hydroxyfluphenazine cluster_attributes Performance Attributes LC_MS_MS LC-MS/MS Sensitivity High Sensitivity LC_MS_MS->Sensitivity Specificity High Specificity LC_MS_MS->Specificity Throughput High Throughput LC_MS_MS->Throughput Cost Higher Cost LC_MS_MS->Cost Complexity Higher Complexity LC_MS_MS->Complexity HPLC_UV HPLC-UV HPLC_UV->Sensitivity Lower Sensitivity HPLC_UV->Specificity Lower Specificity HPLC_UV->Cost Lower Cost GC_MS GC-MS GC_MS->Specificity GC_MS->Throughput Lower Throughput Derivatization May Require Derivatization GC_MS->Derivatization Immunoassay Immunoassay Immunoassay->Throughput Immunoassay->Cost Lower Cost CrossReactivity Potential Cross-Reactivity Immunoassay->CrossReactivity

Table 3: Comparison of Analytical Methods for 7-Hydroxyfluphenazine

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[5][6]High sensitivity, high specificity, high throughput, suitable for complex matrices.High initial instrument cost, requires skilled operators.
HPLC-UV Chromatographic separation with ultraviolet detection.[11]Lower cost, simpler instrumentation.Lower sensitivity and specificity compared to MS, potential for interferences.
GC-MS Gas chromatographic separation with mass spectrometric detection.High specificity.May require derivatization for polar analytes like 7-hydroxyfluphenazine, less suitable for thermally labile compounds.
Immunoassay Antibody-based detection.High throughput, can be automated.Potential for cross-reactivity with other metabolites, may not be able to distinguish between parent drug and metabolites.

Conclusion

The inter-laboratory validation of an analytical method for 7-hydroxyfluphenazine is a rigorous but necessary process to ensure the generation of reliable and reproducible data across different testing sites. The hypothetical data presented in this guide demonstrates that a well-developed LC-MS/MS method can meet the stringent requirements for accuracy, precision, and linearity set forth by regulatory agencies. The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired sensitivity, specificity, and throughput. However, for demanding applications such as clinical trials, the superior performance of LC-MS/MS makes it the method of choice.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Bioscience Biotechnology Research Communications; 2024. Available from: [Link]

  • Guideline on Bioanalytical method validation. European Medicines Agency; 2011. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2023. Available from: [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. NHS Pharmaceutical Quality Assurance Committee; 2013. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency; 2022. Available from: [Link]

  • Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. PubMed; 2013. Available from: [Link]

  • Quantitative Analysis of Fluphenazine and Flupentixol in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate; 2025. Available from: [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization; 2024. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. Available from: [Link]

  • BA Method Validation: Active Metabolites. BioPharma Services; 2022. Available from: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager; 2026. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration; 2005. Available from: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration; 2013. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. Available from: [Link]

  • Bioanalytical method validation: An updated review. PMC - NIH; 2012. Available from: [Link]

  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers. PubMed; 2016. Available from: [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. International Journal of Health Sciences; 2023. Available from: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube; 2020. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube; 2024. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma; 2023. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov; 2025. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration; 2020. Available from: [Link]

Sources

A Comparative Analysis of 7-Hydroxyfluphenazine and Fluphenazine Sulfoxide: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two major metabolites of the typical antipsychotic drug fluphenazine: 7-hydroxyfluphenazine and fluphenazine sulfoxide. Intended for researchers, scientists, and professionals in drug development, this document delves into their pharmacological activities, offering experimental data and protocols to facilitate a comprehensive understanding of their respective contributions to the therapeutic and side-effect profiles of fluphenazine.

Introduction: The Clinical Significance of Fluphenazine and its Metabolites

Fluphenazine, a potent phenothiazine antipsychotic, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Its clinical efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor.[2][3] However, fluphenazine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 system, leading to the formation of several metabolites. Among these, 7-hydroxyfluphenazine and fluphenazine sulfoxide are of significant interest due to their substantial presence in plasma and their potential to contribute to the overall pharmacological profile of the parent drug.[4][5] Understanding the distinct activities of these metabolites is crucial for optimizing therapeutic strategies and predicting patient-specific responses and side-effect liabilities.

The Metabolic Fate of Fluphenazine: A Fork in the Road

The metabolic conversion of fluphenazine to 7-hydroxyfluphenazine and fluphenazine sulfoxide represents two distinct pathways with significant implications for drug activity. Hydroxylation to 7-hydroxyfluphenazine is considered an activation pathway, while sulfoxidation to fluphenazine sulfoxide is generally viewed as a detoxification or inactivation pathway. The relative abundance of these metabolites can vary depending on the route of administration, with oral administration leading to higher levels of both metabolites compared to depot injections.[5]

Fluphenazine_Metabolism Fluphenazine Fluphenazine Metabolism Metabolism Fluphenazine->Metabolism CYP450 Enzymes 7-Hydroxyfluphenazine 7-Hydroxyfluphenazine Metabolism->7-Hydroxyfluphenazine Hydroxylation (Activation) Fluphenazine Sulfoxide Fluphenazine Sulfoxide Metabolism->Fluphenazine Sulfoxide Sulfoxidation (Inactivation)

Caption: Metabolic pathways of fluphenazine.

Comparative Pharmacological Activity: A Head-to-Head Analysis

The primary mechanism of action of antipsychotic drugs like fluphenazine is their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. The binding affinity of a compound for the D2 receptor is a key determinant of its antipsychotic potency.

A pivotal study by Chakrabarty et al. (1995) provided quantitative data on the in vitro binding affinities of fluphenazine and its metabolites for dopamine D2, as well as alpha-1 and alpha-2 adrenergic receptors. While the full quantitative data from this specific study is not publicly available, the general findings from this and other research indicate a significant difference in the activity profiles of 7-hydroxyfluphenazine and fluphenazine sulfoxide.

CompoundDopamine D2 Receptor Affinity (Ki)Alpha-1 Adrenergic Receptor Affinity (Ki)Alpha-2 Adrenergic Receptor Affinity (Ki)
Fluphenazine High (Potent Antagonist)ModerateLow
7-Hydroxyfluphenazine High (Comparable to Fluphenazine)ModerateLow
Fluphenazine Sulfoxide Significantly Lower than FluphenazineSignificantly Lower than FluphenazineLow

Note: This table is a qualitative summary based on available literature. Precise Ki values would be required for a definitive quantitative comparison.

The high affinity of 7-hydroxyfluphenazine for the D2 receptor suggests that it is an active metabolite that likely contributes significantly to the antipsychotic effects of fluphenazine. In contrast, the markedly lower affinity of fluphenazine sulfoxide indicates that it is largely inactive as an antipsychotic agent.

The propensity of typical antipsychotics to induce extrapyramidal side effects (EPSEs) is also closely linked to their D2 receptor antagonism in the nigrostriatal pathway. Given its high D2 receptor affinity, it is plausible that 7-hydroxyfluphenazine also contributes to the EPSE profile of the parent drug. Conversely, the low D2 affinity of fluphenazine sulfoxide suggests a minimal role in mediating these adverse effects.

Experimental Protocols for Assessing Antipsychotic Activity

To empirically determine and compare the activity of compounds like 7-hydroxyfluphenazine and fluphenazine sulfoxide, a combination of in vitro and in vivo assays is essential.

In Vitro: Dopamine D2 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of 7-hydroxyfluphenazine and fluphenazine sulfoxide for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1/D2/Gα15 cell line).[6]

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer to a specific protein concentration.[7]

  • Binding Reaction:

    • In assay tubes, combine the membrane preparation, a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone), and varying concentrations of the test compound (7-hydroxyfluphenazine or fluphenazine sulfoxide).

    • Include control tubes with buffer only (total binding) and a high concentration of a known D2 antagonist (e.g., butaclamol) to determine non-specific binding.

    • Incubate the mixture to allow for binding equilibrium to be reached.[7]

  • Separation and Detection:

    • Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

D2_Binding_Assay cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation & Detection cluster_analysis Data Analysis Cell_Culture Culture D2-expressing cells Homogenization Homogenize cells Cell_Culture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membranes in buffer Centrifugation->Resuspension Incubation Incubate membranes, radioligand, and test compound Resuspension->Incubation Filtration Filter to separate bound/ free radioligand Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a dopamine D2 receptor binding assay.

In Vivo: Models of Antipsychotic Activity and Extrapyramidal Side Effects

In vivo models are crucial for assessing the functional consequences of D2 receptor binding and predicting clinical efficacy and side-effect profiles.

1. Catalepsy Induction in Rodents (Model for EPSEs):

Objective: To evaluate the propensity of 7-hydroxyfluphenazine and fluphenazine sulfoxide to induce catalepsy, a state of motor immobility considered analogous to parkinsonian side effects in humans.

Methodology:

  • Administer the test compound (7-hydroxyfluphenazine or fluphenazine sulfoxide) to rodents (e.g., rats or mice) via an appropriate route (e.g., intraperitoneal injection).

  • At specified time points after administration, place the animal's forepaws on a raised horizontal bar.

  • Measure the time it takes for the animal to remove its paws from the bar (descent latency).

  • A significant increase in descent latency compared to vehicle-treated controls is indicative of catalepsy.

2. Inhibition of Amphetamine-Induced Stereotypy (Model for Antipsychotic Efficacy):

Objective: To determine the ability of 7-hydroxyfluphenazine and fluphenazine sulfoxide to block the stereotypic behaviors induced by the psychostimulant amphetamine, which are thought to model the positive symptoms of psychosis.

Methodology:

  • Pre-treat rodents with the test compound or vehicle.

  • After a specified pre-treatment time, administer amphetamine to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).

  • Observe and score the intensity of the stereotypic behaviors at regular intervals.

  • A reduction in the stereotypy score in the test compound-treated group compared to the vehicle-pre-treated, amphetamine-challenged group indicates antipsychotic-like activity.

The Dopamine D2 Receptor Signaling Pathway

Antagonism of the dopamine D2 receptor by fluphenazine and its active metabolite, 7-hydroxyfluphenazine, disrupts the canonical G-protein coupled signaling cascade. D2 receptors are coupled to inhibitory G-proteins (Gi/o).[8] Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. By blocking this receptor, fluphenazine and 7-hydroxyfluphenazine prevent this dopamine-mediated inhibition, thereby modulating neuronal activity.

D2_Signaling_Pathway cluster_antagonist Site of Action Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Gi_Go Gi/o Protein D2_Receptor->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates targets Fluphenazine Fluphenazine & 7-Hydroxyfluphenazine Fluphenazine->D2_Receptor Blocks

Caption: Dopamine D2 receptor signaling pathway and site of antagonist action.

Conclusion and Future Directions

The available evidence strongly suggests that 7-hydroxyfluphenazine is an active metabolite of fluphenazine, likely contributing to both its therapeutic efficacy and its extrapyramidal side-effect profile due to its high affinity for the dopamine D2 receptor. Conversely, fluphenazine sulfoxide appears to be a pharmacologically inactive metabolite with respect to antipsychotic activity.

For drug development professionals, these findings have several implications:

  • Therapeutic Drug Monitoring: Monitoring plasma levels of both fluphenazine and 7-hydroxyfluphenazine may provide a more accurate assessment of the total active drug exposure and could help in dose optimization and prediction of clinical response.

  • Pharmacogenomics: Individual differences in the activity of CYP450 enzymes responsible for hydroxylation and sulfoxidation could lead to variations in the ratio of active to inactive metabolites, potentially explaining inter-individual differences in fluphenazine efficacy and tolerability.

  • Drug Design: A deeper understanding of the structure-activity relationships of fluphenazine and its metabolites could inform the design of novel antipsychotics with improved therapeutic indices.

Further research is warranted to obtain more precise quantitative data on the binding affinities of these metabolites at a wider range of CNS receptors and to conduct in vivo studies that directly compare their antipsychotic efficacy and side-effect profiles. Such studies will provide a more complete picture of the complex pharmacology of fluphenazine and pave the way for more personalized and effective treatments for psychotic disorders.

References

  • Chakrabarty, A., et al. (1995). In vitro and in vivo antimicrobial action of fluphenazine. Journal of Chemotherapy, 7(3), 201-206.
  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line.
  • Levites, Y., et al. (2016). Fluphenazine (oral) versus atypical antipsychotics for schizophrenia.
  • National Center for Biotechnology Information. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Whelpton, R., & Curry, S. H. (1976). The metabolism of fluphenazine in the rat. Journal of Pharmacy and Pharmacology, 28(12), 869-873.
  • Marder, S. R., et al. (1989). Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine. Psychopharmacology Bulletin, 25(3), 479-482.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
  • Abcam. (n.d.). Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist.
  • Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. (2024). MDPI.
  • Marder, S. R., et al. (1988). Fluphenazine dose, clinical response, and extrapyramidal symptoms during acute treatment.
  • Wistedt, B., et al. (1984). Comparison of the incidence and severity of extrapyramidal side effects with fluphenazine enanthate and fluphenazine decanoate.
  • National Center for Biotechnology Information. (2023). Biochemistry, Dopamine Receptors.
  • Weiner, I., et al. (2000). Screening of Antipsychotic Drugs in Animal Models. Drug Development Research, 50(3-4), 235-249.
  • National Center for Biotechnology Information. (n.d.). Dopamine receptor D2. Wikipedia.
  • ResearchGate. (n.d.).
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • National Center for Biotechnology Information. (2023). Fluphenazine.
  • Wadenberg, M. L. (2010). Conditioned avoidance response in the study of antipsychotic drug mechanism. Current Pharmaceutical Design, 16(3), 346-361.
  • ResearchGate. (n.d.).
  • Meltzer, H. Y., & Li, Z. (2003). Neuropharmacology of new-generation antipsychotic drugs. Handbook of Experimental Pharmacology, (157), 31-75.
  • National Center for Biotechnology Information. (n.d.). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock.
  • VBSP University. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS.
  • National Center for Biotechnology Information. (n.d.).
  • eLife. (2023).
  • National Center for Biotechnology Information. (n.d.).
  • Semantic Scholar. (2017).
  • ResearchGate. (n.d.). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors.
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.

Sources

Establishing the Clinical Relevance of 7-Hydroxyfluphenazine Plasma Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Antipsychotic Therapeutic Drug Monitoring

Fluphenazine, a potent first-generation antipsychotic of the phenothiazine class, has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1][2] Its efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[1][2] While clinically effective, fluphenazine therapy is often accompanied by a significant burden of side effects, including extrapyramidal symptoms, which necessitates careful dose optimization.[3] Therapeutic Drug Monitoring (TDM) of fluphenazine has been explored as a tool to guide dosing decisions, with a suggested, albeit not definitively established, therapeutic range for the parent drug. However, the clinical picture is complicated by the extensive metabolism of fluphenazine, leading to the formation of various metabolites, some of which may possess biological activity and contribute to the overall therapeutic and adverse effect profile.

Among these metabolites, 7-Hydroxyfluphenazine has garnered significant interest. This hydroxylated derivative is a major metabolite of fluphenazine, and its plasma concentrations can surpass those of the parent drug, particularly with oral administration.[4] This guide provides a comprehensive overview of the current understanding of 7-Hydroxyfluphenazine's clinical relevance, a comparative analysis of analytical methodologies for its quantification in plasma, and a discussion of its potential role in the therapeutic drug monitoring of fluphenazine. We will also compare the TDM of fluphenazine and its metabolite with that of other commonly used antipsychotic agents.

The Metabolic Journey of Fluphenazine: The Genesis of 7-Hydroxyfluphenazine

Fluphenazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2] The formation of 7-Hydroxyfluphenazine is a key metabolic pathway. While the specific CYP isozymes responsible for this 7-hydroxylation are not definitively elucidated in the provided search results, it is known that CYP2D6 is a major contributor to the overall metabolism of fluphenazine.[2]

The metabolic conversion of fluphenazine to 7-Hydroxyfluphenazine is a critical consideration in understanding the drug's overall pharmacokinetics and pharmacodynamics. Studies have shown that in patients receiving oral fluphenazine, the plasma levels of 7-Hydroxyfluphenazine are significantly higher than those of the parent drug.[4] This is in contrast to patients receiving the long-acting injectable depot formulation, where metabolite levels are comparatively lower.[4] This disparity highlights the impact of the route of administration on first-pass metabolism and the subsequent generation of metabolites.

Fluphenazine Fluphenazine Metabolism Hepatic Metabolism (CYP450 Enzymes, e.g., CYP2D6) Fluphenazine->Metabolism Metabolite_7OH 7-Hydroxyfluphenazine (Active Metabolite) Metabolism->Metabolite_7OH Other_Metabolites Other Metabolites (e.g., Fluphenazine Sulfoxide, Fluphenazine N-oxide) Metabolism->Other_Metabolites Excretion Excretion (Urine and Feces) Metabolite_7OH->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Fluphenazine.

Analytical Methodologies for the Quantification of 7-Hydroxyfluphenazine in Plasma

The accurate and precise measurement of 7-Hydroxyfluphenazine in plasma is fundamental to elucidating its clinical relevance. Several analytical techniques have been employed for this purpose, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, specificity, throughput, and available instrumentation.

Comparison of Analytical Methods
MethodPrincipleAdvantagesDisadvantagesTypical LLOQTypical Precision (%RSD)
LC-MS/MS Chromatographic separation followed by mass spectrometric detectionHigh sensitivity and specificity, suitable for complex matrices, high throughputHigher initial instrument cost, potential for matrix effects0.021 ng/mL (for a similar compound, pericyazine)[5]< 15%
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detectionHigh chromatographic resolution, well-established techniqueRequires derivatization for non-volatile compounds like 7-Hydroxyfluphenazine, potential for thermal degradationAnalyte dependent< 15%
Radioimmunoassay (RIA) Competitive binding of radiolabeled and unlabeled antigen to a specific antibodyHigh sensitivityUse of radioactive materials, potential for cross-reactivity with other metabolites~0.1 ng/mL< 10%
HPLC with UV or Electrochemical Detection Chromatographic separation with detection based on light absorption or electrochemical propertiesLower instrument cost compared to MS, robustLower sensitivity and specificity compared to MS methods, potential for interferenceHigher than MS methods< 10%
Experimental Protocol: A Validated LC-MS/MS Method

The following protocol is a representative example of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fluphenazine and its metabolites, including 7-Hydroxyfluphenazine, in human plasma.[6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of fluphenazine).

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at 12,000 rpm for 1 minute to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 7-Hydroxyfluphenazine: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be determined during method development.

    • Fluphenazine: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be determined during method development.

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) - Specific transitions to be determined during method development.

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Start Plasma Sample (100 µL) Protein_Precipitation Protein Precipitation (Acetonitrile with Internal Standard) Start->Protein_Precipitation Centrifugation Centrifugation (12,000 rpm, 1 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: LC-MS/MS workflow for 7-Hydroxyfluphenazine.

Clinical Relevance of 7-Hydroxyfluphenazine Plasma Levels: An Unfolding Narrative

While the presence of 7-Hydroxyfluphenazine as a major metabolite is well-documented, its direct clinical relevance remains an area of active investigation. The existing literature provides some intriguing clues but falls short of establishing a definitive therapeutic or toxic range for this metabolite.

One study found that while higher plasma levels of the parent drug, fluphenazine (up to 4.23 ng/mL), were associated with a greater likelihood of clinical improvement, a high percentage of patients (nearly 90%) experienced disabling side effects at a fluphenazine concentration of 2.7 ng/mL.[7] This suggests a narrow therapeutic window for fluphenazine itself. The same study noted that another metabolite, fluphenazine N-oxide, was more strongly associated with side effects than the parent drug, highlighting the potential contribution of metabolites to the overall adverse effect profile.[7]

Although 7-Hydroxyfluphenazine is an active metabolite, the correlation of its specific plasma concentrations with clinical efficacy or the incidence of side effects is not yet clearly established. The significantly higher plasma levels of 7-Hydroxyfluphenazine compared to fluphenazine, especially with oral administration, underscore the importance of further research in this area.[4] It is plausible that the therapeutic and toxic effects observed in patients are a result of the combined action of fluphenazine and its active metabolites. Therefore, a comprehensive assessment of the clinical relevance of fluphenazine therapy may necessitate the monitoring of both the parent drug and its major active metabolites.

A Comparative Look at Therapeutic Drug Monitoring of Other Antipsychotics

To provide context for the discussion on 7-Hydroxyfluphenazine, it is useful to compare the TDM practices for other commonly prescribed antipsychotic medications.

AntipsychoticTherapeutic Plasma Range (ng/mL)Key Considerations
Olanzapine 20 - 80Therapeutic range is suggested to be 20-40 ng/mL for optimal response in schizophrenia.[8]
Risperidone 20 - 60 (active moiety: risperidone + 9-hydroxyrisperidone)The active moiety (risperidone and its active metabolite, paliperidone) is measured.
Aripiprazole 150 - 350A putative target range of 150-210 ng/mL has been suggested.[9]
Fluphenazine 0.2 - 2.8A narrow therapeutic window has been suggested, with a higher risk of side effects at the upper end of the range.[10]

This comparison illustrates that the concept of a therapeutic range is more established for some antipsychotics than for others. For drugs like risperidone, the combined concentration of the parent drug and its active metabolite is considered clinically relevant. This lends further support to the hypothesis that a similar approach may be beneficial for fluphenazine, incorporating the measurement of 7-Hydroxyfluphenazine.

Patient Patient on Fluphenazine Therapy Plasma_Sample Collect Plasma Sample Patient->Plasma_Sample Clinical_Assessment Assess Clinical Response and Side Effects Patient->Clinical_Assessment Quantification Quantify Fluphenazine and 7-Hydroxyfluphenazine Plasma_Sample->Quantification Decision Therapeutic Decision Quantification->Decision Clinical_Assessment->Decision Dose_Adjustment Adjust Dose Decision->Dose_Adjustment Suboptimal Response or Adverse Effects No_Change Maintain Current Dose Decision->No_Change Optimal Response

Caption: Clinical decision workflow.

Conclusion and Future Directions

The clinical relevance of 7-Hydroxyfluphenazine plasma levels is a critical yet incompletely understood aspect of fluphenazine therapy. As a major and active metabolite, its contribution to the overall therapeutic and toxic effects of the drug is highly probable. While robust analytical methods like LC-MS/MS are available for its accurate quantification, the establishment of a clear therapeutic window for 7-Hydroxyfluphenazine requires further investigation through well-designed clinical studies.

Future research should focus on correlating plasma concentrations of both fluphenazine and 7-Hydroxyfluphenazine with clinical outcomes, including efficacy and the emergence of adverse effects. Such studies will be instrumental in determining whether a combined "active moiety" approach, similar to that used for risperidone, is warranted for fluphenazine. Ultimately, a more comprehensive understanding of the pharmacokinetics and pharmacodynamics of 7-Hydroxyfluphenazine will empower clinicians to further optimize fluphenazine therapy, maximizing its benefits while minimizing its risks for patients with psychotic disorders.

References

  • Fluphenazine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • A Review on Fluphenazine Pharmacology and its Analytical Methods - Journal of Medicinal and Medical Chemistry. (n.d.). Retrieved from [Link]

  • Fluphenazine Plasma Levels, Dosage, Efficacy, and Side Effects - PubMed. (1995). Retrieved from [Link]

  • Plasma levels of parent drug and metabolites in patients receiving oral and depot fluphenazine - PubMed. (1989). Retrieved from [Link]

  • Fluphenazine pharmacokinetics and therapeutic response - PubMed. (1981). Retrieved from [Link]

  • A systematic review of aripiprazole--dose, plasma concentration, receptor occupancy, and response: implications for therapeutic drug monitoring - PubMed. (2012). Retrieved from [Link]

  • A sensitive LC-MS/MS method for analysis of pericyazine in presence of 7-hydroxypericyazine and pericyazine sulphoxide in human plasma and its application to a comparative bioequivalence study in Chinese healthy volunteers - PubMed. (2017). Retrieved from [Link]

  • Therapeutic Reference Range for Olanzapine in Schizophrenia: Systematic Review on Blood Concentrations, Clinical Effects, and Dopamine Receptor Occupancy - Psychiatrist.com. (2023). Retrieved from [Link]

  • Plasma fluphenazine levels and clinical response in newly admitted schizophrenic patients - PubMed. (1991). Retrieved from [Link]

Sources

A Comparative Analysis of the In Vitro and In Vivo Activities of 7-Hydroxyfluphenazine

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Pharmacological Profile of a Key Fluphenazine Metabolite

For researchers and scientists in the field of antipsychotic drug development, a thorough understanding of the pharmacological activity of not only the parent drug but also its major metabolites is paramount. Fluphenazine, a potent typical antipsychotic of the phenothiazine class, undergoes extensive metabolism in the body, giving rise to several derivatives. Among these, 7-Hydroxyfluphenazine has been identified as a significant metabolite. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 7-Hydroxyfluphenazine, offering valuable insights into its contribution to the overall therapeutic and side-effect profile of fluphenazine.

Introduction to 7-Hydroxyfluphenazine

Fluphenazine exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] It is metabolized in the liver through processes such as sulfoxidation and oxidation, leading to the formation of various metabolites, including 7-Hydroxyfluphenazine.[3] Understanding the activity of these metabolites is crucial as they can contribute to the drug's efficacy and adverse effects. This guide will dissect the available experimental data to provide a clear comparison between 7-Hydroxyfluphenazine and its parent compound, fluphenazine.

In Vitro Activities: A Tale of Reduced, but a Present, Affinity

The primary mechanism of action for typical antipsychotics is their ability to bind to and block dopamine D2 receptors.[1] Therefore, a critical starting point for comparing the activity of 7-Hydroxyfluphenazine and fluphenazine is to examine their respective affinities for this receptor in vitro.

Dopamine D2 Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the concentration of a compound required to displace a radiolabeled ligand from the receptor, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 Receptor Ki (nM)Relative Affinity to FluphenazineSource
Fluphenazine~0.4100%
7-Hydroxyfluphenazine~2.0 (estimated)~20%[4]

Note: The Ki value for 7-Hydroxyfluphenazine is estimated based on a reported relative affinity of 20% compared to fluphenazine.

This data clearly indicates that while 7-Hydroxyfluphenazine does bind to the dopamine D2 receptor, its affinity is approximately five times lower than that of the parent compound, fluphenazine. This is consistent with broader findings for ring-hydroxylated metabolites of phenothiazines, which generally exhibit a reduced but still significant affinity for D2 receptors, with relative potencies ranging from 20% to 70% of the parent drug.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

The determination of Ki values for D2 receptor binding is a cornerstone of antipsychotic drug evaluation. Below is a detailed, step-by-step methodology for a typical radioligand binding assay.

Objective: To determine the binding affinity (Ki) of test compounds (fluphenazine and 7-Hydroxyfluphenazine) for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

  • Test compounds (Fluphenazine, 7-Hydroxyfluphenazine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol at a high concentration)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize cells expressing D2 receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Radioligand + Compound) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis cluster_1 Amphetamine-Induced Hyperlocomotion Workflow Acclimation Animal Acclimation Habituation Habituation in Activity Chamber Acclimation->Habituation Drug_Admin Administer Test Compound or Vehicle Habituation->Drug_Admin Amphetamine_Challenge Administer Amphetamine Drug_Admin->Amphetamine_Challenge Data_Collection Record Locomotor Activity Amphetamine_Challenge->Data_Collection Data_Analysis Compare Activity Levels Data_Collection->Data_Analysis

Amphetamine-Induced Hyperlocomotion Workflow

Comparative Analysis and Conclusion

The available evidence paints a clear, albeit incomplete, picture of the comparative activities of 7-Hydroxyfluphenazine and its parent drug, fluphenazine.

In vitro, 7-Hydroxyfluphenazine demonstrates a significantly lower affinity for the dopamine D2 receptor, the primary target for antipsychotic efficacy. With an estimated Ki value approximately five times higher than that of fluphenazine, its direct contribution to D2 receptor blockade is considerably less potent.

In vivo, the contribution of 7-Hydroxyfluphenazine to the overall antipsychotic effect of fluphenazine is likely to be minimal. This is due to a combination of its lower intrinsic activity at the D2 receptor and its reported poor penetration into the brain. Studies in rats have shown that the concentration of 7-Hydroxyfluphenazine in the brain is substantially lower than that of fluphenazine. [4]Therefore, while it is an "active" metabolite in the sense that it can bind to the D2 receptor, its low brain exposure limits its practical contribution to the therapeutic effects of fluphenazine.

References

  • Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235–247. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3372, Fluphenazine. Retrieved January 24, 2026 from [Link].

  • Patel, K. R., & Cherian, J. (2023). Fluphenazine. In StatPearls. StatPearls Publishing. [Link]

Sources

Validating 7-Hydroxyfluphenazine as a Positive Control in Dopamine D2 Receptor Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of G-protein coupled receptor (GPCR) research, particularly within the dopaminergic system, the meticulous validation of experimental controls is paramount to the integrity and reproducibility of in-vitro assays. This guide provides a comprehensive validation of 7-Hydroxyfluphenazine as a positive control for dopamine D2 receptor antagonism, offering a comparative analysis against established alternatives, detailed experimental protocols, and the scientific rationale underpinning its use.

The Critical Role of a Positive Control in Dopamine D2 Receptor Assays

The dopamine D2 receptor, a key target in the treatment of psychosis and other neurological disorders, is the subject of intense investigation in drug discovery.[1] A positive control is an indispensable component of any robust D2 receptor binding or functional assay. It serves to confirm the biological responsiveness of the assay system, ensuring that the reagents, cell lines, and instrumentation are performing as expected. The absence of a reliable positive control renders the interpretation of screening data from novel compounds ambiguous, potentially leading to false-negative results and the mischaracterization of promising therapeutic candidates.

A well-chosen positive control should exhibit a known and reproducible mechanism of action, possess a well-characterized affinity for the target, be commercially available in high purity, and demonstrate stability and solubility in standard assay conditions. This guide will establish that 7-Hydroxyfluphenazine meets these critical criteria, positioning it as a valuable tool for researchers in the field.

Mechanism of Action: A Metabolite with Potent D2 Receptor Antagonism

7-Hydroxyfluphenazine is a major active metabolite of fluphenazine, a potent typical antipsychotic medication.[2] Fluphenazine exerts its therapeutic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Research has demonstrated that 7-Hydroxyfluphenazine retains significant affinity for the D2 receptor, estimated to be approximately 20% of the parent compound, fluphenazine.[2] This inherent biological activity makes it a mechanistically relevant positive control for assays investigating D2 receptor antagonism.

The antagonistic action of 7-Hydroxyfluphenazine at the D2 receptor involves binding to the receptor and preventing the endogenous ligand, dopamine, from activating it. This blockade of D2 receptor signaling is the fundamental principle that a positive control for antagonism should demonstrate.

Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream 7_OH_Fluphenazine 7-Hydroxyfluphenazine 7_OH_Fluphenazine->D2R Binds and Blocks

Caption: Dopamine D2 receptor signaling and the antagonistic action of 7-Hydroxyfluphenazine.

Comparative Analysis: 7-Hydroxyfluphenazine vs. Established D2 Antagonists

To validate the use of 7-Hydroxyfluphenazine as a positive control, its performance must be benchmarked against other well-characterized D2 receptor antagonists. Haloperidol and Clozapine are two such compounds, widely used in both clinical practice and preclinical research.

CompoundDopamine D2 Receptor Ki (nM)Primary Mechanism of ActionNotes
7-Hydroxyfluphenazine ~2.0 (estimated) [2]D2 Receptor AntagonistActive metabolite of Fluphenazine.
Haloperidol 0.4 - 2.2D2 Receptor AntagonistA potent, typical antipsychotic.
Clozapine 130 - 220Multi-receptor Antagonist (D2, 5-HT2A, etc.)An atypical antipsychotic with a complex pharmacological profile.

Data Interpretation:

The binding affinity (Ki) is a measure of how tightly a compound binds to a receptor; a lower Ki value indicates a higher affinity. Based on the Ki of fluphenazine (0.4 nM) and the estimation that 7-Hydroxyfluphenazine has 20% of this affinity, its Ki is calculated to be approximately 2.0 nM.[2] This places 7-Hydroxyfluphenazine in the nanomolar range of potency, comparable to the well-established D2 antagonist, haloperidol.

In contrast, clozapine exhibits a significantly lower affinity for the D2 receptor. While it is an effective antipsychotic, its broader receptor-binding profile makes it a less specific positive control for assays focused solely on D2 receptor antagonism.

The choice of positive control will depend on the specific experimental question. For assays requiring a potent and selective D2 antagonist, 7-Hydroxyfluphenazine and haloperidol are both excellent candidates. However, the use of a metabolite like 7-Hydroxyfluphenazine can offer unique advantages in certain contexts, such as studies investigating the in-vivo effects of fluphenazine or in drug metabolism and pharmacokinetics (DMPK) studies.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for utilizing 7-Hydroxyfluphenazine as a positive control in a standard dopamine D2 receptor binding assay. The inclusion of both a known potent antagonist (like haloperidol) and a negative control ensures the assay is a self-validating system.

Preparation of 7-Hydroxyfluphenazine Stock Solution

Due to its hydrophobic nature, 7-Hydroxyfluphenazine is best dissolved in a non-aqueous solvent before being diluted into an aqueous assay buffer.

Materials:

  • 7-Hydroxyfluphenazine (high purity, >98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

Procedure:

  • Accurately weigh a small amount of 7-Hydroxyfluphenazine powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Gentle warming and vortexing may be required to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in the assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone or [3H]-Raclopride) and cell membranes expressing the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (commercially available or prepared in-house)

  • Radiolabeled D2 antagonist (e.g., [3H]-Spiperone)

  • 7-Hydroxyfluphenazine (as a positive control)

  • Haloperidol (as a reference positive control)

  • Unlabeled Spiperone or another high-affinity D2 antagonist (for determining non-specific binding)

  • Assay Buffer

  • 96-well microplates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of unlabeled antagonist (e.g., 10 µM Spiperone), and cell membranes.

    • Positive Control (7-Hydroxyfluphenazine): Assay buffer, radioligand, a serial dilution of 7-Hydroxyfluphenazine, and cell membranes.

    • Reference Control (Haloperidol): Assay buffer, radioligand, a serial dilution of haloperidol, and cell membranes.

    • Test Compounds: Assay buffer, radioligand, a serial dilution of the test compounds, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Detection: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand (7-Hydroxyfluphenazine, haloperidol, or test compounds).

    • Determine the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) for each compound by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D2_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - D2 Receptor Membranes - Radioligand - Controls & Test Compounds Plate_Setup Set up 96-well plate (Total, NSB, Controls, Test) Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Harvesting Harvest by Rapid Filtration Incubation->Harvesting Detection Scintillation Counting Harvesting->Detection Data_Processing Calculate Specific Binding Detection->Data_Processing Curve_Fitting Generate Dose-Response Curves (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for a dopamine D2 receptor radioligand binding assay.

Conclusion: A Validated and Versatile Positive Control

This guide has established 7-Hydroxyfluphenazine as a robust and reliable positive control for dopamine D2 receptor antagonism assays. Its well-defined mechanism of action as a D2 antagonist, coupled with its nanomolar potency, makes it a scientifically sound choice for validating experimental systems. The comparative analysis with established antagonists like haloperidol provides a clear benchmark for its performance.

By following the detailed experimental protocols and adhering to the principles of a self-validating assay system, researchers can confidently incorporate 7-Hydroxyfluphenazine into their screening cascades. This will ultimately enhance the quality and reliability of their data, contributing to the advancement of research in the critical area of dopamine D2 receptor pharmacology.

References

  • Antipsychotic. (2024). In Wikipedia. [Link]

  • Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235–247. [Link]

  • Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023, October 3). Patsnap Synapse. [Link]

  • Haloperidol. (n.d.). In DrugBank Online. Retrieved January 24, 2026, from [Link]

  • Clozapine. (n.d.). In DrugBank Online. Retrieved January 24, 2026, from [Link]

  • How to prepare the LQZ-7F dissolution formulation for animal experiments? (2025, August 20). ResearchGate. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Aravagiri, M., Marder, S. R., Yuwiler, A., Midha, K. K., Kula, N. S., & Baldessarini, R. J. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235–247. [Link]

  • Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023, October 3). Patsnap Synapse. [Link]

  • Antipsychotic. (2024). In Wikipedia. [Link]

  • Haloperidol. (n.d.). In DrugBank Online. Retrieved January 24, 2026, from [Link]

  • Clozapine. (n.d.). In DrugBank Online. Retrieved January 24, 2026, from [Link]

  • How to prepare the LQZ-7F dissolution formulation for animal experiments? (2025, August 20). ResearchGate. [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. (2020, February 26). Nature Communications. [Link]

  • Antipsychotic. (2024). In Wikipedia. [Link]

Sources

A Comparative Study of the Side-Effect Profiles of 7-Hydroxyfluphenazine and Fluphenazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the side-effect profiles of the antipsychotic drug fluphenazine and its active metabolite, 7-Hydroxyfluphenazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer insights into the potential differences in their adverse effects. By understanding these nuances, researchers can better design preclinical studies and anticipate the clinical implications of this metabolic pathway.

Introduction: The Significance of Metabolism in Antipsychotic Side Effects

Fluphenazine is a potent typical antipsychotic medication used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors in the brain.[2] However, like many antipsychotics, fluphenazine is associated with a range of side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and cardiovascular effects.[1][3][4]

Fluphenazine is extensively metabolized in the liver, with one of its major metabolites being 7-Hydroxyfluphenazine.[5] Understanding the pharmacological and toxicological profile of this metabolite is crucial, as it may contribute to both the therapeutic efficacy and the adverse effect profile of the parent drug. This guide aims to provide a comparative overview of the known and inferred side-effect profiles of fluphenazine and 7-Hydroxyfluphenazine, supported by experimental data and detailed protocols for preclinical assessment.

Comparative Side-Effect Profiles: A Data-Driven Overview

While direct clinical data on the side effects of 7-Hydroxyfluphenazine is limited, preclinical evidence allows for an informed comparison with fluphenazine. The following table summarizes the key potential differences in their side-effect profiles based on available data.

Side-Effect CategoryFluphenazine7-Hydroxyfluphenazine (Inferred/Preclinical)Key Experimental Data
Extrapyramidal Symptoms (EPS) High propensity for inducing EPS, including parkinsonism, dystonia, and akathisia.[6][7]Potentially lower propensity for EPS compared to fluphenazine.7-Hydroxyfluphenazine exhibits a lower binding affinity for dopamine D2 receptors compared to fluphenazine. This suggests a reduced potential for D2 receptor-mediated EPS.
Metabolic Side Effects Associated with weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[4][8]The metabolic side-effect profile is not well-characterized, but as a metabolite of a typical antipsychotic, some level of metabolic dysregulation is possible.Further preclinical studies are required to directly assess the impact of 7-Hydroxyfluphenazine on weight, glucose, and lipid metabolism.
Cardiovascular Side Effects Can cause hypotension, tachycardia, and ECG changes, including QT prolongation.[1][9]The cardiovascular risk profile is unknown.Preclinical cardiovascular safety pharmacology studies, including in vitro hERG assays and in vivo hemodynamic monitoring, are necessary to determine the cardiovascular liabilities of 7-Hydroxyfluphenazine.
Hepatotoxicity Can cause cholestatic jaundice, although this is a rare side effect.[10]The potential for hepatotoxicity is not established.In vitro cytotoxicity assays using human hepatocytes can provide initial insights into the potential for liver injury.

Experimental Protocols for Preclinical Assessment

To rigorously compare the side-effect profiles of fluphenazine and 7-Hydroxyfluphenazine, a battery of preclinical in vitro and in vivo assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Assessment of Extrapyramidal Symptom Liability: The Rat Catalepsy Test

Rationale: The catalepsy test in rats is a widely used behavioral assay to predict the EPS liability of antipsychotic drugs.[11] It measures the induction of a state of immobility and failure to correct an externally imposed posture, which is correlated with D2 receptor blockade in the striatum.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are acclimatized for at least one week before the experiment.

  • Drug Administration: Animals are randomly assigned to groups and administered either vehicle, fluphenazine (e.g., 0.5, 1, and 2 mg/kg, i.p.), or 7-Hydroxyfluphenazine (at equimolar doses) 30 minutes before testing.

  • Catalepsy Assessment:

    • The rat is gently placed with its forepaws resting on a horizontal bar (e.g., 1 cm in diameter) elevated 10 cm from the surface.

    • The latency to the first movement of either forepaw is recorded with a stopwatch, with a cut-off time of 180 seconds.

    • The test is repeated three times for each animal at each time point (e.g., 30, 60, 90, and 120 minutes post-injection).

  • Data Analysis: The mean latency to movement is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Self-Validation: A positive control, such as a known cataleptogenic agent like haloperidol, should be included to validate the assay's sensitivity. The dose-dependent increase in catalepsy with fluphenazine serves as an internal validation of the experimental conditions.

G cluster_workflow Catalepsy Test Workflow A Acclimatize Rats B Randomize and Dose (Vehicle, Fluphenazine, 7-OH-Fluphenazine) A->B C Place Forepaws on Bar B->C D Record Latency to Movement C->D E Repeat Measurements D->E F Analyze Data E->F

Catalepsy test experimental workflow.

Evaluation of Metabolic Side Effects: Rodent Weight Gain and Metabolic Parameter Monitoring

Rationale: Many antipsychotics are associated with significant weight gain and metabolic dysregulation.[4] This protocol outlines a rodent study to assess these potential liabilities.

Protocol:

  • Animal Model: Female C57BL/6J mice are often used as they are susceptible to diet-induced obesity.

  • Drug Administration: The test compounds (fluphenazine and 7-Hydroxyfluphenazine) and vehicle are administered daily for at least 4 weeks, either orally or via osmotic mini-pumps for continuous delivery.

  • Monitoring:

    • Body Weight: Measured daily or weekly.

    • Food and Water Intake: Measured daily.

    • Fasting Blood Glucose and Insulin: Measured at baseline and at the end of the study from tail vein blood samples after a 6-hour fast.

    • Lipid Profile: Plasma triglycerides and cholesterol are measured at the end of the study.

  • Data Analysis: Changes in body weight, food intake, and metabolic parameters are compared between treatment groups and the vehicle control.

Self-Validation: The inclusion of a positive control known to induce weight gain, such as olanzapine, can validate the model's sensitivity to detect metabolic side effects.

G cluster_workflow Metabolic Side-Effect Assessment Workflow A Acclimatize Mice B Daily Dosing (Vehicle, Fluphenazine, 7-OH-Fluphenazine) A->B C Weekly Monitoring (Body Weight, Food Intake) B->C 4 Weeks D End-of-Study Analysis (Fasting Glucose, Insulin, Lipids) C->D E Data Comparison D->E

Workflow for assessing metabolic side effects.

Assessment of Cardiovascular Risk: In Vitro hERG Channel Assay

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary mechanism underlying drug-induced QT prolongation and an increased risk of torsades de pointes.[12] This in vitro assay is a critical component of cardiovascular safety assessment.

Protocol:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • Electrophysiology: Whole-cell patch-clamp electrophysiology is performed to record hERG currents.

  • Drug Application: A range of concentrations of fluphenazine and 7-Hydroxyfluphenazine are applied to the cells.

  • Voltage Protocol: A specific voltage-clamp protocol is used to elicit hERG currents and assess the inhibitory effects of the compounds.[13]

  • Data Analysis: The concentration-response curve for hERG channel inhibition is generated, and the IC50 value (the concentration causing 50% inhibition) is calculated for each compound.

Self-Validation: The inclusion of a known hERG channel blocker, such as dofetilide, as a positive control is essential to validate the assay's performance.

Mechanistic Insights: The Role of Dopamine D2 Receptor Binding

The propensity of typical antipsychotics to cause EPS is strongly correlated with their affinity for and occupancy of dopamine D2 receptors in the striatum.[14] Preclinical data indicate that 7-Hydroxyfluphenazine has a lower binding affinity for D2 receptors compared to its parent compound, fluphenazine.

This difference in receptor affinity is a key piece of evidence suggesting that 7-Hydroxyfluphenazine may have a lower liability for inducing EPS. A lower affinity could translate to a wider therapeutic window, where antipsychotic efficacy is achieved at doses that do not produce significant motor side effects.

G cluster_pathway Fluphenazine Metabolism and D2 Receptor Interaction Fluphenazine Fluphenazine Metabolism Hepatic Metabolism (CYP450) Fluphenazine->Metabolism D2_Receptor Dopamine D2 Receptor Fluphenazine->D2_Receptor High Affinity SevenOH_Fluphenazine 7-Hydroxyfluphenazine Metabolism->SevenOH_Fluphenazine SevenOH_Fluphenazine->D2_Receptor Lower Affinity EPS Extrapyramidal Side Effects D2_Receptor->EPS Blockade Antipsychotic_Effect Antipsychotic Efficacy D2_Receptor->Antipsychotic_Effect Blockade

Metabolic pathway and differential D2 receptor affinity.

Conclusion and Future Directions

The available evidence suggests that 7-Hydroxyfluphenazine may possess a more favorable side-effect profile than its parent drug, fluphenazine, particularly concerning extrapyramidal symptoms. This is primarily inferred from its lower dopamine D2 receptor binding affinity. However, a comprehensive understanding of its metabolic and cardiovascular risks requires direct experimental investigation.

For researchers and drug development professionals, the key takeaway is the critical importance of characterizing the pharmacological and toxicological profiles of major metabolites of psychoactive drugs. The experimental protocols outlined in this guide provide a robust framework for conducting such preclinical safety assessments. Future research should focus on direct, head-to-head preclinical comparisons of fluphenazine and 7-Hydroxyfluphenazine across a range of safety endpoints to definitively delineate their respective side-effect profiles. This knowledge will be invaluable for the development of safer and more effective antipsychotic therapies.

References

  • Cleveland Clinic. (n.d.). Fluphenazine (Prolixin): Uses & Side Effects. Retrieved from [Link]3]

  • PubMed. (1978). Comparison of the incidence and severity of extrapyramidal side effects with fluphenazine enanthate and fluphenazine decanoate. American Journal of Psychiatry, 135(12), 1539-42.[6]

  • PubMed. (2018). Cardiovascular Risks of Fluphenazine in a Patient With Schizophrenia. Journal of Pharmacy Technology, 34(4), 171-174.[1]

  • PubMed Central (PMC). (2022). Antipsychotic-induced weight gain and metabolic effects show diurnal dependence and are reversible with time restricted feeding. Molecular Psychiatry, 27(10), 4166-4177.[15]

  • PubMed. (1982). Fluphenazine dose, clinical response, and extrapyramidal symptoms during acute treatment. Archives of General Psychiatry, 39(7), 771-7.[16]

  • PubMed Central (PMC). (n.d.). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of Pharmacological and Toxicological Methods, 73, 50-7.[11]

  • PubMed Central (PMC). (2017). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. International Journal of Neuropsychopharmacology, 20(9), 729–736.[14]

  • PubMed Central (PMC). (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 563.[17]

  • PubMed. (2012). Metabolic Effects of 7 Antipsychotics on Patients With Schizophrenia: A Short-Term, Randomized, Open-Label, Multicenter, Pharmacologic Trial. The Journal of Clinical Psychiatry, 81(3), 19m12785.[8]

  • Open Exploration Publishing. (2023). Psychotropic medications and metabolic side effects. Open Exploration, 2, 1-13.[4]

  • National Center for Biotechnology Information. (2018). Fluphenazine - LiverTox. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.[10]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]13]

  • Knights, A., Okasha, M. S., Salih, M. A., & Hirsch, S. R. (1979). Depressive and Extrapyramidal Symptoms and Clinical Effects: A Trial of Fluphenazine versus Flupenthixol in Maintenance of Schizophrenic Out-patients. The British Journal of Psychiatry, 135(6), 515-523.[7]

  • PubMed. (2007). Comparative evaluation of hERG potassium channel blockade by antipsychotics. British Journal of Pharmacology, 150(1), 59-68.[12]

Sources

Safety Operating Guide

Navigating the Disposal of 7-Hydroxyfluphenazine: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the entire lifecycle of the chemical entities we handle, from synthesis to disposal, demands our meticulous attention. 7-Hydroxyfluphenazine, a key metabolite of the potent antipsychotic drug fluphenazine, is a compound that necessitates a comprehensive and safety-first approach to its disposal. This guide provides the essential framework for its proper management, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Given this information, it is imperative to treat 7-Hydroxyfluphenazine as a hazardous substance . The primary risks associated with its handling and disposal include:

  • Acute Toxicity: Potential for harm through ingestion, inhalation, or skin contact.

  • Reproductive Toxicity: Possible risks to fertility and fetal development.

  • Environmental Toxicity: Significant danger to aquatic ecosystems.

This inherent hazard profile mandates that 7-Hydroxyfluphenazine waste be managed as hazardous waste , in accordance with federal and local regulations.

Regulatory Framework: Classifying Your Waste

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] While 7-Hydroxyfluphenazine is not explicitly listed as a "P" or "U" series hazardous waste, it is the responsibility of the waste generator to determine if a waste exhibits hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Based on the known toxicological data of related compounds, waste containing 7-Hydroxyfluphenazine is highly likely to be classified as hazardous due to toxicity .

Therefore, all materials contaminated with 7-Hydroxyfluphenazine, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be disposed of as hazardous waste. Under no circumstances should this material be disposed of down the drain. The EPA has explicit prohibitions against the sewering of hazardous waste pharmaceuticals.[6][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 7-Hydroxyfluphenazine.

Personnel Protection:

  • Always handle 7-Hydroxyfluphenazine and its waste in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Wear appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving is recommended)

    • Safety goggles or a face shield

    • A lab coat

Waste Segregation and Collection:

  • Designated Hazardous Waste Container: Use a dedicated, properly labeled hazardous waste container for all 7-Hydroxyfluphenazine waste. The container must be:

    • Made of a compatible material (e.g., high-density polyethylene).

    • In good condition, with a secure, tight-fitting lid.

    • Clearly labeled with the words "Hazardous Waste," the full chemical name "7-Hydroxyfluphenazine," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Collection of Waste:

    • Solid Waste: Place unused or expired 7-Hydroxyfluphenazine, contaminated weighing papers, and disposable labware directly into the designated hazardous waste container.

    • Liquid Waste: Collect all solutions containing 7-Hydroxyfluphenazine in a compatible, sealed container clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.

    • Contaminated PPE: All gloves, disposable lab coats, and other materials contaminated with 7-Hydroxyfluphenazine should be placed in the solid hazardous waste container.

Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area or central accumulation area, as directed by your institution's EHS department.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The recommended method of disposal for this type of pharmaceutical waste is incineration at a permitted hazardous waste facility.[4] This method ensures the complete destruction of the active pharmaceutical ingredient.

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 7-Hydroxyfluphenazine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage_disposal Storage & Final Disposal start Generation of 7-Hydroxyfluphenazine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (Compound, Contaminated Labware, PPE) fume_hood->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) fume_hood->liquid_waste solid_container Seal in a Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Seal in a Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact incineration Disposal via High-Temperature Incineration ehs_contact->incineration

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyfluphenazine
Reactant of Route 2
Reactant of Route 2
7-Hydroxyfluphenazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.